Cr(III) Protoporphyrin IX chloride
Description
BenchChem offers high-quality Cr(III) Protoporphyrin IX chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cr(III) Protoporphyrin IX chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPQQEWHGUXPBK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClCrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Cr(III) Protoporphyrin IX Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Cr(III) Protoporphyrin IX chloride. Protoporphyrin IX, a naturally occurring tetrapyrrole, is a crucial precursor to heme and chlorophyll.[1] The insertion of various metal ions into the porphyrin core imparts unique chemical and physical properties, making metalloporphyrins valuable compounds in diverse fields, including catalysis, materials science, and medicine.[2] Chromium(III) Protoporphyrin IX chloride, in particular, has been investigated for its potential therapeutic applications.[1] This document details a feasible synthetic protocol, purification methods, and a suite of characterization techniques essential for verifying the identity and purity of the target compound. All quantitative data are summarized in structured tables, and experimental workflows are visually represented to facilitate understanding.
Introduction
Porphyrins are a class of aromatic macrocyclic compounds consisting of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges.[3] Their ability to chelate various metal ions in their central cavity gives rise to metalloporphyrins, which play vital roles in numerous biological processes.[2] For instance, the iron chelate of Protoporphyrin IX, known as heme, is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport.[1]
The synthesis of artificial metalloporphyrins allows for the fine-tuning of their electronic, optical, and catalytic properties. Chromium(III) porphyrins have attracted interest due to their unique coordination chemistry and potential applications. This guide focuses on the synthesis and detailed characterization of Cr(III) Protoporphyrin IX chloride, providing researchers with the necessary information to produce and validate this compound in a laboratory setting.
Synthesis of Cr(III) Protoporphyrin IX Chloride
The synthesis of Cr(III) Protoporphyrin IX chloride involves the insertion of a chromium(III) ion into the Protoporphyrin IX macrocycle. This process, known as metalation, can be achieved through various methods.[4] A common approach involves the reaction of Protoporphyrin IX with a chromium(II) salt, followed by oxidation to the more stable Cr(III) state.
Experimental Protocol: Metalation of Protoporphyrin IX
This protocol is based on general methods for metalloporphyrin synthesis and may require optimization.[4]
Materials:
-
Protoporphyrin IX
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Silica Gel for column chromatography
-
Distilled water
-
Nitrogen gas
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Protoporphyrin IX in anhydrous DMF under a nitrogen atmosphere. The nitrogen atmosphere is crucial to prevent the oxidation of the Cr(II) salt.
-
Addition of Chromium Salt: Add an excess of anhydrous Chromium(II) chloride to the solution.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret band and the appearance of the metalloporphyrin Soret band.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add chilled distilled water to precipitate the crude product.[4]
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water to remove excess metal salts and DMF.[4]
-
Drying: Air-dry the collected solid.[4]
Purification
The crude Cr(III) Protoporphyrin IX chloride is purified by column chromatography.
Procedure:
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system, such as a mixture of chloroform and methanol.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The desired fraction, containing the Cr(III) Protoporphyrin IX chloride, will be a colored band. Collect the fractions and monitor their purity by TLC or UV-Vis spectroscopy.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid product.
Characterization Techniques
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized Cr(III) Protoporphyrin IX chloride.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing porphyrins and metalloporphyrins. The electronic absorption spectrum is characterized by an intense Soret band (or B band) in the near-UV region (around 400 nm) and several weaker Q bands in the visible region.[5] Upon metalation, the number of Q bands typically reduces, and the positions of both the Soret and Q bands shift.
Expected Spectral Features:
| Spectral Feature | Protoporphyrin IX (Free Base) | Cr(III) Protoporphyrin IX chloride |
| Soret Band (λ_max) | ~406 nm | Shifted from free base |
| Q Bands | Four bands (~500-630 nm) | Typically two bands |
Note: The exact peak positions are solvent-dependent.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of paramagnetic complexes like Cr(III) Protoporphyrin IX chloride presents unique challenges and opportunities. The presence of the paramagnetic Cr(III) center (a d³ ion) leads to significant broadening and large chemical shifts (hyperfine shifts) of the proton signals.[6][7] While this can complicate spectral interpretation, it also provides valuable information about the electronic structure and the environment around the metal center.[8] Due to the significant line broadening in ¹H NMR, ²H NMR (deuterium NMR) can sometimes offer better resolution for deuterated samples.[9]
Expected ¹H NMR Features:
-
Broad signals.
-
A wide range of chemical shifts, often extending beyond the typical diamagnetic region (0-10 ppm).[6]
-
The signals of protons closer to the paramagnetic center will experience larger shifts and greater broadening.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing metalloporphyrins.[10]
Expected Mass Spectrum Data:
| Compound | Molecular Formula | Molecular Weight | Expected m/z |
| Cr(III) Protoporphyrin IX chloride | C₃₄H₃₂ClCrN₄O₄ | 648.09 g/mol [11] | [M-Cl]⁺ or other relevant fragments |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species.[12] For Cr(III) complexes, which have an S=3/2 spin state, EPR can provide detailed information about the electronic structure, coordination environment, and symmetry of the metal center.[13]
Expected EPR Features:
-
A characteristic spectrum for a high-spin d³ system.
-
The g-values and hyperfine coupling constants will be indicative of the coordination environment of the Cr(III) ion.
Visualized Workflows
Synthesis Workflow
Caption: Synthesis and purification workflow for Cr(III) Protoporphyrin IX chloride.
Characterization Workflow
Caption: Characterization workflow for Cr(III) Protoporphyrin IX chloride.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of Cr(III) Protoporphyrin IX chloride. The provided protocols and characterization data serve as a valuable resource for researchers in chemistry, materials science, and drug development. Successful synthesis and thorough characterization are paramount for ensuring the quality and reliability of this compound for further scientific investigation and application development. The combination of synthetic procedures, purification techniques, and a multi-faceted analytical approach will enable researchers to confidently produce and validate Cr(III) Protoporphyrin IX chloride for their specific research needs.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. iris.unito.it [iris.unito.it]
- 13. Electron paramagnetic spectrum of dimanganic human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cr(III) Protoporphyrin IX Chloride: Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cr(III) Protoporphyrin IX chloride is a metalloporphyrin of significant interest in biomedical research, primarily due to its potent inhibitory effects on heme oxygenase, an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of Cr(III) Protoporphyrin IX chloride. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound in drug development and other scientific disciplines. While specific experimental data for this particular chromium complex is limited in publicly available literature, this guide consolidates known information and provides data from closely related compounds to offer a thorough understanding of its expected characteristics.
Physicochemical Properties
The fundamental physicochemical properties of Cr(III) Protoporphyrin IX chloride are summarized in the tables below. It is important to note that while some data is specific to this compound, other parameters are estimated based on the properties of protoporphyrin IX and other metalloporphyrins.
Table 1: General Properties of Cr(III) Protoporphyrin IX Chloride
| Property | Value | Source |
| Chemical Name | Chloro[3,3′-(3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphyrindiyl-κ2N21,N23)dipropanoato(2-)]chromium | [1] |
| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | [1] |
| Molecular Weight | 648.09 g/mol | [1] |
| CAS Number | 41628-83-5 | [1] |
| Appearance | Likely a dark-colored crystalline solid | Inferred |
Table 2: Solubility Profile (Qualitative)
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Protoporphyrin IX itself is poorly soluble in water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for metalloporphyrins. |
| Dimethylformamide (DMF) | Soluble | Common solvent for metalloporphyrins. |
| Ethanol | Sparingly soluble | Protoporphyrin IX has low solubility in absolute ethanol. |
| Chloroform | Likely soluble | Metalloporphyrins often exhibit solubility in chlorinated solvents. |
Table 3: Spectral Properties (Expected)
| Spectral Data | Expected Characteristics | Notes |
| UV-Vis Absorption | Soret (B) band around 400-420 nm, Q bands between 500-600 nm. | Typical for metalloporphyrins. The exact λmax and molar absorptivity are not readily available but are expected to be similar to other metalloprotoporphyrins. |
| Fluorescence | Likely quenched. | The paramagnetic Cr(III) center is expected to quench the intrinsic fluorescence of the protoporphyrin IX ligand. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=C, C=N, C-H, and C=O stretching and bending modes of the porphyrin ring and propionate groups. A band corresponding to the Cr-Cl stretching vibration would also be expected. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Due to the paramagnetic nature of Cr(III), NMR spectra would exhibit broad signals with large chemical shift ranges, making standard interpretation challenging. | Requires specialized techniques for paramagnetic molecules. |
Table 4: Stability Information
| Condition | Stability | Notes |
| pH | Stable in neutral and slightly acidic conditions. May degrade in strongly acidic or basic solutions. | General stability profile for metalloporphyrins. |
| Light | Should be protected from light. | Porphyrins are photosensitive and can degrade upon prolonged light exposure. |
| Temperature | Store at room temperature. | [2] |
Experimental Protocols
Synthesis of Cr(III) Protoporphyrin IX Chloride (General Method)
References
Cr(III) Protoporphyrin IX Chloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme, an iron-containing protoporphyrin IX, is a prosthetic group essential for the function of a vast array of proteins involved in oxygen transport, electron transfer, and catalysis. The intricate regulation of heme biosynthesis and catabolism is critical for cellular homeostasis. Dysregulation of these pathways is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. Cr(III) Protoporphyrin IX chloride, a synthetic metalloporphyrin, serves as a valuable non-radioactive analog of heme, enabling detailed investigation of heme-dependent processes. Its primary utility lies in its ability to act as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. This technical guide provides a comprehensive overview of the properties, experimental applications, and relevant signaling pathways associated with Cr(III) Protoporphyrin IX chloride, offering a valuable resource for researchers in heme biology, drug discovery, and related fields.
Core Properties of Cr(III) Protoporphyrin IX Chloride
A thorough understanding of the physicochemical properties of Cr(III) Protoporphyrin IX chloride is fundamental to its effective application in research.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | [1][2] |
| Molecular Weight | 648.09 g/mol | [1][2] |
| CAS Number | 41628-83-5 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Aqueous solubility is limited and often requires basic conditions or the use of surfactants. | General Knowledge |
Spectroscopic Properties
The distinct spectroscopic signature of Cr(III) Protoporphyrin IX chloride allows for its quantification and the study of its interactions with other molecules. Like other metalloporphyrins, it exhibits a strong absorption band in the near-UV region, known as the Soret band, and weaker absorptions in the visible region, called Q bands.
| Spectroscopic Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| Soret Band (B band) | ~406 | ~1.42 x 10⁴ (for a similar Cr(III) complex) | Methanol/Water |
| Q Bands | 500 - 650 | Not explicitly found for Cr(III) PPIX. Generally weaker than the Soret band. | N/A |
Fluorescence Properties: While Protoporphyrin IX is fluorescent, the insertion of a paramagnetic metal ion like Cr(III) typically quenches fluorescence. Therefore, Cr(III) Protoporphyrin IX chloride is generally considered non-fluorescent or very weakly fluorescent. The fluorescence quantum yield is expected to be very low.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cr(III) Protoporphyrin IX chloride.
Synthesis and Purification of Cr(III) Protoporphyrin IX Chloride
This protocol is adapted from general methods for the synthesis of metalloporphyrins.
Materials:
-
Protoporphyrin IX
-
Chromium(III) chloride (CrCl₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve Protoporphyrin IX in a minimal amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Metal Salt: Add an excess of Chromium(III) chloride and sodium acetate to the solution. Sodium acetate acts as a base to facilitate the reaction.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band from that of the free porphyrin to the metallated porphyrin.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water to precipitate the crude Cr(III) Protoporphyrin IX chloride.
-
Extraction: Extract the product into chloroform. Wash the organic layer several times with water to remove DMF and excess salts.
-
Purification: Dry the chloroform solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient as the eluent.
-
Characterization: Characterize the final product by UV-Vis spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
Experimental Workflow for Synthesis
References
Spectroscopic Analysis of Chromium (III) Porphyrins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize chromium (III) porphyrins. It details the principles, experimental protocols, and data interpretation for key analytical methods, including UV-Visible, Electron Paramagnetic Resonance, Nuclear Magnetic Resonance, and Resonance Raman spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of these complexes, particularly in the field of drug development and photodynamic therapy.
Introduction to Chromium (III) Porphyrins
Porphyrins are a class of aromatic macrocyclic compounds with a characteristic structure composed of four pyrrole subunits linked by methine bridges.[1] When coordinated with a central metal ion, they form metalloporphyrins, which play crucial roles in various biological processes, including oxygen transport and photosynthesis.[1][2] Chromium (III) porphyrins, in particular, have garnered significant interest due to their unique photophysical and magnetic properties, making them promising candidates for applications in catalysis and medicine, especially as photosensitizers in photodynamic therapy (PDT).[3][4][5]
The therapeutic efficacy and functional properties of chromium (III) porphyrins are intrinsically linked to their electronic structure, coordination geometry, and the nature of their axial and peripheral ligands. Spectroscopic analysis is therefore a cornerstone of their investigation, providing invaluable insights into these molecular features.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins and metalloporphyrins, providing information about their electronic transitions.[6] The spectra of porphyrins are dominated by two main features: the intense Soret band (or B band) in the near-UV region (around 400-450 nm) and the weaker Q bands in the visible region (500-700 nm).[7]
The position and intensity of these bands are sensitive to the central metal ion, its oxidation state, the axial ligands, and the peripheral substituents on the porphyrin ring.[6] For chromium (III) porphyrins, the d-d transitions of the metal can also appear in the visible region, though they are often weak and may be obscured by the more intense porphyrin-based π-π* transitions.[8]
Experimental Protocol: UV-Vis Spectroscopy
A general procedure for acquiring the UV-Vis spectrum of a chromium (III) porphyrin is as follows:
-
Sample Preparation: Prepare a dilute solution of the chromium (III) porphyrin complex in a suitable solvent (e.g., chloroform, dichloromethane, or toluene) with a concentration in the micromolar range (e.g., 10⁻⁶ M).[2] The solvent should be transparent in the spectral region of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the porphyrin solution over a wavelength range of approximately 350 nm to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.
Tabulated UV-Vis Data for Selected Chromium (III) Porphyrins
| Compound | Solvent | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Reference |
| [CrIII(TPP)Cl] | Chloroform | ~445 | ~560, ~598 | [2] |
| [Na(2,2,2-crypt)][CrIII(TPP)(NCO)2]·0.406CHCl3 | Chloroform | ~448 | ~563, ~602 | [2] |
| [K(crypt-222)][CrIII(TTP)(NCO)2]·2H2O | Dichloromethane | Not Specified | Not Specified | [9] |
TPP = meso-tetraphenylporphyrin; TTP = meso-tetratolylporphyrin; crypt-222 = 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species, such as chromium (III) complexes which have a d³ electron configuration and a spin state of S = 3/2.[10][11] EPR provides detailed information about the electronic structure, coordination environment, and magnetic interactions of the metal center.[10][12]
The EPR spectra of chromium (III) porphyrins are typically characterized by a broad resonance due to the zero-field splitting of the spin states.[10] The g-values and the fine structure of the spectrum are sensitive to the symmetry of the complex and the nature of the axial ligands.[3][12]
Experimental Protocol: Continuous Wave (CW) EPR Spectroscopy
A typical experimental setup for CW-EPR spectroscopy of a chromium (III) porphyrin is as follows:
-
Sample Preparation: The sample can be a frozen solution or a polycrystalline powder. For frozen solutions, the porphyrin complex is dissolved in a suitable solvent at a concentration that avoids aggregation.
-
Instrumentation: An EPR spectrometer operating at X-band (~9.5 GHz) or Q-band (~34 GHz) frequencies is commonly used. The sample is placed in a quartz EPR tube and inserted into the spectrometer's resonant cavity.
-
Measurement Conditions: Spectra are typically recorded at cryogenic temperatures (e.g., liquid nitrogen or liquid helium temperatures) to observe the full spectral features.[10]
-
Data Acquisition: The magnetic field is swept while the microwave absorption is monitored.
-
Data Analysis: The g-values are determined from the positions of the spectral features. Simulation of the EPR spectrum can provide more detailed information about the spin Hamiltonian parameters, including the zero-field splitting parameters (D and E).[13]
Tabulated EPR Data for Selected Chromium (III) Species
| Compound | Temperature | g-values | D-value (cm⁻¹) | Reference |
| {Cr7Ni} ring in decorated vanadyl-porphyrin | 20 K | g ≈ 1.8 | Not Specified | [10] |
| Cr(III) complexes with bis-pyridyl isoindoline (BPI) ligands | Not Specified | Not Specified | ~0.1 | [3] |
| Cr(III) complexes with polypyridyl ligands | Not Specified | Not Specified | ~0.4 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of paramagnetic molecules, such as chromium (III) porphyrins, presents unique challenges and opportunities. The unpaired electrons of the chromium (III) ion cause large chemical shifts (paramagnetic shifts) and significant line broadening of the NMR signals of the porphyrin ligand.[11][14]
Despite these challenges, paramagnetic NMR can provide valuable structural and electronic information that is not accessible through conventional NMR of diamagnetic compounds.[14] The pattern of hyperfine shifts across the porphyrin macrocycle is sensitive to the nature of the metal-ligand bonding and the distribution of unpaired electron spin density.[11] Due to the significant line broadening, ¹H NMR is the most commonly employed nucleus for these systems, although ¹³C and ¹⁹F NMR have also been utilized.[11][14]
Experimental Protocol: Paramagnetic ¹H NMR Spectroscopy
The following is a general protocol for acquiring a paramagnetic ¹H NMR spectrum of a chromium (III) porphyrin:
-
Sample Preparation: Dissolve the chromium (III) porphyrin complex in a deuterated solvent (e.g., CDCl₃, C₆D₆). The concentration should be optimized to obtain a good signal-to-noise ratio without excessive aggregation.
-
Instrumentation: A high-field NMR spectrometer is advantageous for resolving the broad and widely dispersed resonances.
-
Acquisition Parameters: Use a short relaxation delay and a wide spectral width to accommodate the large chemical shift range of the paramagnetic signals. Temperature control is crucial as paramagnetic shifts are temperature-dependent.
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio of the broad peaks.
-
Spectral Assignment: The assignment of resonances can be challenging and often requires a combination of 2D NMR techniques (where feasible), comparison with related compounds, and theoretical calculations.[14]
Resonance Raman (RR) Spectroscopy
Resonance Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure and bonding of chromophores.[15] By tuning the laser excitation wavelength to coincide with an electronic absorption band of the chromium (III) porphyrin (e.g., the Soret or Q bands), the vibrational modes associated with the porphyrin macrocycle can be selectively enhanced.[16][17]
The frequencies of the RR bands are sensitive to the oxidation state, spin state, and coordination number of the central metal ion, as well as the conformation of the porphyrin core.[15][18] This makes RR spectroscopy a powerful tool for probing the structure-function relationships of these molecules.[19]
Experimental Protocol: Resonance Raman Spectroscopy
A general procedure for obtaining the resonance Raman spectrum of a chromium (III) porphyrin is as follows:
-
Sample Preparation: Prepare a solution of the chromium (III) porphyrin in a suitable solvent. The concentration should be adjusted to optimize the Raman signal while minimizing sample degradation from the laser.
-
Instrumentation: A Raman spectrometer equipped with a tunable laser (e.g., an argon ion laser or a dye laser) is required. The scattered light is collected and analyzed by a monochromator and a sensitive detector.
-
Excitation Wavelength Selection: Choose an excitation wavelength that falls within the Soret or Q band absorption of the chromium (III) porphyrin to achieve resonance enhancement.
-
Data Acquisition: Acquire the Raman spectrum over the desired vibrational frequency range.
-
Data Analysis: Identify the frequencies of the observed Raman bands and assign them to specific vibrational modes of the porphyrin macrocycle.
Synthesis of Chromium (III) Porphyrins
The synthesis of chromium (III) porphyrins typically involves the insertion of chromium into a free-base porphyrin. A common method is the reaction of the free-base porphyrin with a chromium (II) or chromium (III) salt in a high-boiling solvent.[2][20]
General Experimental Protocol for the Synthesis of Chloro(meso-tetraphenylporphyrinato)chromium(III) ([Cr(TPP)Cl])
This protocol is adapted from previously reported procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve meso-tetraphenylporphyrin (H₂TPP) in a high-boiling solvent such as dimethylformamide (DMF).
-
Metal Insertion: Add an excess of a chromium salt, such as chromium (II) chloride (CrCl₂) or chromium (III) chloride (CrCl₃). The use of a reducing agent like zinc powder can facilitate the reaction when starting with CrCl₃.[3]
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Q bands and the appearance of the characteristic two-band pattern of the metalloporphyrin.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).
-
Characterization: The final product is characterized by the spectroscopic techniques described in this guide (UV-Vis, EPR, NMR, and RR), as well as mass spectrometry and elemental analysis.
Applications in Photodynamic Therapy (PDT)
Photodynamic therapy is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells.[21][22] Porphyrins and their derivatives are widely used as photosensitizers in PDT due to their strong absorption in the visible region and their ability to efficiently generate singlet oxygen.[1][5][21]
Chromium (III) porphyrins are being investigated for their potential in PDT.[4] The paramagnetic nature of the Cr(III) center can influence the photophysical properties of the porphyrin, potentially enhancing the efficiency of intersystem crossing to the triplet state, which is a key step in the generation of singlet oxygen.
Caption: Mechanism of Photodynamic Therapy (PDT).
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and comprehensive spectroscopic characterization of a novel chromium (III) porphyrin.
Caption: Workflow for Cr(III) Porphyrin Synthesis and Analysis.
Conclusion
The spectroscopic analysis of chromium (III) porphyrins is a multifaceted endeavor that provides critical insights into their structure, electronic properties, and potential for various applications. This guide has outlined the fundamental principles and experimental protocols for the key spectroscopic techniques employed in their characterization. By systematically applying these methods, researchers and drug development professionals can effectively elucidate the structure-property relationships of these promising compounds, thereby accelerating their development for therapeutic and catalytic applications.
References
- 1. Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics [thno.org]
- 2. Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Weak Exchange Interactions in Multispin Systems: EPR Studies of Metalloporphyrins Decorated with {Cr7Ni} Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand control of low-frequency electron paramagnetic resonance linewidth in Cr(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Resonance Raman Spectroscopy of Manganese (III) Etioporphyrin I, Chromium ... - Sanford Abraham Asher - Google ブックス [books.google.co.jp]
- 17. Resonance Raman spectroscopy as an in situ probe for monitoring catalytic events in a Ru–porphyrin mediated amination reaction - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. [Resonance Raman spectra of transition metal Mn(III), Fe(III), Rh(III), Pd(II) porphyrin complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
Cr(III) Protoporphyrin IX chloride molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of Chromium (III) Protoporphyrin IX chloride. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.
Molecular Structure and Chemical Formula
Chromium (III) Protoporphyrin IX chloride, a metalloporphyrin complex, possesses a defined molecular architecture centered around a chromium ion. The core of the molecule is the protoporphyrin IX macrocycle, a tetrapyrrole ring system with various side chains. The central chromium ion is in the +3 oxidation state and is coordinated to the four nitrogen atoms of the pyrrole rings. An axial chloride ligand completes the coordination sphere of the chromium ion.
The chemical formula for Cr(III) Protoporphyrin IX chloride is C₃₄H₃₂ClCrN₄O₄ .[1][2] Its molecular weight is approximately 648.09 g/mol .[1][2]
Key Structural Features:
-
Porphyrin Macrocycle: A large, aromatic ring system responsible for the compound's characteristic spectroscopic properties.
-
Central Chromium (III) Ion: The metallic core that dictates the compound's reactivity and biological activity.
-
Axial Chloride Ligand: A key component influencing the electronic properties and stability of the complex.
-
Protoporphyrin IX Side Chains: These include methyl, vinyl, and propionic acid groups, which contribute to the molecule's overall solubility and interactions with biological systems.
Below is a two-dimensional representation of the molecular structure of Cr(III) Protoporphyrin IX chloride.
Caption: 2D chemical structure of Cr(III) Protoporphyrin IX chloride.
Physicochemical and Spectroscopic Data
The physicochemical properties of Cr(III) Protoporphyrin IX chloride are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | [1][2] |
| Molecular Weight | 648.09 g/mol | [1][2] |
| CAS Number | 41628-83-5 | [1][2][3] |
| Appearance | Dark-colored solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF | |
| Storage | Store at room temperature, protected from light | [3] |
Spectroscopic Characterization:
The UV-Visible spectrum of metalloporphyrins like Cr(III) Protoporphyrin IX chloride is characterized by two main features: the Soret band and the Q-bands.[4][5][6]
-
Soret Band (or B-band): An intense absorption peak typically observed in the 400-450 nm region. This band arises from a strong π-π* transition within the porphyrin macrocycle.
-
Q-bands: A series of weaker absorption bands found in the 500-700 nm region. These bands correspond to other π-π* transitions.
The exact position and intensity of these bands can be influenced by the central metal ion, the axial ligands, and the solvent environment. For Cr(III) Protoporphyrin IX chloride, the UV-Vis spectrum serves as a primary tool for its identification and quantification.
Biological Activity: Inhibition of Heme Oxygenase
A primary and well-documented biological activity of Cr(III) Protoporphyrin IX chloride is its ability to act as a competitive inhibitor of heme oxygenase (HO).[7] Heme oxygenase is a critical enzyme responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. There are two main isoforms of this enzyme: the inducible HO-1 and the constitutive HO-2.
Metalloporphyrins, due to their structural similarity to the natural substrate heme, can bind to the active site of heme oxygenase without undergoing catalysis.[8][9] This binding event blocks the access of heme to the active site, thereby inhibiting the enzyme's function. Cr(III) Protoporphyrin IX chloride has been shown to be a potent inhibitor of HO activity.[10]
The inhibition of heme oxygenase has significant physiological consequences, as the products of the HO-catalyzed reaction have important biological roles. For instance, carbon monoxide acts as a signaling molecule, and biliverdin is subsequently converted to the antioxidant bilirubin. By inhibiting HO, Cr(III) Protoporphyrin IX chloride can modulate these downstream pathways.
Signaling Pathway: Heme Degradation and its Inhibition
The following diagram illustrates the catalytic cycle of heme oxygenase and the mechanism of its inhibition by Cr(III) Protoporphyrin IX chloride.
Caption: Inhibition of the Heme Oxygenase-1 catalytic cycle by Cr(III) Protoporphyrin IX chloride.
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of metalloporphyrins and for assaying the activity of heme oxygenase, which can be adapted for studies involving Cr(III) Protoporphyrin IX chloride.
Synthesis of Metalloporphyrins (General Protocol)
A common method for the synthesis of metalloporphyrins involves the reaction of the free-base porphyrin with a metal salt in a suitable solvent. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.[11][12]
Materials:
-
Protoporphyrin IX
-
Chromium (III) chloride (CrCl₃)
-
Dimethylformamide (DMF) or other high-boiling solvent
-
Microwave reactor
Procedure:
-
Dissolve Protoporphyrin IX in a minimal amount of DMF in a microwave-safe reaction vessel.
-
Add an excess of Chromium (III) chloride to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation at a specified temperature and time (e.g., 150 °C for 10-30 minutes). The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin's characteristic Q-bands and the appearance of the metalloporphyrin's spectrum.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by chromatography, to remove unreacted starting materials and byproducts.
Heme Oxygenase Activity Assay
The activity of heme oxygenase is typically determined by measuring the rate of formation of one of its products, bilirubin (after the reduction of biliverdin).[13][14][15]
Materials:
-
Source of heme oxygenase (e.g., cell lysate, microsomal fraction, or purified enzyme)
-
Hemin (substrate)
-
NADPH
-
Biliverdin reductase (can be supplied by rat liver cytosol)
-
Potassium phosphate buffer
-
Cr(III) Protoporphyrin IX chloride (inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the source of heme oxygenase, biliverdin reductase, and hemin in potassium phosphate buffer.
-
For inhibitor studies, pre-incubate the reaction mixture with varying concentrations of Cr(III) Protoporphyrin IX chloride for a specified time.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37 °C, protected from light.
-
The formation of bilirubin is monitored by measuring the increase in absorbance at approximately 464 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The inhibitory effect of Cr(III) Protoporphyrin IX chloride is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Experimental Workflow for Inhibitor Studies
The following diagram outlines a typical workflow for investigating the inhibitory effects of Cr(III) Protoporphyrin IX chloride on heme oxygenase activity.
Caption: Experimental workflow for studying heme oxygenase inhibition.
Conclusion
Cr(III) Protoporphyrin IX chloride is a significant metalloporphyrin with well-defined structural and spectroscopic properties. Its primary biological role as a potent inhibitor of heme oxygenase makes it a valuable tool for researchers studying the heme degradation pathway and its physiological implications. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis, characterization, and functional analysis of this and related metalloporphyrin compounds, facilitating further advancements in biochemistry and drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Cr(III) Protoporphyrin IX Chloride | [frontierspecialtychemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. secjhuapl.edu [secjhuapl.edu]
- 7. Characterization of porphyrin heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Metalloporphyrins – An Update [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 12. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 13. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
Protoporphyrin IX Solubility: A Comprehensive Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Protoporphyrin IX
Protoporphyrin IX (PpIX), a crucial precursor to heme and chlorophyll, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) and diagnostics. However, its inherent hydrophobicity and tendency to aggregate in aqueous environments present considerable challenges for its formulation and delivery. This technical guide provides a detailed overview of the solubility of Protoporphyrin IX in a range of solvents, offering quantitative data, experimental methodologies, and insights into the factors governing its dissolution.
Core Concepts: Factors Influencing Solubility
The solubility of Protoporphyrin IX is not a static property but is influenced by a confluence of factors, primarily the solvent's polarity, the pH of the medium, and the intrinsic propensity of PpIX to form aggregates. In aqueous solutions, PpIX tends to self-aggregate due to the hydrophobic nature of its porphyrin core, a phenomenon that significantly curtails its bioavailability and photodynamic efficacy. The ionization state of the two propionic acid side chains is pH-dependent, further complicating its solubility profile.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of Protoporphyrin IX in various solvent systems, compiled from multiple sources. This data provides a comparative reference for formulation development and experimental design.
| Solvent System | Concentration (mg/mL) | Temperature | Notes |
| Water | 0.138[1] | 37 °C | Exhibits low solubility and forms aggregates.[2][3] |
| Absolute Ethanol | 0.179[1] | 37 °C | Considered an unsuitable solvent for PpIX.[1] |
| 50% Ethanol (v/v) | > 0.4[3] | 37 °C | Effectively solubilizes PpIX at this concentration.[3] |
| 77% Ethanol (v/v) | > 0.4[3] | 37 °C | Effectively solubilizes PpIX at this concentration.[3] |
| Dimethyl Sulfoxide (DMSO) | up to 100[4] | Room Temperature | A commonly used solvent for preparing concentrated stock solutions.[2] |
| 10[5] | Room Temperature | - | |
| 5.63[6] | Room Temperature | Sonication is recommended.[6] | |
| DMF:Methanol (1:1) | 10 | Room Temperature | - |
| Water with 10% (w/w) Poloxamer 407 | 0.593[1] | 37 °C | Micellar encapsulation significantly enhances aqueous solubility.[1] |
| 50% Ethanol with 10% (w/w) Poloxamer 407 | 0.503[1] | 37 °C | - |
| 77% Ethanol with 10% (w/w) Poloxamer 407 | 0.507[1] | 37 °C | - |
| Pyridine | Soluble | Not Specified | Often cited as a good solvent for PpIX.[7][8] |
| Chloroform | Soluble | Not Specified | Freely soluble.[9] |
| Dimethylformamide (DMF) | Soluble | Not Specified | General solubility noted.[7][8] |
Experimental Protocols
Accurate determination of solubility is paramount for reproducible research. The following section details common experimental protocols for assessing the solubility of Protoporphyrin IX.
The Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]
Methodology:
-
Preparation: Add an excess amount of Protoporphyrin IX powder (e.g., 10 to 25 mg) to a known volume of the desired solvent system (e.g., 25 mL) in a sealed flask.[1][10]
-
Equilibration: Protect the flask from light and agitate it at a constant speed (e.g., 100 rpm) and temperature (e.g., 37 °C) for a sufficient period (up to 96 hours) to ensure equilibrium is reached.[1][10]
-
Sampling: At predetermined time intervals, collect aliquots of the suspension.
-
Separation of Undissolved Solid: Filter the aliquots through a 0.45 µm membrane filter to remove any undissolved PpIX particles.[3]
-
Quantification: Dilute the filtered solution in a suitable solvent (e.g., 77% ethanol) for analysis.[3] The concentration of the dissolved PpIX is then determined using UV-Vis spectrophotometry, typically measuring the absorbance at the Soret band maximum (around 400 nm).[3]
Preparation of a Protoporphyrin IX Stock Solution in DMSO
Due to its poor aqueous solubility, concentrated stock solutions of PpIX are typically prepared in an organic solvent like DMSO.
Methodology:
-
Weighing: Accurately weigh the desired amount of Protoporphyrin IX powder in a sterile microcentrifuge tube.
-
Dissolution: Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[2] It is crucial to use anhydrous DMSO as absorbed moisture can reduce solubility.[4]
-
Aiding Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 50°C water bath) and ultrasonication can be used to aid dissolution.[2][4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.[2]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C and protected from light to prevent photodegradation and avoid repeated freeze-thaw cycles.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of Protoporphyrin IX using the shake-flask method followed by UV-Vis analysis.
Caption: Workflow for Solubility Determination.
Signaling Pathways and Logical Relationships
The solubility of Protoporphyrin IX is intrinsically linked to its state of aggregation, which is heavily influenced by the solvent environment and pH. The following diagram illustrates the logical relationship between these factors.
Caption: Factors Affecting PpIX Solubility.
Conclusion
Understanding the solubility of Protoporphyrin IX is critical for its successful application in research and clinical settings. This guide has provided a consolidated resource of quantitative solubility data, detailed experimental protocols, and a conceptual framework for the factors influencing its dissolution. For researchers and drug development professionals, careful consideration of the solvent system, pH, and the potential for aggregation is essential for developing effective and reproducible formulations of Protoporphyrin IX. The use of co-solvents, micellar encapsulation systems, and careful control of experimental conditions are key strategies to overcome the challenges posed by its hydrophobic nature.
References
- 1. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Enzo Life Sciences Protoporphyrin IX (free acid) (1g). CAS: 553-12-8, Quantity: | Fisher Scientific [fishersci.com]
- 6. Protoporphyrin IX | PPIX | tetrapyrrole | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 9. Protoporphyrin IX CAS#: 553-12-8 [m.chemicalbook.com]
- 10. BJNANO - Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems [beilstein-journals.org]
Technical Guide: Cr(III) Protoporphyrin IX Chloride in Oncological Research and Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chromium (III) Protoporphyrin IX chloride, a significant molecule in cancer research and the development of self-assembled monolayers. This document outlines its chemical properties, its role as a modulator of the crucial heme oxygenase-1 signaling pathway, and detailed experimental protocols for its application in research settings.
Core Compound Data
Quantitative data for Cr(III) Protoporphyrin IX chloride is summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 41628-83-5 | [1] |
| Molecular Weight | 648.09 g/mol | [1] |
| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | [1] |
| Synonym | Chloro[3,3′-(3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphyrindiyl-κ2N21,N23)dipropanoato(2-)]chromium | [1] |
| Primary Application | Heme Oxygenase (HO-1) Inhibitor | [2][3] |
Role in Cancer Research: Inhibition of Heme Oxygenase-1
Cr(III) Protoporphyrin IX chloride is recognized as a potent competitive inhibitor of heme oxygenase (HO) activity.[3] The primary isoform of interest in oncology is Heme Oxygenase-1 (HO-1), a stress-inducible enzyme that plays a critical role in cellular homeostasis and is often overexpressed in various cancers.[2][4]
HO-1 is a downstream target of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5] In the tumor microenvironment, the upregulation of HO-1 has been linked to several pro-tumorigenic effects, including:
-
Promotion of Tumor Growth: By mitigating oxidative stress and inhibiting apoptosis, HO-1 can enhance the survival of cancer cells.[4][6]
-
Angiogenesis: HO-1 can modulate the expression of angiogenic factors, contributing to the formation of new blood vessels that supply tumors.[7]
-
Chemoresistance: The cytoprotective effects of HO-1 can make cancer cells more resistant to conventional chemotherapy.[6]
By inhibiting HO-1, Cr(III) Protoporphyrin IX chloride can potentially reverse these pro-tumorigenic effects, making it a valuable tool for cancer research and a potential therapeutic target.
Signaling Pathway: Nrf2/ARE and HO-1 Regulation
The following diagram illustrates the signaling pathway leading to the expression of Heme Oxygenase-1 and the point of inhibition by Cr(III) Protoporphyrin IX chloride.
Caption: Nrf2/HO-1 signaling pathway and inhibition by Cr(III) Protoporphyrin IX.
Experimental Protocols
In Vitro Inhibition of Heme Oxygenase-1 in Cancer Cells
This protocol describes a general method for treating a cancer cell line with Cr(III) Protoporphyrin IX chloride to assess its effect on HO-1 activity and downstream cellular processes.
1. Cell Culture and Reagents:
-
Select a cancer cell line known to express HO-1 (e.g., PC-3 for prostate cancer, LL/2 for lung cancer).[8][9]
-
Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a stock solution of Cr(III) Protoporphyrin IX chloride in a suitable solvent, such as DMSO.
2. Treatment Protocol:
-
Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of Cr(III) Protoporphyrin IX chloride (e.g., 1-50 µM). Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
3. Assessment of HO-1 Activity and Expression:
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of HO-1, Nrf2, and other relevant pathway proteins.
-
HO Activity Assay: Measure HO activity in cell lysates using a commercially available kit or by monitoring the conversion of heme to bilirubin.
4. Downstream Effect Analysis:
-
Cell Viability Assay: Use an MTT or similar assay to assess the effect of Cr(III) Protoporphyrin IX chloride on cell proliferation.
-
Apoptosis Assay: Employ techniques like Annexin V/PI staining followed by flow cytometry to quantify apoptosis.
-
Angiogenesis Assay: In relevant models, co-culture with endothelial cells and perform tube formation assays.
The following diagram outlines the general workflow for this in vitro experiment.
Caption: Workflow for in vitro analysis of Cr(III) Protoporphyrin IX chloride.
Preparation of Self-Assembled Monolayers (SAMs)
While Cr(III) Protoporphyrin IX chloride does not possess a thiol group for direct binding to gold surfaces, SAMs can be formed through the modification of the protoporphyrin's carboxyl groups or via axial coordination.[10] This protocol provides a general methodology for the formation of porphyrin-based SAMs on a gold substrate.
1. Substrate Preparation:
-
Use gold-coated substrates (e.g., gold on mica or silicon).
-
Clean the gold surface to remove organic contaminants. A common method is immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or sulfochromic acid, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[11] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
2. SAM Formation (via linker molecule):
-
To immobilize Cr(III) Protoporphyrin IX chloride, the surface can first be functionalized with a molecule that can bind to the porphyrin's carboxyl groups. For instance, an amine-terminated thiol SAM can be formed first.
-
Immerse the clean gold substrate in a dilute solution (e.g., 1 mM in ethanol) of an amine-terminated alkanethiol (e.g., 11-amino-1-undecanethiol).
-
Allow the SAM to form over 24-48 hours in an inert atmosphere to achieve a well-ordered monolayer.
-
Rinse the substrate thoroughly with ethanol and dry with nitrogen.
3. Covalent Attachment of Cr(III) Protoporphyrin IX Chloride:
-
Activate the carboxyl groups of Cr(III) Protoporphyrin IX chloride using a coupling agent like EDC/NHS in an appropriate solvent.
-
Immerse the amine-functionalized gold substrate in the solution of activated Cr(III) Protoporphyrin IX chloride to form an amide bond between the surface and the molecule.
-
After the reaction, rinse the substrate extensively to remove any non-covalently bound molecules.
4. Characterization of the SAM:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical bonding states on the surface.[12]
-
Atomic Force Microscopy (AFM): To visualize the topography of the monolayer.
-
Contact Angle Measurements: To assess the hydrophobicity/hydrophilicity of the surface, indicating successful monolayer formation.
-
Ellipsometry: To measure the thickness of the monolayer.
The following diagram illustrates the logical relationship in the formation of a Cr(III) Protoporphyrin IX chloride SAM.
Caption: Logical workflow for SAM formation of Cr(III) Protoporphyrin IX chloride.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]
- 3. Suppression of hyperbilirubinemia in the rat neonate by chromium- protoporphyrin. Interactions of metalloporphyrins with microsomal heme oxygenase of human spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytoprotective Role of Heme Oxygenase-1 in Cancer Chemoresistance: Focus on Antioxidant, Antiapoptotic, and Pro-Autophagy Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heme oxygenase-1: emerging target of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 1.7 Self assembled monolayers [jredman.kombyonyx.com]
- 11. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of Metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core electrochemical properties of metalloporphyrins, synthetic analogues of the active centers in many essential biological systems. Understanding these properties is crucial for their application in diverse fields, including drug development, catalysis, and sensor technology. This document details their redox behavior, electron transfer mechanisms, and the experimental protocols used for their characterization, presenting quantitative data in a clear, comparative format.
Introduction to the Electrochemical Behavior of Metalloporphyrins
Metalloporphyrins are macrocyclic compounds that can chelate a wide variety of metal ions. Their rich electrochemical behavior stems from the ability of both the central metal ion and the porphyrin macrocycle to participate in redox reactions. The interplay between the metal-centered and ring-centered electron transfer processes gives rise to a diverse range of electrochemical properties that can be finely tuned by modifying the porphyrin structure or the coordinated metal.
The redox chemistry of metalloporphyrins is fundamental to their function in biological systems, such as oxygen transport by heme (an iron porphyrin) and electron transfer in cytochromes.[1] In drug development, the catalytic activity of metalloporphyrins, which is governed by their electrochemical properties, is exploited in areas like drug metabolism studies and the development of novel therapeutics.[2]
Redox Potentials of Metalloporphyrins
The redox potential of a metalloporphyrin is a measure of its tendency to accept or donate electrons. These potentials are highly sensitive to the nature of the central metal ion, the substituents on the porphyrin ring, and the axial ligands coordinated to the metal.[3] Cyclic voltammetry is the primary technique used to determine these potentials, which are typically reported as half-wave potentials (E₁/₂) versus a reference electrode.
Data Presentation: Half-Wave Potentials
The following tables summarize the half-wave potentials for the oxidation and reduction of common metalloporphyrins, providing a basis for comparing the effects of different structural modifications.
Table 1: Half-Wave Potentials (V vs. SCE) for Tetraphenylporphyrin (TPP) Complexes in Non-aqueous Media.
| Metal Center | E₁/₂ (Oxidation 2) | E₁/₂ (Oxidation 1) | E₁/₂ (Reduction 1) | E₁/₂ (Reduction 2) | Reference(s) |
| H₂ (Free Base) | +1.28 | +1.09 | -1.21 | -1.63 | [4] |
| Co(II) | - | +0.60 | -0.86 | -2.02 | [1] |
| Ni(II) | +1.35 | +1.03 | -1.18 | -1.55 | [5] |
| Cu(II) | +1.43 | +1.11 | -1.10 | -1.50 | [6] |
| Zn(II) | +1.05 | +0.74 | -1.31 | -1.69 | [7] |
| Fe(III)Cl | - | +1.13 | -0.29 | -1.02 | [8] |
Table 2: Half-Wave Potentials (V vs. Ag/AgCl) for Octaethylporphyrin (OEP) Complexes.
| Metal Center | E₁/₂ (Oxidation 2) | E₁/₂ (Oxidation 1) | E₁/₂ (Reduction 1) | Reference(s) |
| H₂ (Free Base) | +1.20 | +0.85 | -1.45 | [9] |
| Co(II) | +1.01 | +0.52 | -1.27 | [9] |
| Ni(II) | +1.15 | +0.75 | -1.35 | [9] |
| Cu(II) | +1.25 | +0.85 | -1.25 | [9] |
| Zn(II) | +1.00 | +0.65 | -1.40 | [9] |
Note: Potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used.
Electron Transfer Mechanisms
Electron transfer in metalloporphyrins can occur through two primary mechanisms:
-
Porphyrin Ring-Centered Electron Transfer: This involves the addition or removal of electrons from the π-system of the macrocycle, leading to the formation of π-cation radicals, dications, π-anion radicals, or dianions.
-
Metal-Centered Electron Transfer: This involves a change in the oxidation state of the central metal ion.
The preferred pathway for electron transfer is determined by the relative energies of the metal d-orbitals and the porphyrin frontier π-orbitals.
Below is a generalized diagram illustrating the possible redox states of a metalloporphyrin.
Experimental Protocols
Accurate determination of the electrochemical properties of metalloporphyrins relies on precise experimental techniques. The following sections detail the methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.
Objective: To determine the redox potentials and study the reversibility of electron transfer processes.
Methodology:
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable non-aqueous solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide). The solvent must be of high purity and freshly distilled to remove impurities.
-
Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Preparation of the Analyte Solution:
-
Dissolve the metalloporphyrin sample in the deaerated electrolyte solution to a final concentration of approximately 1 mM.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Ensure the electrodes are clean and polished before use.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Blanket the solution with the inert gas throughout the experiment.
-
Set the potential window to scan over the range where redox events are expected.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Initiate the potential sweep and record the resulting current. Multiple cycles are often run to check for stability.
-
-
Data Analysis:
-
Plot the current versus the applied potential to obtain a cyclic voltammogram.
-
Determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible processes.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer; for a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.
-
The following diagram illustrates a typical experimental workflow for cyclic voltammetry.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and the electronic absorption spectra of the species generated at the electrode surface.
Objective: To identify the species formed at different potentials and to study the kinetics of electron transfer.
Methodology:
-
Cell and Electrode Setup:
-
Use a specially designed optically transparent thin-layer electrochemical (OTTLE) cell.
-
The working electrode is typically a transparent material like indium tin oxide (ITO) or a fine metal mesh.
-
The reference and counter electrodes are positioned in the cell.
-
-
Instrumentation:
-
Couple the potentiostat to a UV-Vis spectrophotometer. A fiber-optic cable can be used to direct the light beam through the OTTLE cell.[10]
-
-
Procedure:
-
Fill the OTTLE cell with the deaerated analyte solution.
-
Record the initial absorption spectrum of the solution at the open-circuit potential.
-
Apply a potential to the working electrode to initiate the first redox process.
-
Record the absorption spectra at regular intervals as the electrolysis proceeds until a steady state is reached.
-
Step the potential to the next redox event and repeat the spectral measurements.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra (e.g., shifts in the Soret and Q bands) to identify the electronic structure of the electrogenerated species (e.g., π-cation radical, dianion).[11]
-
Rotating Disk Electrode (RDE) Voltammetry
RDE voltammetry is a hydrodynamic technique where the working electrode is rotated at a constant speed. This controlled convection allows for the study of reaction kinetics and mechanisms.[12]
Objective: To determine kinetic parameters of catalytic reactions, such as those involved in drug metabolism or oxygen reduction.
Methodology:
-
Electrode and Cell Setup:
-
Use a rotating disk electrode as the working electrode.
-
The rest of the three-electrode cell setup is similar to that for cyclic voltammetry.
-
-
Procedure:
-
Fill the cell with the electrolyte solution and deaerate it. If studying a gas-consuming reaction like oxygen reduction, saturate the solution with the respective gas.
-
Set the desired rotation speed of the RDE.
-
Perform a linear sweep voltammetry experiment by scanning the potential from an initial to a final value.
-
Repeat the experiment at different rotation speeds.
-
-
Data Analysis:
-
Plot the limiting current (i_L) as a function of the square root of the rotation speed (ω¹/²).
-
For a mass-transport-limited process, this plot (the Koutecký-Levich plot) should be linear and pass through the origin.
-
The slope of the Koutecký-Levich plot can be used to determine the number of electrons transferred in the reaction and the diffusion coefficient of the analyte.[13]
-
Catalytic Applications and Signaling Pathways
Metalloporphyrins are excellent catalysts for a variety of reactions, including the oxygen reduction reaction (ORR) and the CO₂ reduction reaction.[14][15] Understanding the catalytic cycles is crucial for designing more efficient catalysts for applications in drug metabolism and energy conversion.
Oxygen Reduction Reaction (ORR) Catalytic Cycle
The ORR can proceed via a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide. The following diagram illustrates a proposed associative mechanism for the 4-electron pathway catalyzed by a metalloporphyrin (M-P).[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table IV from ELECTROCHEMISTRY OF NICKEL(II) PORPHYRINS AND CHLORINS | Semantic Scholar [semanticscholar.org]
- 6. Table I from Porphyrins . 38 . 1 Redox Potentials , Charge Transfer Transitions , and Emission of Copper , Silver , and Gold Complexes Artemis Antipas , 2 a | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electropolymerization of Metallo-Octaethylporphyrins: A Study to Explore Their Sensing Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02764G [pubs.rsc.org]
- 11. Synthesis and Spectroelectrochemistry of N-Cobaltacarborane Porphyrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RDE [mpie.de]
- 13. Rotating Disk Electrochemistry (RDE) | Pine Research Instrumentation [pineresearch.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Electrocatalytic activity of metalloporphyrins grown in situ on graphene sheets toward oxygen reduction reaction in an alkaline medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Understanding the activity origin and mechanisms of the oxygen reduction reaction on the tetramethyl metalloporphyrin/MoS2 electrocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of Cr(III) Porphyrins: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of Chromium(III) porphyrins, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, electronic structure, spectroscopic characterization, and reactivity of these versatile complexes. Detailed experimental methodologies for key characterization techniques are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz visualizations to illustrate fundamental concepts, experimental workflows, and reaction mechanisms, offering a comprehensive resource for understanding and applying the chemistry of Cr(III) porphyrins in various fields, including catalysis and medicine.
Introduction
Chromium(III) porphyrins are a fascinating class of coordination compounds characterized by a central chromium ion in the +3 oxidation state chelated by a porphyrin macrocycle. The robust nature of the porphyrin ligand and the unique electronic properties of the Cr(III) center bestow these complexes with remarkable stability and diverse reactivity. Their applications span from catalysis in organic synthesis to potential roles in photodynamic therapy and drug delivery.[1][2][3] This guide delves into the core principles of their coordination chemistry, providing a foundational understanding for researchers seeking to harness their potential.
Synthesis of Cr(III) Porphyrins
The synthesis of Cr(III) porphyrins typically involves the metalation of a free-base porphyrin with a suitable chromium(II) or chromium(III) salt. A common and well-documented example is the synthesis of chloro(meso-tetraphenylporphinato)chromium(III), [Cr(TPP)Cl].[4][5][6]
General Synthetic Protocol for [Cr(TPP)Cl]
A typical synthesis involves refluxing the free-base porphyrin, such as meso-tetraphenylporphyrin (H₂TPP), with a chromium(II) salt, like chromium(II) chloride (CrCl₂), in a high-boiling solvent such as dimethylformamide (DMF). The Cr(II) initially inserted is readily oxidized to Cr(III) by atmospheric oxygen.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve meso-tetraphenylporphyrin (H₂TPP) in dimethylformamide (DMF).
-
Metal Insertion: Add an excess of chromium(II) chloride (CrCl₂) to the solution.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the emergence of the two Q-bands typical of metalloporphyrins.
-
Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the crude product.
-
Purification: The crude [Cr(TPP)Cl] is collected by filtration, washed with water and methanol, and can be further purified by column chromatography on alumina.[7]
Electronic Structure and Spectroscopic Properties
The Cr(III) ion in a porphyrin macrocycle possesses a d³ electron configuration, typically resulting in a quartet ground state (S=3/2). The coordination environment is generally octahedral or distorted octahedral, with the four nitrogen atoms of the porphyrin forming the equatorial plane and two axial ligands occupying the remaining coordination sites.
UV-Visible Spectroscopy
The electronic absorption spectra of Cr(III) porphyrins are dominated by intense π-π* transitions of the porphyrin macrocycle. These include the Soret band (or B-band) around 450 nm and the weaker Q-bands in the 500-650 nm region. The presence of the chromium ion simplifies the Q-band region to two main bands, a characteristic feature of metalloporphyrins.[8]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the Cr(III) porphyrin complex (typically ~10⁻⁶ M) in a suitable solvent (e.g., dichloromethane, toluene).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a range of approximately 350-700 nm in a 1 cm path length quartz cuvette.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands and determine their molar extinction coefficients (ε).
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic d³ Cr(III) complexes. The EPR spectra of Cr(III) porphyrins are sensitive to the coordination environment and can provide information about the zero-field splitting parameters, which are influenced by the nature of the axial ligands.[9][10][11]
Experimental Protocol for EPR Spectroscopy:
-
Sample Preparation: Prepare a frozen solution of the Cr(III) porphyrin complex in a suitable glass-forming solvent (e.g., toluene, dichloromethane) or use a powdered solid sample.
-
Instrumentation: Utilize an X-band or Q-band EPR spectrometer equipped with a cryostat for low-temperature measurements.
-
Measurement: Record the EPR spectrum at a low temperature (e.g., 77 K) to ensure sufficient population of the ground state and to observe the fine structure.
-
Analysis: Simulate the experimental spectrum to extract the g-values and zero-field splitting parameters (D and E).[11]
Coordination Geometry and Structural Data
The coordination geometry of Cr(III) in porphyrins is typically a slightly distorted octahedron. The chromium ion sits in or slightly out of the plane of the four porphyrin nitrogen atoms. The axial positions are occupied by a variety of ligands, such as halides, water, pyridine, or imidazole derivatives.[12] X-ray crystallography is the definitive method for determining the precise molecular structure.[8]
Table 1: Selected Bond Lengths for Cr(III) Porphyrin Complexes
| Complex | Cr-N (equatorial) (Å) | Cr-L (axial) (Å) | Reference |
| [Cr(TPP)Cl(H₂O)] | ~2.04 | Cr-Cl: ~2.30, Cr-O: 2.239(3) | [12] |
| [Cr(TPP)Cl(py)] | ~2.04 | Cr-Cl: ~2.32, Cr-N: 2.140(5) | [12] |
| [Na(crypt-222)][Cr(TPP)(NCO)₂] | 2.039(3) (avg) | Cr-N: 2.012(3), 2.016(4) | [8] |
| [Cr(tpp)(Cl)(1-Meim)] | ~2.04 | Cr-N: 2.103(4) | [12] |
| [Cr(tpp)(Cl)(1,2-Me₂im)] | ~2.04 | Cr-N: 2.139(5) | [12] |
Reactivity of Cr(III) Porphyrins
Axial Ligand Substitution
Axial ligand substitution reactions are fundamental to the reactivity of Cr(III) porphyrins. The lability of the axial ligands can be influenced by the nature of the trans ligand and the porphyrin substituents.[12] These reactions often proceed through a dissociative or an interchange mechanism.
Table 2: Kinetic and Thermodynamic Data for Axial Ligand Substitution
| Reaction | Solvent | k (s⁻¹) or K (M⁻¹) | Reference |
| [Cr(TPPS)(H₂O)₂]³⁻ + Imidazole | Water | K = 1.6 x 10³ M⁻¹ | [12] |
| [Cr(tpp)(Cl)(py)] + 1-MeIm | Toluene | K = 2.4 x 10³ M⁻¹ | [12] |
| [Cr(tpp)(Cl)(py)] + 1,2-Me₂Im | Toluene | K = 1.2 x 10² M⁻¹ | [12] |
Note: Data is illustrative and specific conditions should be consulted in the primary literature.
Redox Chemistry
Cr(III) porphyrins can undergo both metal-centered and porphyrin-centered redox reactions. The redox potentials are sensitive to the axial ligands and the peripheral substituents on the porphyrin ring.[13][14] Cyclic voltammetry is a key technique for probing these processes.
Experimental Protocol for Cyclic Voltammetry:
-
Electrolyte Solution: Prepare a solution of the Cr(III) porphyrin complex (typically ~1 mM) in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon). Scan the potential to both positive and negative values to observe oxidation and reduction events.
-
Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox couples.
Table 3: Redox Potentials of Selected Cr(III) Porphyrins
| Complex | E₁/₂ (Oxidation) (V vs. SCE) | E₁/₂ (Reduction) (V vs. SCE) | Reference |
| [Cr(TPP)Cl] | +1.10 | -1.00 | [13] |
| [Cr(OEP)Cl] | +0.95 | -1.15 | [13] |
| [Cr(TPP)(CN)₂]⁻ | +0.85 | -1.25 | [4] |
Note: Potentials are approximate and depend on solvent and experimental conditions.
Catalytic Applications
Cr(III) porphyrins are effective catalysts for a variety of organic transformations, including alkane hydroxylation and alkene epoxidation.[2][15][16][17] The catalytic cycle often involves the formation of a high-valent chromium-oxo species as the active oxidant.
Visualizations of Key Concepts and Processes
Simplified Molecular Orbital Diagram
Caption: Simplified MO diagram for a Cr(III) porphyrin.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cas 28110-70-5,CHROMIUM (III) TETRAPHENYLPORPHINE CHLORIDE | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cr(III) meso-Tetraphenylporphyrin Chloride (contains 1-3% chlorin) – porphyrin-systems [porphyrin-systems.com]
- 6. Cr(III) meso-Tetraphenylporphine Chloride (contains 1-3% chlorin) | [frontierspecialtychemicals.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Ligand control of low-frequency electron paramagnetic resonance linewidth in Cr(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Ligand Control of Low-Frequency Electron Paramagnetic Resonance Linewidth in Cr(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mixed substituted porphyrins: structural and electrochemical redox properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. suslick.illinois.edu [suslick.illinois.edu]
- 16. Porphyrins as Catalysts in Scalable Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Crimson Thread: A Technical Guide to the Historical Development of Protoporphyrin IX Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX), a vital precursor to essential molecules like heme and chlorophyll, has captivated scientists for over a century.[1] Its unique photophysical properties and central role in metabolism have paved the way for groundbreaking applications in medicine, particularly in oncology. This in-depth technical guide chronicles the historical development of PpIX research, from its initial discovery to its modern-day use in cutting-edge diagnostics and therapeutics. We will delve into the key discoveries, experimental protocols, and the intricate biochemical pathways that govern its function, providing a comprehensive resource for researchers, scientists, and drug development professionals.
A Century of Discovery: The Historical Timeline
The journey of understanding Protoporphyrin IX is a story of meticulous chemical analysis, insightful biological investigation, and innovative clinical application. The timeline below highlights the pivotal moments in this scientific endeavor.
| Year | Key Discovery/Milestone | Researcher(s) | Significance |
| 1841 | Discovery of hematoporphyrin, an iron-free porphyrin derivative from blood. | Scherer | Laid the groundwork for the study of porphyrins.[2] |
| 1871 | Named the red substance from blood "hematoporphyrin". | Felix Hoppe-Seyler | Established the initial nomenclature in the field.[2] |
| 1912 | First proposed chemical structure of Protoporphyrin IX. | Kuster | Provided the first hypothetical framework for the molecule's structure.[3] |
| 1929 | Chemical synthesis of hemin, confirming the structure of Protoporphyrin IX. | Hans Fischer | A landmark achievement in porphyrin chemistry, earning Fischer the Nobel Prize in Chemistry in 1930.[3][4][5] |
| 1940s-1960s | Elucidation of the heme biosynthesis pathway. | Shemin, Rittenberg, and others | Revealed the multi-step enzymatic process leading to the synthesis of heme, with PpIX as a key intermediate.[6] |
| 1987 | Discovery of selective accumulation of PpIX in neoplastic cells upon administration of 5-aminolevulinic acid (5-ALA). | Malik and Lugaci | A pivotal discovery that opened the door for the use of PpIX in cancer diagnostics and therapy. |
| 1990s | Development and clinical trials of 5-ALA-based photodynamic therapy (PDT). | Various researchers | Translation of the basic scientific discovery into a viable clinical application for treating various cancers.[7] |
| Late 1990s | Introduction of 5-ALA-induced PpIX fluorescence for guided surgical resection of tumors. | Stummer et al. | Revolutionized neurosurgery by allowing for more precise tumor removal. |
| 2000s-Present | Ongoing research into the mechanisms of ALA-induced PpIX accumulation and expansion of its applications. | Numerous researchers | Focus on optimizing PDT and FGS, understanding resistance mechanisms, and exploring new therapeutic avenues.[8] |
The Heart of the Matter: The Heme Biosynthesis Pathway
Protoporphyrin IX is the final porphyrin precursor in the intricate eight-step enzymatic pathway of heme synthesis. This process begins in the mitochondria, moves to the cytoplasm, and finally returns to the mitochondria for the terminal steps. Understanding this pathway is critical to comprehending both the physiological role of PpIX and the mechanisms behind its application in medicine.
The pathway is initiated by the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase (ALAS). This is the rate-limiting step in hepatic heme synthesis.[9] Two molecules of ALA are then condensed to form porphobilinogen (PBG). Four molecules of PBG are subsequently polymerized to create the linear tetrapyrrole hydroxymethylbilane, which is then cyclized to form uroporphyrinogen III. A series of decarboxylations and oxidations convert uroporphyrinogen III into coproporphyrinogen III, and then into protoporphyrinogen IX. The final step in porphyrin synthesis is the oxidation of protoporphyrinogen IX to Protoporphyrin IX, catalyzed by protoporphyrinogen oxidase (PPOX).[10] Finally, the insertion of ferrous iron into the center of the PpIX ring by the enzyme ferrochelatase yields heme.[11]
Caption: The Heme Biosynthesis Pathway.
Harnessing Fluorescence: Photodynamic Therapy and Fluorescence-Guided Surgery
The discovery that exogenous administration of 5-ALA leads to the selective accumulation of fluorescent PpIX in cancer cells has revolutionized oncologic treatment and surgery.[12] This phenomenon is the cornerstone of two critical clinical applications: Photodynamic Therapy (PDT) and Fluorescence-Guided Surgery (FGS).
Photodynamic Therapy (PDT)
PDT is a minimally invasive therapeutic procedure that uses a photosensitizing agent, a specific wavelength of light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[13] In the context of PpIX, the process begins with the administration of 5-ALA, which is preferentially taken up by cancer cells and converted to PpIX.[14] When the tumor is illuminated with light of a specific wavelength (typically in the red region of the spectrum), the accumulated PpIX absorbs the light energy and enters an excited triplet state. This excited PpIX then transfers its energy to molecular oxygen, generating highly cytotoxic singlet oxygen and other ROS, which induce apoptosis and necrosis in the tumor cells.[15]
Fluorescence-Guided Surgery (FGS)
FGS utilizes the fluorescent properties of PpIX to visualize tumor margins during surgery.[16] After the administration of 5-ALA, the surgeon uses a specialized light source and filters to excite the accumulated PpIX in the tumor tissue, causing it to fluoresce (typically red).[17] This allows for the real-time differentiation between cancerous and healthy tissue, enabling a more complete and precise resection of the tumor while sparing healthy tissue. This technique has shown significant benefits in improving the extent of resection and patient outcomes, particularly in neurosurgery for high-grade gliomas.[16]
The "Why": Mechanism of Selective Protoporphyrin IX Accumulation in Cancer Cells
The clinical utility of 5-ALA-induced PpIX hinges on its selective accumulation in malignant tissues. This selectivity arises from a combination of factors related to the altered metabolism of cancer cells:
-
Increased Uptake of 5-ALA: Cancer cells often overexpress peptide transporters (such as PEPT1 and PEPT2), which facilitates a higher influx of exogenously administered 5-ALA compared to normal cells.[18]
-
Altered Enzyme Activity: While the enzymatic machinery for porphyrin synthesis is active in cancer cells, the final enzyme in the pathway, ferrochelatase (FECH), which converts PpIX to heme, often exhibits lower activity in tumor cells.[15][19] This enzymatic bottleneck leads to the accumulation of PpIX.
-
Reduced Efflux of PpIX: The ATP-binding cassette transporter G2 (ABCG2) is a known exporter of PpIX. In some cancer cells, the expression or activity of ABCG2 is downregulated, leading to increased intracellular retention of PpIX.[20]
-
Oncogenic Signaling Pathways: Recent research has shown that oncogenic signaling pathways, such as the Ras/MEK pathway, can modulate PpIX accumulation. Inhibition of the MEK pathway has been shown to increase PpIX levels in cancer cells by downregulating the expression of the efflux transporter ABCB1 and reducing the activity of ferrochelatase.[21][22]
Caption: Mechanism of ALA-induced PpIX accumulation.
Quantitative Insights
Summarizing quantitative data is crucial for understanding the dynamics of PpIX research and its clinical applications.
Table 1: Erythrocyte Protoporphyrin IX Concentrations in Erythropoietic Protoporphyria (EPP) Patients
| Parameter | Value | Reference |
| Median annual increase in childhood/youth | 2.7 μmol/L | [23] |
| Mean concentration in adult males | 56 μmol/L (range: 6-139) | [23] |
| Mean concentration in adult females | 38 μmol/L (range: 6-82) | [23] |
| Summer decrease in concentration | ~8% | [23] |
Table 2: Quantitative Fluorescence Imaging of Protoporphyrin IX
| Method | Accuracy | In vivo Concentration (Normal Skin) | Reference |
| Spatial frequency domain imaging with Monte Carlo modeling | Within 0.2 μg/ml of known concentration | 1.6 μg/ml | [24] |
Experimental Protocols: A Methodological Overview
Isolation and Characterization of Protoporphyrin IX (Early 20th Century)
-
Principle: Early methods for isolating porphyrins from biological sources like blood involved chemical extraction and purification.
-
General Protocol Outline:
-
Heme Extraction: Blood was treated with acids (e.g., acetic acid) and salts to precipitate hemin (the chloride salt of heme).
-
Iron Removal: The iron was chemically removed from the hemin molecule, often using strong acids, to yield the free porphyrin.
-
Purification: The resulting porphyrin mixture was then subjected to a series of solvent extractions and crystallizations to purify the individual porphyrin species.
-
Characterization: The purified porphyrin's structure was elucidated through elemental analysis, degradation studies (breaking the molecule into smaller, identifiable fragments), and eventually, spectroscopic techniques.
-
Chemical Synthesis of Hemin (Hans Fischer, 1929)
-
Principle: Fischer's synthesis was a multi-step process involving the construction of substituted pyrroles and their subsequent condensation to form the porphyrin macrocycle.
-
General Protocol Outline:
-
Pyrrole Synthesis: Synthesis of specifically substituted pyrrole building blocks.
-
Dipyrromethane Formation: Condensation of two pyrrole units to form dipyrromethanes.
-
Tetrapyrrole (Porphyrin) Synthesis: Symmetrical or unsymmetrical condensation of dipyrromethanes to construct the porphyrin ring.
-
Side-Chain Modification: Chemical modification of the side chains on the porphyrin ring to match those of the natural product.
-
Iron Insertion: Introduction of iron into the synthesized protoporphyrin IX to yield hemin.
-
5-ALA-Based Photodynamic Therapy (PDT) In Vitro
-
Principle: To assess the efficacy of 5-ALA-PDT on cancer cells in a controlled laboratory setting.
-
General Protocol Outline:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
5-ALA Incubation: Cells are incubated with a specific concentration of 5-ALA for a defined period (e.g., 4-24 hours) to allow for PpIX accumulation.
-
Washing: The cells are washed to remove extracellular 5-ALA.
-
Irradiation: The cells are exposed to a light source of a specific wavelength (e.g., 635 nm) and dose.
-
Viability Assay: Cell viability is assessed at a set time point post-irradiation using methods such as MTT or trypan blue exclusion to determine the cytotoxic effect of the treatment.
-
Fluorescence-Guided Surgery (FGS) with 5-ALA
-
Principle: To use the fluorescence of PpIX to guide the surgical resection of tumors.
-
General Protocol Outline:
-
Patient Administration: The patient is administered a standardized dose of 5-ALA orally, typically 2-4 hours before surgery.
-
Surgical Exposure: The tumor is surgically exposed.
-
Fluorescence Visualization: The surgical field is illuminated with a light source emitting in the blue-violet range (e.g., 400-410 nm).
-
Tumor Resection: The surgeon uses a microscope or exoscope equipped with special filters to visualize the red fluorescence of PpIX-accumulating tumor tissue and resects the fluorescent areas.
-
Confirmation: Biopsies may be taken from the resection margins to confirm the absence of fluorescent tumor tissue.
-
Future Directions
The historical journey of Protoporphyrin IX research is far from over. Current research is focused on several key areas:
-
Enhancing PDT Efficacy: Strategies to increase the selectivity and potency of PDT, including the development of new photosensitizers derived from PpIX and combination therapies.
-
Improving FGS Accuracy: The development of more sensitive imaging techniques, such as fluorescence lifetime imaging, to detect lower concentrations of PpIX and improve the delineation of tumor margins.[17][25]
-
Understanding Resistance Mechanisms: Investigating the cellular and molecular mechanisms that contribute to resistance to PDT and developing strategies to overcome them.
-
New Therapeutic Applications: Exploring the use of 5-ALA and PpIX in other diseases, including infectious diseases and inflammatory conditions.
Conclusion
The story of Protoporphyrin IX is a testament to the power of interdisciplinary research, spanning from fundamental chemistry to clinical medicine. From its initial characterization to its current role as a cornerstone of photodynamic therapy and fluorescence-guided surgery, PpIX continues to be a molecule of immense scientific and clinical interest. This guide has provided a comprehensive overview of its historical development, underlying biochemistry, and key applications. As research continues to unravel the complexities of this fascinating molecule, we can anticipate even more innovative and life-saving applications in the years to come.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. History of Porphyria - American Porphyria Foundation [porphyriafoundation.org]
- 3. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. careerchem.com [careerchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. From chemistry to genomics: A concise history of the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. niddk.nih.gov [niddk.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 11. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Experimental investigation of a combinational iron chelating protoporphyrin IX prodrug for fluorescence detection and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Aminolevulinic Acid-Protoporphyrin IX Fluorescence-Guided Surgery of High-Grade Gliomas: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 18. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Trends in erythrocyte protoporphyrin IX concentration by age, sex and season among patients with erythropoietic protoporphyria-20 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative fluorescence imaging of protoporphyrin IX through determination of tissue optical properties in the spatial frequency domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Applications of Cr(III) Protoporphyrin IX Chloride in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cr(III) Protoporphyrin IX chloride is a metalloporphyrin compound that has garnered interest in cancer research primarily due to its role as an inhibitor of Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme that is often overexpressed in various cancers, contributing to tumor cell survival, proliferation, and resistance to therapy. By inhibiting HO-1, Cr(III) Protoporphyrin IX chloride and related compounds can sensitize cancer cells to therapeutic agents and induce apoptosis. This document provides an overview of its applications, quantitative data on related compounds, and detailed protocols for its use in a research setting.
Mechanism of Action
The primary mechanism of action for Cr(III) Protoporphyrin IX chloride in cancer research is the competitive inhibition of Heme Oxygenase-1 (HO-1). HO-1 is an inducible enzyme that degrades heme into biliverdin, free iron, and carbon monoxide, which have cytoprotective and anti-inflammatory effects that can be co-opted by cancer cells to promote their survival[1]. Metalloporphyrins, including chromium porphyrins, act as heme analogues and bind to the active site of HO-1, thereby blocking its enzymatic activity[1].
Inhibition of HO-1 in cancer cells can lead to:
-
Increased Oxidative Stress: By preventing the breakdown of pro-oxidant heme, HO-1 inhibitors can lead to an accumulation of reactive oxygen species (ROS), which can induce apoptosis.
-
Sensitization to Chemotherapy: HO-1 is a key factor in chemoresistance. Its inhibition can make cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs[2].
-
Induction of Apoptosis: The accumulation of ROS and other cellular stresses resulting from HO-1 inhibition can trigger the intrinsic apoptotic pathway, often involving the modulation of Bcl-2 family proteins.
Additionally, chromium compounds have been shown to induce apoptosis in lymphocytes through a mechanism involving the generation of ROS, which in turn activates Src-family tyrosine kinases and caspase-3[3][4].
Quantitative Data
Table 1: Heme Oxygenase-1 Inhibition by Chromium Deuteroporphyrin (CrDP) [5]
| Tissue Source | IC50 (µM) |
| Brain | 0.6 |
| Liver | 1.3 |
| Spleen | 1.1 |
Table 2: Cytotoxicity of a Gold (III) Porphyrin Complex (Gold 1a) in Human Colon Cancer Cell Lines [6]
| Cell Line | IC50 (µM) |
| HT-29 | 0.8 |
| HCT-116 | 0.2 |
| SW620 | 3.4 |
| LoVo | 1.2 |
Experimental Protocols
Preparation of Cr(III) Protoporphyrin IX Chloride Stock Solution
-
Solubility: Cr(III) Protoporphyrin IX chloride is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Protocol:
-
Weigh out the desired amount of Cr(III) Protoporphyrin IX chloride powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of high-quality, anhydrous DMSO to achieve a stock solution concentration of 10-20 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may aid in dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
In Vitro Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of Cr(III) Protoporphyrin IX chloride on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cr(III) Protoporphyrin IX chloride stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Cr(III) Protoporphyrin IX chloride in complete medium from the stock solution. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Heme Oxygenase-1 (HO-1) Expression
This protocol is to assess the effect of Cr(III) Protoporphyrin IX chloride on HO-1 protein levels.
-
Materials:
-
Cancer cells treated with Cr(III) Protoporphyrin IX chloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HO-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with Cr(III) Protoporphyrin IX chloride for the desired time and concentration.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HO-1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Signaling Pathways
Caption: Inhibition of HO-1 by Cr(III) Protoporphyrin IX chloride leads to increased ROS and induction of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Heme Oxygenase-1 Inhibition Potentiates the Effects of Nab-Paclitaxel-Gemcitabine and Modulates the Tumor Microenvironment in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis of lymphocytes induced by chromium(VI/V) is through ROS-mediated activation of Src-family kinases and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromium(III)-induced apoptosis of lymphocytes: death decision by ROS and Src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Cr(III) Protoporphyrin IX Chloride in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) provide a versatile platform for tailoring the surface properties of materials, enabling advancements in diverse fields such as biosensing, catalysis, and electronics. Porphyrins and their metal complexes are particularly attractive building blocks for SAMs due to their unique electronic, optical, and catalytic properties. Cr(III) Protoporphyrin IX chloride, a chromium-containing metalloporphyrin, offers potential for the development of novel functional surfaces.[1][2] While specific literature on the use of Cr(III) Protoporphyrin IX chloride in SAMs is limited, its structural similarity to other well-studied metalloporphyrins allows for the adaptation of established protocols for its immobilization and application.
These application notes provide a detailed overview of the potential uses of Cr(III) Protoporphyrin IX chloride in SAMs, along with generalized experimental protocols for the formation and characterization of these modified surfaces. The protocols are based on established methods for similar porphyrin derivatives and serve as a starting point for further research and development.
Potential Applications
The integration of Cr(III) Protoporphyrin IX chloride into self-assembled monolayers opens up possibilities for a range of applications, primarily leveraging the redox activity and catalytic potential of the chromium center.
Biosensing
SAMs functionalized with Cr(III) Protoporphyrin IX chloride can be designed for the sensitive and selective detection of various biomolecules. The chromium center can participate in electrochemical signaling pathways upon binding of a target analyte. For example, a biosensor for nitric oxide (NO) could be developed, where the binding of NO to the chromium center would lead to a measurable change in the electrochemical or optical properties of the SAM.
Catalysis
The catalytic activity of metalloporphyrins is well-documented. Immobilizing Cr(III) Protoporphyrin IX chloride on a solid support via SAMs offers the advantage of creating a stable and reusable catalytic surface. Such systems could be employed in various oxidation and reduction reactions, for instance, in the development of electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells.
Drug Development
In the context of drug development, SAMs incorporating Cr(III) Protoporphyrin IX chloride could be utilized to study drug-target interactions. The porphyrin-modified surface can mimic certain biological environments, allowing for the screening of drug candidates that interact with metalloporphyrin-containing proteins.
Data Presentation
| Metalloporphyrin Derivative | Surface Coverage (mol/cm²) | Electron Transfer Rate Constant (k⁰, s⁻¹) | Catalytic Efficiency for Analyte X (µA/mM) |
| Cr(III) Protoporphyrin IX-Thiol | 1.5 x 10⁻¹⁰ | 250 | 15.2 |
| Fe(III) Protoporphyrin IX-Thiol | 1.8 x 10⁻¹⁰ | 310 | 12.8 |
| Co(III) Protoporphyrin IX-Thiol | 1.6 x 10⁻¹⁰ | 280 | 18.5 |
| Zn(II) Protoporphyrin IX-Thiol | 2.0 x 10⁻¹⁰ | 150 | 5.1 |
Note: The above data is illustrative and intended to demonstrate a structured format for presenting comparative quantitative results. Actual values would need to be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of self-assembled monolayers of Cr(III) Protoporphyrin IX chloride. These protocols may require optimization based on the specific substrate and intended application.
Protocol 1: Synthesis of Thiol-Modified Cr(III) Protoporphyrin IX Chloride
To form a stable SAM on a gold surface, the Cr(III) Protoporphyrin IX chloride molecule needs to be functionalized with a thiol or disulfide group. This can be achieved by reacting one of the propionic acid side chains of the protoporphyrin IX macrocycle with a thiol-containing linker.
Materials:
-
Cr(III) Protoporphyrin IX chloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Cysteamine or a similar amino-thiol linker
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Cr(III) Protoporphyrin IX chloride in anhydrous DMF.
-
Add EDC and NHS to the solution to activate the carboxylic acid group. Stir at room temperature for 1-2 hours.
-
In a separate flask, dissolve cysteamine in anhydrous DMF.
-
Slowly add the cysteamine solution to the activated porphyrin solution.
-
Let the reaction proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the thiol-modified porphyrin using column chromatography on silica gel.
-
Characterize the final product using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Preparation of Cr(III) Protoporphyrin IX Chloride SAMs on Gold Substrates
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)
-
Thiol-modified Cr(III) Protoporphyrin IX chloride
-
Absolute ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution (e.g., 0.1 to 1 mM) of the thiol-modified Cr(III) Protoporphyrin IX chloride in absolute ethanol.
-
Immerse the cleaned gold substrates in the porphyrin solution.
-
Allow the self-assembly process to occur for 12-24 hours at room temperature in a dark, vibration-free environment.
-
After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-modified substrates under a stream of nitrogen gas.
-
Protocol 3: Characterization of Cr(III) Protoporphyrin IX Chloride SAMs
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition of the SAM and the chemical state of the elements, particularly the presence of chromium, nitrogen, and sulfur, and to verify the formation of the gold-thiolate bond.
-
Methodology: Analyze the SAM-modified gold substrate using an XPS instrument. Acquire high-resolution spectra for the Cr 2p, N 1s, S 2p, C 1s, and Au 4f regions. The binding energy of the S 2p peak will confirm the formation of a gold-thiolate bond.
2. Cyclic Voltammetry (CV):
-
Purpose: To investigate the electrochemical properties of the immobilized Cr(III) Protoporphyrin IX chloride, including its redox potential and electron transfer kinetics.
-
Methodology: Use the SAM-modified gold substrate as the working electrode in a three-electrode electrochemical cell with a suitable reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). Record cyclic voltammograms in an appropriate electrolyte solution. The resulting voltammogram will show the redox peaks corresponding to the Cr(III)/Cr(II) or other relevant redox couples.
3. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the topography of the SAM and assess its uniformity and packing density.
-
Methodology: Image the surface of the SAM-modified substrate in tapping mode or contact mode. The images will reveal the morphology of the monolayer and can be used to measure its thickness by creating a scratch in the monolayer and imaging the edge.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the application of Cr(III) Protoporphyrin IX chloride in self-assembled monolayers.
Caption: Experimental workflow for SAM preparation.
Caption: Hypothetical biosensor signaling pathway.
Caption: Logical relationship of key concepts.
References
Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride and Related Chromium Porphyrins in Organic Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the catalytic applications of chromium(III) porphyrin complexes in organic synthesis. It is important to note that while the primary focus of the inquiry is Cr(III) Protoporphyrin IX chloride , extensive literature searches indicate that this specific complex is not widely employed as a catalyst in synthetic organic chemistry. Its primary documented uses are as a biological precursor, particularly in cancer research and for the formation of self-assembled monolayers.[1] One study investigating its effect on the oxidative stability of biodiesel found that Cr(III) ions exhibited low catalytic activity in this context.
However, research on other structurally related chromium(III) porphyrin complexes has demonstrated their potential as effective catalysts for specific organic transformations. This document will detail the applications of these analogous chromium porphyrins in Hetero-Diels-Alder reactions and dehydration cycloaromatization, providing detailed application notes, hypothetical experimental protocols, and data summaries to guide further research and application development.
Catalytic Activity of Cr(III) Ions in Biodiesel Oxidation
While not a direct application in organic synthesis for creating novel molecules, the influence of Cr(III) ions in the presence of protoporphyrin IX on the oxidation of biodiesel has been studied. The key finding is that the Cr(III) transition metal ion shows low catalytic activity in promoting biodiesel oxidation reactions.
Data Summary: Oxidative Stability of Biodiesel
| Catalyst System | Temperature (°C) | Observation |
| Cr(III) ion | 105, 110, 115, 120 | Low catalytic activity in biodiesel oxidation. |
| Cr(III) ion + Protoporphyrin IX | 105, 110, 115, 120 | Protoporphyrin IX exhibited an antioxidant effect, enhancing stability. |
Chiral Cr(III) Porphyrin-Catalyzed Hetero-Diels-Alder Reactions
Application Note:
Chiral chromium(III) porphyrin complexes have emerged as highly efficient and enantioselective catalysts for the Hetero-Diels-Alder reaction between aldehydes and activated dienes, such as Danishefsky's diene. These catalysts function as Lewis acids, activating the aldehyde dienophile for cycloaddition. The chiral environment provided by the porphyrin ligand allows for excellent stereocontrol, leading to the formation of enantioenriched dihydropyran derivatives, which are valuable building blocks in natural product synthesis. A notable advantage of these Cr(III) porphyrin catalysts is their tolerance to metal-coordinating functionalities in the aldehyde substrate, such as a pyridine ring, which often poison other Lewis acid catalysts.
Quantitative Data: Enantioselective Hetero-Diels-Alder Reaction
| Aldehyde Substrate | Diene | Catalyst | Enantiomeric Excess (ee) | Diastereoselectivity |
| Aromatic Aldehydes | Danishefsky's diene | Chiral Cr(III) Porphyrin-BF4 | >90% | - |
| Heteroaromatic Aldehydes (e.g., furfural) | Danishefsky's diene | Chiral Cr(III) Porphyrin-BF4 | up to 97% | - |
| Various Aldehydes | 1-Methoxybutadiene | Chiral Cr(III) Porphyrin-BF4 | >80% | up to >99:1 |
Experimental Protocol (Hypothetical):
Reaction: Hetero-Diels-Alder reaction of furfural with Danishefsky's diene.
Materials:
-
Chiral Cr(III) Porphyrin-BF4 complex (catalyst)
-
Furfural (dienophile)
-
1-Methoxy-3-(trimethylsilyloxy)butadiene (Danishefsky's diene)
-
Dichloromethane (CH2Cl2), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Argon gas supply
Procedure:
-
A flame-dried Schlenk flask is charged with the chiral Cr(III) Porphyrin-BF4 catalyst (0.01 mmol, 1 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous dichloromethane (5.0 mL) is added via syringe.
-
The solution is cooled to -40 °C in a cryocooler.
-
Furfural (1.0 mmol, 1.0 eq) is added dropwise via syringe.
-
Danishefsky's diene (1.5 mmol, 1.5 eq) is then added dropwise over 5 minutes.
-
The reaction mixture is stirred at -40 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), the reaction is quenched by the addition of a few drops of trifluoroacetic acid to hydrolyze the silyl enol ether intermediate.
-
The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired dihydropyranone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow Diagram:
Caption: Workflow for the Cr(III) Porphyrin-catalyzed Hetero-Diels-Alder reaction.
Cationic Cr(III) Porphyrin-Catalyzed Dehydration Cycloaromatization
Application Note:
Cationic chromium(III) porphyrins serve as effective Lewis acid catalysts for the synthesis of phenanthrenes and other polycyclic aromatic compounds from readily available biphenyl derivatives bearing an ortho oxirane moiety. The proposed mechanism involves the activation of the epoxide by the Lewis acidic chromium center, which induces a 1,2-hydride shift to form an aldehyde intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the final phenanthrene product. This methodology provides a straightforward route to construct complex aromatic systems.
Experimental Protocol (Hypothetical):
Reaction: Synthesis of phenanthrene from 2-(oxiran-2-yl)-1,1'-biphenyl.
Materials:
-
Cationic Cr(III) Porphyrin catalyst
-
2-(Oxiran-2-yl)-1,1'-biphenyl (substrate)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium sulfate (Na2SO4), anhydrous
-
Argon gas supply
Procedure:
-
To a solution of 2-(oxiran-2-yl)-1,1'-biphenyl (0.5 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (5 mL) under an argon atmosphere, add the cationic Cr(III) porphyrin catalyst (0.025 mmol, 5 mol%).
-
The reaction mixture is heated to 80 °C and stirred.
-
The progress of the reaction is monitored by TLC.
-
After completion (typically 4-8 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired phenanthrene product.
-
The product is characterized by NMR spectroscopy and mass spectrometry.
Proposed Reaction Mechanism Diagram:
Caption: Proposed mechanism for the synthesis of phenanthrenes.
References
Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cr(III) Protoporphyrin IX chloride (Cr(III)PPIX) is a synthetic metalloporphyrin that serves as a valuable tool in biomedical research. Structurally similar to heme, the iron-containing protoporphyrin IX in hemoglobin and cytochromes, Cr(III)PPIX acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. This inhibitory activity allows researchers to investigate the physiological and pathophysiological roles of the heme oxygenase system, which is involved in processes such as inflammation, oxidative stress, and cell signaling. These application notes provide detailed protocols for the use of Cr(III) Protoporphyrin IX chloride in both in vitro and in vivo experimental settings.
Key Applications
-
Inhibition of Heme Oxygenase Activity: The primary application of Cr(III)PPIX is the competitive inhibition of heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2). This allows for the elucidation of the roles of HO-1/2 and their products—carbon monoxide (CO), biliverdin, and free iron—in various biological processes.
-
Study of Inflammatory Pathways: By inhibiting HO-1, which has anti-inflammatory properties, Cr(III)PPIX can be used to study the mechanisms of inflammation. For instance, it has been used to investigate the role of HO-1 in the regulation of adhesion molecules like ICAM-1.[1]
-
Cancer Research: The heme oxygenase system is implicated in tumor progression and angiogenesis. Cr(III)PPIX can be utilized to explore the therapeutic potential of HO inhibition in cancer models.[2][3]
-
Drug Development: As a research tool, Cr(III)PPIX is instrumental in the preclinical validation of the heme oxygenase pathway as a therapeutic target for various diseases.
Data Presentation
Inhibitory Activity of Metalloporphyrins on Heme Oxygenase
The following table summarizes the 50% inhibitory concentrations (IC50) of various metalloporphyrins, including the closely related Chromium Deuteroporphyrin (CrDP), against heme oxygenase isoenzymes. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Metalloporphyrin | Target Enzyme | IC50 (µM) | Tissue Source | Reference |
| Chromium Deuteroporphyrin (CrDP) | Heme Oxygenase | 0.6 - 1.3 | Brain, Liver, Spleen | [4] |
| Zinc Deuteroporphyrin (ZnDP) | Heme Oxygenase | 11.0 - 13.5 | Brain, Liver, Spleen | [4] |
| Tin Mesoporphyrin | HO-1 | Potent Inhibitor | Rat Spleen | [5] |
| Tin Mesoporphyrin | HO-2 | Potent Inhibitor | Rat Brain | [5] |
| Zinc Protoporphyrin IX (ZnPP) | HO-2 | Least Inhibitory | Rat Brain | [5] |
Experimental Protocols
Protocol 1: Preparation of Cr(III) Protoporphyrin IX Chloride for In Vitro Use
Objective: To prepare a stock solution of Cr(III) Protoporphyrin IX chloride for use in cell culture experiments.
Materials:
-
Cr(III) Protoporphyrin IX chloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Perform all steps in a sterile biological safety cabinet.
-
Weigh the desired amount of Cr(III) Protoporphyrin IX chloride powder in a sterile microcentrifuge tube. Note: Porphyrins are light-sensitive; protect the compound from light throughout the procedure.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Heme Oxygenase Activity Assay
Objective: To measure the inhibitory effect of Cr(III) Protoporphyrin IX chloride on heme oxygenase activity in cell lysates or tissue homogenates. This protocol is based on the spectrophotometric measurement of bilirubin production.[6]
Materials:
-
Cells or tissue expressing heme oxygenase
-
Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM MgCl2 and protease inhibitors)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH
-
Cr(III) Protoporphyrin IX chloride stock solution
-
Chloroform
-
Spectrophotometer
Procedure:
-
Prepare cell lysates or tissue homogenates containing the microsomal fraction where HO-1 is located.
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
Microsomal protein (containing HO-1)
-
Rat liver cytosol
-
Hemin (e.g., 20 µM final concentration)
-
Varying concentrations of Cr(III) Protoporphyrin IX chloride or vehicle control (DMSO).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 0.5-1 mM.
-
Incubate the reaction at 37°C for 30-60 minutes in the dark.
-
Stop the reaction by adding an equal volume of chloroform.
-
Vortex vigorously to extract the bilirubin into the chloroform phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase and measure its absorbance at ~464 nm.
-
Calculate the amount of bilirubin formed using its molar extinction coefficient (ε = 60 mM-1 cm-1 in chloroform).
-
Determine the IC50 value of Cr(III) Protoporphyrin IX chloride by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Western Blot Analysis of HO-1 and Nrf2 Expression
Objective: To determine the effect of Cr(III) Protoporphyrin IX chloride on the protein expression levels of HO-1 and its upstream regulator, Nrf2.
Materials:
-
Cultured cells treated with Cr(III) Protoporphyrin IX chloride
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HO-1, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with desired concentrations of Cr(III) Protoporphyrin IX chloride for a specified time course.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Protocol 4: In Vivo Administration in a Murine Model
Objective: To investigate the effects of Cr(III) Protoporphyrin IX chloride on heme oxygenase activity and related physiological responses in a mouse model.
Materials:
-
Cr(III) Protoporphyrin IX chloride
-
Sterile vehicle (e.g., 0.9% saline with a small amount of DMSO and/or a surfactant to aid solubility, or as determined by solubility tests)
-
Experimental mice (e.g., C57BL/6)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Prepare the dosing solution of Cr(III) Protoporphyrin IX chloride in a sterile vehicle. Ensure complete dissolution. The concentration should be calculated based on the desired dose and the injection volume. A dose of 25 µmol/kg body weight for the similar compound CrDP has been reported and can be used as a starting point.[4]
-
Administer the solution to the mice via the chosen route (e.g., intraperitoneal injection). A control group should receive the vehicle alone.
-
Monitor the animals for any adverse effects.
-
At the desired time points after administration, euthanize the animals and collect tissues of interest (e.g., liver, spleen, kidney) for further analysis.
-
Process the tissues for heme oxygenase activity assays, western blotting, or immunohistochemistry as described in the in vitro protocols.
Visualizations
Heme Oxygenase Signaling Pathway
Caption: The Heme Oxygenase-1 (HO-1) signaling pathway and its inhibition by Cr(III) Protoporphyrin IX chloride.
Experimental Workflow for In Vitro Studies
References
- 1. The role of haem oxygenase-1 in the decrease of endothelial intercellular adhesion molecule-1 expression by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of porphyrin heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride: A Potent Inhibitor of Heme Oxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cr(III) Protoporphyrin IX chloride is a synthetic metalloporphyrin that serves as a potent and specific competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. By binding to the active site of HO, it blocks the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). The two primary isoforms of heme oxygenase are HO-1, an inducible enzyme upregulated in response to stress, and HO-2, a constitutively expressed enzyme involved in normal physiological functions. The inhibition of HO, particularly the inducible isoform HO-1 which is often overexpressed in various pathological conditions such as cancer and inflammatory diseases, presents a promising therapeutic strategy. These application notes provide detailed protocols for the use of Cr(III) Protoporphyrin IX chloride in various experimental settings to study the functional roles of heme oxygenase and to evaluate its potential as a therapeutic target.
Data Presentation
Inhibitory Activity of Metalloporphyrins against Heme Oxygenase
| Compound | Inhibitor Class | Target(s) | Reported Potency | Reference |
| Tin (Sn) Mesoporphyrin IX | Metalloporphyrin | Heme Oxygenase | Ki = 0.014 µM (rat spleen microsomes) | [1] |
| Chromium (Cr) Protoporphyrin | Metalloporphyrin | Heme Oxygenase | >55% inhibition of hepatic and splenic HO activity in vivo at 40 µmol/kg | [2] |
Experimental Protocols
Preparation and Solubilization of Cr(III) Protoporphyrin IX Chloride
Cr(III) Protoporphyrin IX chloride is sparingly soluble in aqueous solutions. Therefore, proper solubilization is critical for its use in in vitro and cell-based assays.
Materials:
-
Cr(III) Protoporphyrin IX chloride powder
-
Dimethyl sulfoxide (DMSO), fresh and high-purity[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Stock Solution Preparation (in DMSO):
-
Prepare a high-concentration stock solution of Cr(III) Protoporphyrin IX chloride (e.g., 10-20 mM) in 100% DMSO.[1]
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid in dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
For in vitro and cell-based assays, dilute the DMSO stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
-
It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.5%).
-
A serial dilution approach is recommended to achieve the final working concentrations.
-
In Vitro Heme Oxygenase Activity Assay
This protocol describes a spectrophotometric method to determine the enzymatic activity of heme oxygenase by measuring the formation of bilirubin.
Materials:
-
Microsomal protein fraction (as a source of heme oxygenase) or purified HO-1/HO-2 enzyme
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Cr(III) Protoporphyrin IX chloride stock solution
-
Chloroform
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Microsomal protein (e.g., 0.5-1.0 mg)
-
Rat liver cytosol (e.g., 1-2 mg)
-
Hemin (final concentration, e.g., 20 µM)
-
Varying concentrations of Cr(III) Protoporphyrin IX chloride or vehicle control (DMSO).
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding NADPH to a final concentration of 0.5 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) in a shaking water bath, protected from light.
-
-
Termination and Bilirubin Extraction:
-
Stop the reaction by placing the tubes on ice and immediately adding an equal volume of ice-cold chloroform.
-
Vortex vigorously for 1 minute to extract the bilirubin into the chloroform phase.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.
-
-
Measurement:
-
Carefully collect the lower chloroform phase.
-
Measure the absorbance of the chloroform extract at 464 nm, which is the maximum absorption wavelength for bilirubin.
-
-
Calculation of HO Activity:
-
Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (ε = 60 mM⁻¹ cm⁻¹).
-
Heme oxygenase activity is typically expressed as picomoles of bilirubin formed per milligram of microsomal protein per hour.
-
Plot the percentage of inhibition against the concentration of Cr(III) Protoporphyrin IX chloride to determine the IC50 value.
-
Cell-Based Heme Oxygenase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of Cr(III) Protoporphyrin IX chloride on HO-1 activity in cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to express HO-1)
-
Complete cell culture medium
-
Hemin or a known HO-1 inducer (e.g., Co(III) Protoporphyrin IX chloride)
-
Cr(III) Protoporphyrin IX chloride stock solution
-
Cell lysis buffer
-
BCA protein assay kit
-
ELISA kit for bilirubin or a method for bilirubin quantification
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Induce HO-1 expression by treating the cells with hemin (e.g., 10-20 µM) or another suitable inducer for a predetermined time (e.g., 6-12 hours).
-
Following the induction period, treat the cells with varying concentrations of Cr(III) Protoporphyrin IX chloride for a specific duration (e.g., 1-6 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Bilirubin Measurement:
-
Measure the concentration of bilirubin in the cell lysates using a commercially available ELISA kit or another sensitive quantification method.
-
-
Data Analysis:
-
Normalize the bilirubin levels to the total protein concentration for each sample.
-
Calculate the percentage of HO-1 inhibition at each concentration of Cr(III) Protoporphyrin IX chloride relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Heme Oxygenase Inhibition
This protocol provides a general guideline for administering Cr(III) Protoporphyrin IX chloride to animal models to study the in vivo effects of HO inhibition.
Materials:
-
Cr(III) Protoporphyrin IX chloride
-
Vehicle for in vivo administration (e.g., sterile saline, corn oil, or a solution containing a solubilizing agent like Tween 80 and PEG300)[1]
-
Animal model (e.g., rats or mice)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a sterile dosing solution of Cr(III) Protoporphyrin IX chloride in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound and the route of administration. For intraperitoneal injection, a suspension in corn oil or a solution with solubilizing agents may be necessary.
-
A previously reported effective dose for a similar compound, Chromium Protoporphyrin, in suckling rats was 40 µmol/kg administered intraperitoneally.[2] This can be used as a starting point for dose-ranging studies.
-
-
Administration:
-
Administer the prepared solution to the animals via the chosen route (e.g., intraperitoneal injection).
-
A control group receiving only the vehicle should be included.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after administration (e.g., 6 hours as reported for Chromium Protoporphyrin[2]), euthanize the animals and collect tissues of interest (e.g., liver, spleen, kidney).
-
Prepare microsomal fractions from the tissues as described in the in vitro assay protocol.
-
Measure the heme oxygenase activity in the microsomal fractions to confirm the inhibitory effect of the compound.
-
Visualization of Pathways and Workflows
Heme Degradation Pathway and Inhibition by Cr(III) Protoporphyrin IX Chloride
Caption: Heme degradation pathway and its inhibition.
Experimental Workflow for In Vitro HO Activity Assay
Caption: In vitro heme oxygenase activity assay workflow.
Potential Signaling Consequences of HO-1 Inhibition
While direct studies on the effects of Cr(III) Protoporphyrin IX chloride on specific signaling pathways are limited, the inhibition of HO-1 is known to have downstream consequences, particularly on the Nrf2 and NF-κB pathways, which are often dysregulated in cancer and inflammation.
Caption: Potential impact of HO-1 inhibition on signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJNANO - Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems [beilstein-journals.org]
Application Notes and Protocols: Reconstitution of Apomyoglobin with Cr(III) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoglobin, a heme-containing protein renowned for its role in oxygen storage within muscle tissues, serves as a versatile scaffold for the development of artificial metalloenzymes. The native iron-protoporphyrin IX (heme) cofactor can be substituted with other metalloporphyrins to modulate the protein's catalytic activity and stability. This document provides detailed protocols for the reconstitution of apomyoglobin (the heme-free form of myoglobin) with chromium(III) protoporphyrin IX (Cr(III)PPIX). The resulting Cr(III)-reconstituted myoglobin is a valuable tool for studying electron transfer processes, catalytic oxidation reactions, and for the development of novel therapeutic and diagnostic agents. Chromium(III) porphyrins have been investigated for their potential therapeutic value.[1]
Data Presentation
Table 1: Spectroscopic Properties of Porphyrins and Myoglobin Derivatives
| Compound | Soret Peak (nm) | Q-bands (nm) | Reference |
| Protoporphyrin IX (in organic solvent) | ~406 | ~505, ~540, ~575, ~630 | |
| Cr(III) Protoporphyrin IX Chloride | Not specified | Not specified | |
| Native Holo-Myoglobin (Fe-PPIX) | ~409 | ~542, ~580 | |
| Apomyoglobin | No Soret peak | No Q-bands | |
| Cr(III)-Reconstituted Myoglobin | ~415-425 (expected) | ~540-560, ~570-590 (expected) |
Note: Specific absorption maxima for Cr(III)-reconstituted myoglobin may vary depending on the axial ligation and the protein environment. The values presented are based on typical shifts observed upon insertion of other metalloporphyrins into apomyoglobin.
Table 2: Comparative Physicochemical Properties
| Property | Native Myoglobin (Fe-PPIX) | Cr(III)-Reconstituted Myoglobin |
| Metal Ion | Fe(II)/Fe(III) | Cr(III) |
| Coordination Geometry | Octahedral | Octahedral |
| Oxygen Binding | Reversible | No |
| Potential Catalytic Activity | Peroxidase-like | Oxidation catalysis |
| EPR Signal (Fe(III) high spin) | g ≈ 6, 2 | g ≈ 2 (typical for Cr(III)) |
| Binding Affinity to Apomyoglobin | High | Expected to be high |
Experimental Protocols
Protocol 1: Preparation of Apomyoglobin from Holomyoglobin
This protocol is adapted from the widely used acid-acetone extraction method.[2]
Materials:
-
Sperm whale myoglobin (or other sources)
-
Acetone, ACS grade, pre-chilled to -20°C
-
Hydrochloric acid (HCl), concentrated
-
Deionized water, chilled to 4°C
-
Sodium bicarbonate (NaHCO₃)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Centrifuge capable of reaching >20,000 x g and maintaining low temperatures
Procedure:
-
Preparation of Acid-Acetone Solution: To 1 liter of acetone pre-chilled to -20°C, add 2 mL of concentrated HCl. Mix thoroughly and maintain at -20°C.
-
Myoglobin Solution: Prepare a concentrated solution of myoglobin (e.g., 20-30 mg/mL) in chilled deionized water.
-
Precipitation of Globin: In a suitable centrifuge tube, add the myoglobin solution dropwise to a 20-fold excess volume of the cold acid-acetone solution while stirring vigorously. A brownish precipitate of the globin (apomyoglobin) will form immediately.
-
Incubation: Incubate the mixture at -20°C for 30 minutes to ensure complete precipitation.
-
Centrifugation: Pellet the precipitated apomyoglobin by centrifugation at >20,000 x g for 15 minutes at 4°C.
-
Washing: Carefully decant the supernatant, which contains the heme. Resuspend the pellet in a fresh aliquot of cold acid-acetone and repeat the centrifugation.
-
Drying: After the final wash, decant the supernatant and allow the apomyoglobin pellet to air-dry in a fume hood to remove residual acetone.
-
Solubilization and Dialysis: Resuspend the dried pellet in a minimal volume of chilled deionized water. To aid in refolding and neutralization, dialyze the apomyoglobin solution against a buffer of 100 mg/L NaHCO₃, followed by extensive dialysis against chilled deionized water or a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).[3]
-
Clarification and Storage: After dialysis, centrifuge the solution to remove any precipitate. Determine the concentration of apomyoglobin spectrophotometrically using an extinction coefficient of ε₂₈₀ = 15,900 M⁻¹cm⁻¹. Store the apomyoglobin solution at 4°C for immediate use or at -80°C for long-term storage.
Protocol 2: Synthesis of Cr(III) Protoporphyrin IX
While Cr(III) Protoporphyrin IX chloride is commercially available, this protocol outlines a general method for its synthesis.
Materials:
-
Protoporphyrin IX (PPIX)
-
Chromium(III) chloride (CrCl₃)
-
Dimethylformamide (DMF)
-
Sodium acetate
Procedure:
-
Dissolution of PPIX: Dissolve Protoporphyrin IX in a minimal amount of DMF.
-
Addition of Chromium Salt: In a separate flask, dissolve an excess of CrCl₃ in DMF.
-
Reaction: Add the CrCl₃ solution to the Protoporphyrin IX solution. Add sodium acetate as a buffer.
-
Heating: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by UV-Vis spectroscopy, looking for the shift in the Soret and Q-bands characteristic of metalloporphyrin formation.
-
Purification: After the reaction is complete, cool the mixture and precipitate the Cr(III)PPIX by adding water. The crude product can be collected by filtration and purified by chromatography.
-
Characterization: Confirm the identity and purity of the product using techniques such as UV-Vis spectroscopy, mass spectrometry, and EPR.
Protocol 3: Reconstitution of Apomyoglobin with Cr(III) Protoporphyrin IX
This protocol is based on general methods for reconstituting apomyoglobin with non-native cofactors.[4]
Materials:
-
Apomyoglobin solution (from Protocol 1)
-
Cr(III) Protoporphyrin IX chloride
-
Pyridine
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or a desalting column)
Procedure:
-
Preparation of Cr(III)PPIX Stock Solution: Dissolve Cr(III) Protoporphyrin IX chloride in a small amount of pyridine and then dilute with the potassium phosphate buffer to a final concentration of approximately 1 mM. The pyridine aids in solubilizing the metalloporphyrin.
-
Reconstitution: Cool the apomyoglobin solution (typically 10-20 µM in potassium phosphate buffer, pH 7.0) in an ice bath.
-
Titration: Slowly add the Cr(III)PPIX stock solution dropwise to the apomyoglobin solution with gentle stirring. A slight molar excess (e.g., 1.2 equivalents) of the Cr(III)PPIX is often used.
-
Monitoring: Monitor the reconstitution process by observing the changes in the UV-Vis spectrum. The appearance of a sharp Soret peak around 415-425 nm and distinct Q-bands indicates the successful incorporation of the Cr(III)PPIX into the heme pocket.
-
Incubation: After the addition is complete, incubate the solution at 4°C for at least 2 hours, or overnight, to ensure complete reconstitution.
-
Purification: Remove the excess, unincorporated Cr(III)PPIX by size-exclusion chromatography. Equilibrate and elute the column with the desired buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Characterization: Characterize the purified Cr(III)-reconstituted myoglobin using UV-Vis spectroscopy to confirm the Soret and Q-band positions and to assess the purity. Further characterization can be performed using EPR spectroscopy and mass spectrometry.
Visualizations
Experimental Workflow for Reconstitution
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Methods for the Extraction of Heme Prosthetic Groups from Hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystal.harvard.edu [crystal.harvard.edu]
- 4. Strategies for the Expression and Characterization of Artificial Myoglobin-based Carbene Transferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride in Electron Transfer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cr(III) Protoporphyrin IX chloride is a metalloporphyrin complex that serves as a valuable tool in the study of electron transfer processes in both chemical and biological systems. Its unique electronic structure, characterized by the Cr(III) center, allows for the investigation of fundamental electron transfer mechanisms, including inner-sphere and outer-sphere pathways. This document provides detailed application notes and protocols for utilizing Cr(III) Protoporphyrin IX chloride to explore electron transfer phenomena through electrochemical, spectroelectrochemical, and computational methods. Additionally, its application as a heme oxygenase inhibitor is discussed as a relevant biological context for its reactivity.
Physicochemical and Redox Properties of Cr(III) Protoporphyrin IX chloride
Understanding the fundamental physicochemical and redox properties of Cr(III) Protoporphyrin IX chloride is crucial for designing and interpreting electron transfer experiments. The electrochemical behavior of metalloporphyrins is influenced by factors such as the central metal ion, the porphyrin ring's substituents, and the solvent environment.[1]
Table 1: Redox Potentials of Immobilized Protoporphyrin IX Complexes in Aqueous Solution. [2]
| Redox Transition | Cr | Mn | Fe | Co | Ni |
| M(II)/M(III)-OH | - | -0.1 V | 0.0 V | 0.2 V | >0.6 V |
| M(III)-OH/M(IV)=O | - | 0.7 V | 0.5 V | >0.8 V | - |
Note: Potentials are versus the normal hydrogen electrode (NHE) at pH 7. The data for chromium protoporphyrin in this specific study was limited to the Cr(III) state within the investigated potential window.
Application 1: Electrochemical Studies of Electron Transfer using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of Cr(III) Protoporphyrin IX chloride and to probe its electron transfer kinetics.[3] By scanning the potential of a working electrode and measuring the resulting current, one can determine the formal reduction potentials and assess the reversibility of electron transfer events.
Experimental Protocol: Cyclic Voltammetry
1. Materials and Reagents:
-
Cr(III) Protoporphyrin IX chloride
-
Anhydrous, degassed non-aqueous solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode - SCE; counter electrode: platinum wire)
-
Potentiostat
2. Solution Preparation:
-
Prepare a stock solution of Cr(III) Protoporphyrin IX chloride in the chosen solvent (e.g., 1 mM).
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).
-
Degas the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Add the degassed electrolyte solution to the cell.
-
Record a background CV of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add a known volume of the Cr(III) Protoporphyrin IX chloride stock solution to the cell to achieve the desired final concentration (e.g., 0.1-1 mM).
-
Gently bubble the solution with the inert gas for a few minutes to ensure mixing and continued deoxygenation.
-
Set the parameters on the potentiostat:
-
Initial and final potentials (defining the scan range)
-
Vertex potentials
-
Scan rate (e.g., 100 mV/s; can be varied to study kinetics)
-
Number of cycles
-
-
Initiate the CV scan and record the voltammogram.
-
Perform multiple scans to ensure reproducibility.
4. Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for the observed redox couples from the voltammogram.
-
Calculate the peak potential separation (ΔEp) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.
-
Analyze the effect of scan rate on the peak currents and potentials to gain insights into the electron transfer kinetics and the stability of the electrogenerated species.
Application 2: Spectroelectrochemical Studies of Electron Transfer
Spectroelectrochemistry combines electrochemical control with spectroscopic measurements (e.g., UV-Vis, EPR) to characterize the electronic structure of redox-generated species. This is particularly useful for identifying the location of electron transfer (metal-centered vs. porphyrin ring-centered).
Experimental Protocol: UV-Vis Spectroelectrochemistry
1. Materials and Reagents:
-
Same as for Cyclic Voltammetry.
-
Optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell.
-
UV-Vis spectrophotometer.
2. Procedure:
-
Assemble the spectroelectrochemical cell with the working electrode (e.g., a platinum mesh), reference, and counter electrodes.
-
Fill the cell with the degassed electrolyte solution containing Cr(III) Protoporphyrin IX chloride.
-
Place the cell in the sample compartment of the UV-Vis spectrophotometer.
-
Record the initial UV-Vis spectrum of the Cr(III) Protoporphyrin IX chloride solution at the open-circuit potential.
-
Apply a potential corresponding to the first redox process (oxidation or reduction) observed in the CV.
-
Monitor the changes in the UV-Vis spectrum as the electrolysis proceeds until a steady state is reached.
-
Record the final spectrum of the electrogenerated species.
-
Step the potential to subsequent redox events and record the corresponding spectra.
-
The process can be reversed to check for the regeneration of the original species.
3. Data Analysis:
-
Correlate the spectral changes (e.g., shifts in the Soret and Q bands) with the applied potential.
-
Significant changes in the Soret band intensity often indicate a porphyrin ring-centered electron transfer, leading to the formation of a π-cation or π-anion radical.[4]
-
Changes primarily in the Q-bands with less pronounced changes in the Soret band may suggest a metal-centered redox process.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox transitions of chromium, manganese, iron, cobalt and nickel protoporphyrins in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Cyclic voltammetry of porphyrins and metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectroelectrochemistry of N-Cobaltacarborane Porphyrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed use of Chromium(III) Protoporphyrin IX chloride [Cr(III)PPIX] in the development of electrochemical biosensors. This document includes detailed experimental protocols, hypothetical performance data, and visual representations of key processes to facilitate the application of this technology in your research.
Introduction
Chromium(III) Protoporphyrin IX chloride is a metalloporphyrin complex with potential for application in the field of biosensor development.[1][2][3] While specific applications in biosensing are not extensively documented, the inherent electrochemical and catalytic properties of metalloporphyrins suggest its utility in this area.[4] The chromium center, capable of existing in different oxidation states, can theoretically act as a catalyst in the electrochemical detection of various analytes. This positions Cr(III)PPIX as a candidate for fabricating sensitive and selective biosensors for biologically significant molecules, such as nitric oxide (NO) and hydrogen peroxide (H₂O₂).
Applications in Biosensing
The primary proposed applications of Cr(III)PPIX in biosensor development are centered on its potential to electrocatalyze the oxidation or reduction of specific analytes. This catalytic activity could enable highly sensitive detection at low electrochemical potentials, thereby minimizing interference from other electroactive species present in complex biological samples.
Electrochemical Detection of Nitric Oxide
Nitric oxide is a crucial signaling molecule involved in a multitude of physiological and pathological processes.[5] A Cr(III)PPIX-based biosensor could offer a reliable method for the real-time monitoring of NO concentrations. The sensor would operate on the principle of the electrocatalytic oxidation of NO at the surface of a modified electrode.
Electrochemical Detection of Hydrogen Peroxide
Hydrogen peroxide is a key reactive oxygen species (ROS) implicated in cellular signaling and oxidative stress.[6][7][8][9][10] Cr(III)PPIX may catalyze the reduction of H₂O₂, facilitating its sensitive electrochemical detection. This is particularly relevant for studying cellular metabolism and disease states associated with oxidative stress.
Quantitative Performance Data
The following table summarizes the hypothetical performance characteristics of Cr(III)PPIX-based biosensors for the detection of nitric oxide and hydrogen peroxide. These values are projected based on the performance of other metalloporphyrin-based biosensors and serve as a benchmark for development.
| Analyte | Detection Method | Linear Range (μM) | Limit of Detection (nM) | Sensitivity (nA/μM) | Response Time (s) |
| Nitric Oxide (NO) | Amperometry | 0.1 - 100 | 50 | 25 | < 5 |
| Hydrogen Peroxide (H₂O₂) | Amperometry | 1 - 1000 | 200 | 15 | < 10 |
Experimental Protocols
Protocol 1: Fabrication of a Cr(III)PPIX-Modified Glassy Carbon Electrode (GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
Cr(III) Protoporphyrin IX chloride
-
Nafion (5% solution in a mixture of lower aliphatic alcohols and water)
-
Ethanol
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized water
-
Nitrogen gas
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in ethanol and then deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Preparation of Cr(III)PPIX Solution:
-
Prepare a 1 mM solution of Cr(III) Protoporphyrin IX chloride in a 1:1 (v/v) mixture of ethanol and deionized water.
-
Separately, prepare a 0.5% Nafion solution by diluting the 5% stock solution with ethanol.
-
Mix the Cr(III)PPIX solution and the 0.5% Nafion solution in a 1:1 volume ratio.
-
Sonicate the final mixture for 10 minutes to ensure a homogeneous dispersion.
-
-
Electrode Modification:
-
Cast 5 µL of the Cr(III)PPIX/Nafion solution onto the polished GCE surface.
-
Allow the solvent to evaporate at room temperature in a dust-free environment, resulting in a stable film of Cr(III)PPIX immobilized in a Nafion matrix.
-
Caption: Workflow for the fabrication of a Cr(III)PPIX-modified GCE.
Protocol 2: Electrochemical Detection of Nitric Oxide
Materials:
-
Cr(III)PPIX-modified GCE (from Protocol 1)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric oxide standard solutions
-
Potentiostat
Procedure:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the Cr(III)PPIX-modified GCE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.
-
Fill the cell with deoxygenated PBS (pH 7.4).
-
-
Cyclic Voltammetry (CV) Characterization:
-
Perform cyclic voltammetry in the potential range of +0.4 V to +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s to characterize the electrochemical behavior of the modified electrode in the presence and absence of NO.
-
-
Amperometric Detection of NO:
-
Apply a constant potential of +0.75 V vs. Ag/AgCl to the working electrode.
-
Allow the background current to stabilize.
-
Add known concentrations of NO standard solution to the electrochemical cell and record the change in current.
-
Caption: Proposed signaling pathway for NO detection.
Protocol 3: Electrochemical Detection of Hydrogen Peroxide
Materials:
-
Cr(III)PPIX-modified GCE (from Protocol 1)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide standard solutions
-
Potentiostat
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell as described in Protocol 2.
-
Fill the cell with deoxygenated PBS (pH 7.4).
-
-
Cyclic Voltammetry (CV) Characterization:
-
Perform cyclic voltammetry in the potential range of 0 V to -0.8 V vs. Ag/AgCl at a scan rate of 50 mV/s to characterize the electrochemical behavior of the modified electrode in the presence and absence of H₂O₂.
-
-
Amperometric Detection of H₂O₂:
-
Apply a constant potential of -0.4 V vs. Ag/AgCl to the working electrode.
-
Allow the background current to stabilize.
-
Add known concentrations of H₂O₂ standard solution to the electrochemical cell and record the change in current.
-
Caption: Proposed signaling pathway for H₂O₂ detection.
Applications in Drug Development
The development of reliable biosensors for key biological molecules like NO and H₂O₂ has significant implications for drug development. These biosensors can be employed to:
-
Screen potential drug candidates: By monitoring the effect of compounds on the cellular production of NO or H₂O₂.
-
Investigate drug mechanisms of action: Elucidating how a drug modulates cellular signaling pathways involving these molecules.
-
Assess drug-induced oxidative stress: By quantifying changes in H₂O₂ levels in response to drug treatment.
Caption: Logical relationship of biosensor application in drug development.
Conclusion
While the application of Cr(III) Protoporphyrin IX chloride in biosensor development is a nascent area of research, the foundational principles of metalloporphyrin electrochemistry provide a strong rationale for its investigation. The protocols and data presented herein offer a starting point for researchers to explore the potential of Cr(III)PPIX as a versatile and effective component in the fabrication of novel electrochemical biosensors for a range of biomedical and pharmaceutical applications. Further research is warranted to validate these proposed applications and to fully characterize the performance of Cr(III)PPIX-based biosensors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromium(III) complexes for photochemical nitric oxide generation from coordinated nitrite: synthesis and photochemistry of macrocyclic complexes with pendant chromophores, trans-[Cr(L)(ONO)(2)]BF(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX catalyzed hydrogen peroxide to generate singlet oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protoporphyrin IX catalyzed hydrogen peroxide to generate singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ros production by endogenously generated Protoporphyrin IX in murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX induces a necrotic cell death in human THP-1 macrophages through activation of reactive oxygen species/c-Jun N-terminal protein kinase pathway and opening of mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of Cr(III) Protoporphyrin IX Chloride
Welcome to the technical support center for the synthesis of Cr(III) Protoporphyrin IX chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of Cr(III) Protoporphyrin IX chloride?
The synthesis of metalloporphyrins, including Cr(III) Protoporphyrin IX chloride, can present several challenges that may lead to lower than expected yields. These include:
-
Solubility of Reactants: Protoporphyrin IX and the chromium salt may have poor solubility in the same solvent, leading to a heterogeneous reaction mixture and inefficient metal insertion.
-
Reaction Equilibrium: The insertion of the chromium ion into the porphyrin ring is a reversible reaction. Optimizing conditions to favor the product is crucial.
-
Stability of Reactants and Products: Porphyrins can be sensitive to harsh reaction conditions, such as high temperatures and strong acids, which may lead to degradation.
-
Purification: Separation of the final product from unreacted starting materials and byproducts can be challenging and may lead to product loss.
Q2: Which chromium source is best for the synthesis?
The choice of chromium salt can significantly impact the reaction. While various chromium(III) salts can be used, anhydrous chromium(III) chloride (CrCl₃) is a common choice. The use of a hydrated chromium salt may introduce water, which can interfere with the reaction, particularly in non-aqueous solvents. Some protocols may also utilize chromium(II) salts, followed by air oxidation to the more stable Cr(III) state within the porphyrin complex.
Q3: What are the recommended solvents for this synthesis?
High-boiling point solvents are often employed to facilitate the reaction, which may require elevated temperatures. Common choices include:
-
Dimethylformamide (DMF): A versatile polar aprotic solvent that can dissolve both Protoporphyrin IX and many metal salts.
-
Pyridine: Can act as both a solvent and a base to facilitate the deprotonation of the porphyrin.
-
Glacial Acetic Acid: Can serve as a solvent and an acidic catalyst.
The choice of solvent will depend on the specific chromium salt used and the reaction temperature.
Q4: How can I monitor the progress of the reaction?
The insertion of chromium into the porphyrin ring can be monitored using UV-Visible spectroscopy. The free-base porphyrin (Protoporphyrin IX) has a characteristic Soret band around 405 nm and four Q-bands in the 500-650 nm region. Upon metal insertion, the spectrum simplifies, typically showing a shift in the Soret band and a reduction to two Q-bands. By taking aliquots of the reaction mixture over time, you can observe the disappearance of the free-base porphyrin spectrum and the appearance of the metalloporphyrin spectrum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete dissolution of starting materials. 2. Reaction temperature is too low. 3. Incorrect chromium salt or it is hydrated. 4. Insufficient reaction time. | 1. For Protoporphyrin IX, consider converting it to its more soluble dimethyl ester derivative before metallation. 2. Gradually increase the reaction temperature while monitoring for any degradation of the porphyrin. 3. Use anhydrous chromium(III) chloride. If using a hydrated salt, consider pre-drying it. 4. Extend the reaction time and monitor progress using UV-Vis spectroscopy. |
| Presence of Unreacted Protoporphyrin IX in the Final Product | 1. Incomplete reaction. 2. Reversibility of the reaction. 3. Inefficient purification. | 1. Increase reaction time or temperature. Consider adding a slight excess of the chromium salt. 2. Remove any volatile byproducts (e.g., HCl) by performing the reaction under a slow stream of inert gas. 3. Optimize the chromatographic purification. Consider using a different solvent system or stationary phase. |
| Product Degradation (Observed by unusual color changes or broad peaks in spectroscopy) | 1. Reaction temperature is too high. 2. Presence of strong acids or bases for a prolonged period. 3. Exposure to light. | 1. Reduce the reaction temperature and extend the reaction time if necessary. 2. Neutralize the reaction mixture promptly after completion. 3. Protect the reaction mixture and the purified product from light. |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and starting material. 2. Formation of byproducts with similar properties. | 1. For chromatography, try a gradient elution to improve separation. Consider using a different adsorbent (e.g., alumina instead of silica gel). 2. Recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
While a definitive, high-yield protocol for Cr(III) Protoporphyrin IX chloride is not abundantly available in open literature, a general methodology can be adapted from the synthesis of other metalloporphyrins.
General Protocol for Chromium Insertion into Protoporphyrin IX
-
Preparation of Starting Material: Protoporphyrin IX (1 equivalent) is dissolved in a suitable high-boiling solvent such as dimethylformamide (DMF). Gentle heating may be required to achieve complete dissolution.
-
Addition of Chromium Salt: Anhydrous chromium(III) chloride (a slight excess, e.g., 1.2-1.5 equivalents) is added to the solution.
-
Reaction: The mixture is heated to a temperature between 100-150 °C and stirred for several hours. The reaction progress should be monitored by UV-Vis spectroscopy until the spectrum of the free-base porphyrin is no longer observed.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like chloroform or dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica gel or alumina. The column is typically eluted with a solvent system such as a chloroform/methanol gradient to separate the desired metalloporphyrin from unreacted starting materials and byproducts.
-
Characterization: The purified product should be characterized by techniques such as UV-Vis spectroscopy, Mass Spectrometry, and FT-IR to confirm its identity and purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for Metalloporphyrin Synthesis
| Metal | Porphyrin Ligand | Chromium Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cr(III) | Tetraphenylporphyrin | CrCl₃ | DMF | 150 | 4 | ~80 | General Literature |
| Cr(III) | Protoporphyrin IX | CrCl₃ | DMF | 120-150 | 2-6 | Variable | Adapted Protocol |
| Fe(III) | Protoporphyrin IX | FeCl₂ | Acetic Acid | 100 | 1 | >90 | General Literature |
| Zn(II) | Protoporphyrin IX | Zn(OAc)₂ | Chloroform/Methanol | Reflux | 0.5 | >95 | General Literature |
Note: The yield for Cr(III) Protoporphyrin IX chloride is highly dependent on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Experimental workflow for the synthesis of Cr(III) Protoporphyrin IX chloride.
Caption: Troubleshooting logic for optimizing synthesis yield.
Metalloporphyrin Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of metalloporphyrins.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude metalloporphyrin product?
A1: The most common impurities include unreacted free-base porphyrin, excess metal salts used during the metalation reaction, and potentially side-products from the porphyrin synthesis.[1][2][3] It is also possible for metalloporphyrins to aggregate, which can be considered a form of self-impurity that alters the material's properties.[4]
Q2: How can I quickly check if the metal insertion was successful before large-scale purification?
A2: A simple and rapid method is to use UV-Vis spectroscopy. The free-base porphyrin has a characteristic spectrum with four Q-bands in the 500-700 nm region. Upon successful metal insertion, this typically changes to a two-band spectrum in the same region. A color change is also often observable. For a more detailed check, a small aliquot can be analyzed by thin-layer chromatography (TLC) or mass spectrometry.
Q3: My metalloporphyrin is poorly soluble in common organic solvents. How can I purify it?
A3: Poor solubility can be a significant challenge.[5] For metalloporphyrins with low solubility, purification choices are more limited. Sublimation under high vacuum can be a very effective method for purifying insoluble compounds that are thermally stable.[6][7] Altering the peripheral functional groups of the porphyrin to enhance solubility is another strategy, though this is a synthetic modification rather than a direct purification step. For some compounds, using high-boiling point solvents like DMF or NMP might be necessary for chromatographic purification, though this can complicate solvent removal later.[8]
Q4: What is metalloporphyrin aggregation and how can I prevent it during purification?
A4: Metalloporphyrin aggregation is the process where individual molecules associate to form larger clusters, primarily driven by π-π stacking interactions between the aromatic porphyrin rings.[4] This can lead to issues with solubility, characterization, and activity.[4] To prevent aggregation, consider the following:
-
Solvent Choice: The choice of solvent is critical. In some cases, polar aprotic solvents can promote aggregation.[4] Experiment with a range of solvents to find one that minimizes this effect.
-
Concentration: Work with lower concentrations of your metalloporphyrin solution whenever possible, as higher concentrations increase the likelihood of aggregation.[4]
-
pH and Ionic Strength: For water-soluble or pH-sensitive metalloporphyrins, controlling the pH and ionic strength of the solution can help prevent aggregation.[4]
Troubleshooting Guides
Problem 1: Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Metalloporphyrin won't elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For silica gel, you can move from non-polar solvents like hexane to more polar solvents like dichloromethane, ethyl acetate, or methanol in a gradient.[9] |
| The metalloporphyrin is strongly adsorbed to the stationary phase (e.g., acidic silica gel). | Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, a small amount of a modifying agent like triethylamine can be added to the eluent to reduce strong interactions. | |
| The separation between the metalloporphyrin and impurities is poor. | The solvent system is too polar, causing all components to elute together. | Start with a less polar solvent system to allow for better separation of components on the column.[9] |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude product loaded onto the column. | |
| The colored band of the metalloporphyrin is streaking or tailing. | The metalloporphyrin has low solubility in the chosen eluent. | Try a different solvent system in which the compound is more soluble. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading it onto the column.[10] |
Problem 2: Recrystallization Failures
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the metalloporphyrin and induce crystallization. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. | |
| The product "oils out" instead of forming crystals. | The solubility of the metalloporphyrin in the chosen solvent is too high, even at low temperatures. | Try a different solvent or a solvent mixture. Adding a "non-solvent" (a solvent in which the compound is insoluble) dropwise to a solution of the compound until it becomes slightly cloudy, and then heating to redissolve, can be an effective technique.[11] |
| Impurities are inhibiting crystal formation. | Try to pre-purify the crude product by another method, such as a quick filtration through a silica plug, before attempting recrystallization. |
Problem 3: Sublimation Difficulties
| Symptom | Possible Cause | Suggested Solution |
| The metalloporphyrin does not sublime. | The temperature is too low or the vacuum is not sufficient. | Gradually increase the temperature, but be careful not to exceed the decomposition temperature of the compound. Ensure you have a high vacuum system.[12][13] |
| The metalloporphyrin is not thermally stable and decomposes upon heating. | If the compound is not stable enough for sublimation, another purification method must be chosen. | |
| The sublimed product is contaminated with the starting material. | The temperature is too high, causing impurities to sublime as well. | Lower the sublimation temperature and increase the sublimation time. A temperature gradient within the sublimation apparatus can also help to separate compounds with different volatilities. |
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Metalloporphyrins
| Metalloporphyrin Type | Stationary Phase | Eluent System (typical starting point and gradient) | Reference |
| meso-Tetraphenylporphyrin (TPP) complexes | Silica Gel | Hexane/Dichloromethane (gradient from 100:0 to 0:100) | [9] |
| Substituted TPP complexes | Silica Gel | Dichloromethane/Ethyl Acetate (e.g., 20:1) | [14] |
| Carboxy-functionalized porphyrins | Silica Gel | Hexane/Tetrahydrofuran | [5] |
| Water-soluble porphyrins | Sephadex G-10 | Water or aqueous buffers | [1][2] |
Table 2: Comparison of Purification Yields for Different Techniques
| Purification Method | Metalloporphyrin Example | Reported Yield | Key Considerations | Reference |
| Column Chromatography (Exclusion) | Cu(II)-TMePyP | 35-45% | Recovery can be moderate due to adsorption or difficulty in separation. | [1][2] |
| Column Chromatography (Exclusion) | Zn(II)-TMePyP | 90% | Yields can be high with optimized conditions. | [2][15] |
| Liquid-Liquid Extraction | Zn(II)-3-OHTPP | 89% | Efficient for removing excess metal salts from hydrophobic porphyrins. | [1][2] |
| Recrystallization | Mg(II)-TPP | 86% | Can provide high purity if a suitable solvent system is found. | [5] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[10] Drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude metalloporphyrin in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully pipette the concentrated sample solution onto the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the solvent mixture. For example, start with 100% hexane and gradually add dichloromethane.[9]
-
-
Fraction Analysis:
-
Monitor the separation visually by observing the colored bands moving down the column.
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Vacuum Sublimation
-
Apparatus Setup:
-
Sublimation Process:
-
Start the vacuum pump. Ensure a good vacuum is achieved.
-
Begin circulating a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger. It is important to apply the vacuum before cooling to prevent condensation of atmospheric water.[12][13]
-
Gently heat the bottom of the apparatus using a heating mantle, sand bath, or heat gun.
-
The metalloporphyrin will sublime from the hot surface and deposit as purified crystals on the cold finger.
-
-
Product Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Turn off the coolant flow.
-
Carefully and slowly vent the apparatus to atmospheric pressure. Sudden venting will dislodge the purified crystals from the cold finger.[12][13]
-
Carefully remove the cold finger and scrape the purified metalloporphyrin crystals onto a clean, dry surface.
-
Mandatory Visualization
Caption: Decision tree for selecting a suitable purification technique for metalloporphyrins.
Caption: Troubleshooting workflow for column chromatography of metalloporphyrins.
References
- 1. mdpi.com [mdpi.com]
- 2. baes.uc.pt [baes.uc.pt]
- 3. Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DSpace [dr.lib.iastate.edu]
- 15. researchgate.net [researchgate.net]
stability and degradation of Cr(III) Protoporphyrin IX chloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Cr(III) Protoporphyrin IX chloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cr(III) Protoporphyrin IX chloride?
There are conflicting recommendations for the storage of Cr(III) Protoporphyrin IX chloride. To ensure optimal stability, it is advisable to store the solid compound in a tightly sealed container, protected from light. For solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C.[1] Always refer to the manufacturer's specific instructions.
Q2: What are the common signs of degradation or instability of Cr(III) Protoporphyrin IX chloride in solution?
Common indicators of degradation or instability include:
-
Color Change: A noticeable shift in the color of the solution can indicate changes in the coordination state of the chromium ion or degradation of the porphyrin ring.
-
Precipitation: The formation of solid material in the solution suggests aggregation or reduced solubility, which can be a sign of instability.[2]
-
Changes in UV-Vis Spectrum: Degradation can lead to a decrease in the intensity of the characteristic Soret and Q-bands, as well as shifts in their peak wavelengths.[2]
-
Turbidity: A cloudy or turbid appearance can indicate the formation of aggregates.[2]
Q3: What factors can influence the stability of Cr(III) Protoporphyrin IX chloride in solution?
Several factors can affect the stability of metalloporphyrins like Cr(III) Protoporphyrin IX chloride:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF and acetonitrile may promote aggregation.[2]
-
pH: The pH of the solution can alter the protonation state of the peripheral groups on the porphyrin ring, affecting its solubility and tendency to aggregate.[2]
-
Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[2]
-
Light Exposure: Protoporphyrin IX is known to be photolabile and can undergo photodegradation, especially in the presence of oxygen.[3][4][5]
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Ionic Strength: In aqueous solutions, the salt concentration can impact electrostatic interactions and influence aggregation.[2]
Q4: How can I monitor the stability of my Cr(III) Protoporphyrin IX chloride solution?
UV-Vis spectroscopy is a straightforward and effective method for monitoring the stability of your solution.[2] By taking regular measurements of the absorption spectrum, you can track any changes in the Soret and Q-bands, which are indicative of degradation or aggregation.
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Aggregation in Solution
-
Symptoms:
-
Visible solid particles or cloudiness in the solution.[2]
-
A decrease in the absorbance intensity in the UV-Vis spectrum.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| High Concentration | Dilute the solution to a lower concentration. |
| Inappropriate Solvent | Test different solvents. For aqueous solutions, consider adding a small amount of a co-solvent like ethanol or DMSO to improve solubility. Avoid prolonged storage in polar aprotic solvents if aggregation is observed.[2] |
| pH of the Solution | Adjust the pH of the solution. The optimal pH will depend on the specific buffer system and experimental conditions. |
| High Ionic Strength | If working in an aqueous buffer, try reducing the salt concentration. |
Issue 2: Color Change or Spectral Shifts in Solution
-
Symptoms:
-
A noticeable change in the color of the solution.
-
Shifts in the wavelength of the Soret and/or Q-bands in the UV-Vis spectrum.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of the Porphyrin Ring | Protect the solution from light.[6] Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C).[1] |
| Change in Chromium Coordination State | Ensure the solvent is free of coordinating impurities. Degas the solvent if oxygen sensitivity is suspected. |
| pH Change | Buffer the solution to maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Cr(III) Protoporphyrin IX Chloride
-
Accurately weigh the desired amount of Cr(III) Protoporphyrin IX chloride in a fume hood.
-
Add the appropriate solvent (e.g., dimethyl sulfoxide - DMSO) dropwise while gently vortexing to ensure complete dissolution.
-
Once dissolved, the stock solution can be further diluted with the desired experimental buffer or solvent.
-
Store the stock solution in a light-protected container at -20°C for long-term storage or 2-8°C for short-term use.[1]
Protocol 2: Monitoring Stability using UV-Vis Spectroscopy
-
Prepare a solution of Cr(III) Protoporphyrin IX chloride in the desired solvent and at the desired concentration.
-
Measure the initial UV-Vis absorption spectrum of the solution, paying close attention to the Soret and Q-band maxima and intensities.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, measure the UV-Vis spectrum again.
-
Compare the spectra over time to identify any changes in absorbance intensity or wavelength, which would indicate degradation or aggregation.
Visualizations
Caption: A workflow for troubleshooting common stability issues with Cr(III) Protoporphyrin IX chloride solutions.
Caption: Key factors that influence the stability of Cr(III) Protoporphyrin IX chloride in solution.
Caption: A schematic workflow for monitoring the stability of Cr(III) Protoporphyrin IX chloride using UV-Vis spectroscopy.
References
- 1. Cr(III) Protoporphyrin IX chloride - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical and Experimental Analysis of Protoporphyrin IX Photodegradation Using Multi-Wavelength Light Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cr(III) Protoporphyrin IX Chloride | [frontierspecialtychemicals.com]
Technical Support Center: Troubleshooting Aggregation of Porphyrin Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the aggregation of porphyrin complexes. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is porphyrin aggregation and why is it a problem?
A1: Porphyrin aggregation is a phenomenon where individual porphyrin molecules associate to form larger clusters in solution. This process is primarily driven by non-covalent interactions, such as π-π stacking between the aromatic porphyrin rings.[1] Aggregation can significantly alter the physicochemical properties of porphyrin complexes, leading to:
-
Decreased solubility and precipitation.[1]
-
Changes in UV-Vis absorption spectra, including shifts in the Soret and Q-bands.[1][2][3]
-
Fluorescence quenching.
Q2: What are the primary factors that cause porphyrin aggregation?
A2: Several factors can induce or influence porphyrin aggregation:
-
Concentration: Higher porphyrin concentrations increase the probability of intermolecular interactions, promoting aggregation.[1]
-
Solvent: The choice of solvent is critical. Porphyrins are more prone to aggregation in solvents with higher dielectric constants.[2] For instance, polar aprotic solvents like DMF and acetonitrile can promote aggregation, especially at high concentrations.[1] The "good-bad" solvent method, where a poor solvent is added to a solution of porphyrin in a good solvent, is often used to induce aggregation.[4][5]
-
pH: The pH of the solution can alter the protonation state of the porphyrin's peripheral functional groups or the central nitrogen atoms, affecting intermolecular electrostatic interactions and solubility.[1][6]
-
Ionic Strength: In aqueous solutions, the concentration of salts can modulate electrostatic interactions, influencing the aggregation of charged porphyrins.[1]
-
Porphyrin Structure: The presence of bulky substituents on the porphyrin ring can sterically hinder aggregation.[1][3] Conversely, planar structures with extensive π-systems are more susceptible to π-π stacking.
-
Central Metal Ion: The nature of the central metal ion can influence the electronic properties and geometry of the porphyrin complex, thereby affecting its aggregation tendency.[7]
-
Axial Ligands: The presence and identity of axial ligands coordinated to the central metal can significantly impact the self-assembly of porphyrin complexes.[2][3]
Q3: How can I detect if my porphyrin complex is aggregating?
A3: Several methods can be used to detect and characterize porphyrin aggregation:
-
Visual Inspection: The simplest first check is to look for visual cues such as precipitation, turbidity, or a noticeable color change in the solution.[1]
-
UV-Vis Spectroscopy: This is a powerful and common technique to monitor aggregation.[2][3] Changes in the absorption spectrum, such as a broadening or splitting of the Soret band, and shifts in the wavelength of maximum absorbance (λmax), are indicative of aggregation. A red-shift (bathochromic shift) suggests the formation of J-aggregates (edge-to-edge), while a blue-shift (hypsochromic shift) indicates H-aggregates (face-to-face).[2][3] Deviations from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) are also a strong indicator of aggregation.[2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[2][8] The presence of larger particles (aggregates) in addition to the monomeric species can be readily detected. DLS can provide information on the average size and polydispersity of the aggregates.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed structural information about the aggregates in solution. Changes in chemical shifts, line broadening, and the appearance of new signals can be used to characterize the geometry of the aggregates.[10]
Q4: How can I prevent or reverse porphyrin aggregation?
A4: Several strategies can be employed to prevent or reverse aggregation:
-
Decrease Concentration: Working at lower porphyrin concentrations can reduce the likelihood of aggregation.[3]
-
Solvent Modification: Using a less polar solvent or adding a co-solvent that improves solubility can prevent aggregation.
-
pH Adjustment: Adjusting the pH to a range where the porphyrin is more soluble and less prone to aggregation can be effective.[6]
-
Use of Additives:
-
Surfactants: Nonionic surfactants, such as Tween 80, can be used to monomerize porphyrins in aqueous solutions.[11]
-
Competitive π-stacking agents: Planar aromatic molecules like pyrene can competitively engage in π-π stacking with porphyrin monomers, thereby disrupting self-aggregation.[2][3]
-
Polymer Micelles: Encapsulating porphyrins within polymer micelles can provide a microenvironment that prevents aggregation.[12][13][14]
-
-
Structural Modification: Introducing bulky substituents onto the porphyrin periphery can sterically hinder aggregation.[3]
-
Axial Ligand Coordination: Coordination of a suitable axial ligand to the central metal ion can sometimes prevent face-to-face stacking.[2][3]
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data related to porphyrin aggregation found in the literature.
Table 1: pH-Dependent Aggregation of Protoporphyrin-IX
| pH | Predominant Species | Soret Band (λmax) |
| 100 mM HCl | Monomers | 409 nm |
| 4.5 | H-aggregates | Broad band with shoulders at 356 nm and 466 nm |
| 7.4 | Mixture of H-aggregates and dimers | Broad band with shoulders at 379 nm and 469 nm |
| 9.0 | Dimers | 380 nm |
| Data sourced from biochemical analysis of protoporphyrin-IX nanostructures.[15] |
Table 2: Influence of Experimental Conditions on Porphyrin Aggregation
| Porphyrin Type | Condition | Observation | Reference |
| Iron meso-phenylporphyrins | Increasing concentration (0.125 mM to 2.0 mM) in DMF | Increased aggregation observed by UV-Vis and DLS.[2] | [2][3] |
| Iron Tetraphenylporphyrin (FeTetraPP) | Addition of pyrene (1 molar equivalent) to 1.0 mM solution | Disaggregation observed by UV-Vis spectroscopy.[2][3] | [2][3] |
| Tetrakis(4-sulfonatophenyl)porphyrin (TPPS4) | pH 2.3-3.1 with high ionic strength (I.S. = 3.2 M) | Formation of J-aggregates.[16] | [16] |
| Cationic Porphyrins | Increasing KNO3 concentration | Increased entropy change for aggregation, suggesting enhanced hydrophobic interactions. | [17] |
Section 3: Experimental Protocols
Protocol 1: Monitoring Porphyrin Aggregation using UV-Vis Spectroscopy
Objective: To qualitatively and quantitatively assess the aggregation of a porphyrin complex in solution by observing changes in its UV-Vis absorption spectrum.
Materials:
-
Porphyrin complex of interest
-
High-purity solvents (e.g., DMF, chloroform, water)
-
Spectrophotometer with a suitable cuvette (e.g., 1 cm path length quartz cuvette; a shorter path length cuvette may be needed for highly concentrated solutions[2])
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the porphyrin complex in a "good" solvent where it is known to be monomeric.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for your experiment.
-
Spectral Acquisition (Concentration Dependence):
-
Starting with the most dilute solution, record the UV-Vis absorption spectrum over a relevant wavelength range (typically covering the Soret and Q-bands, e.g., 350-700 nm).
-
Rinse the cuvette thoroughly with the solvent before introducing the next sample.
-
Repeat the measurement for each concentration, moving from lowest to highest.
-
-
Spectral Acquisition (Solvent/pH/Additive Effects):
-
Prepare a solution of the porphyrin at a fixed concentration.
-
Record the initial UV-Vis spectrum.
-
Induce aggregation by adding a "bad" solvent, adjusting the pH, or introducing an additive.
-
Record the UV-Vis spectrum at various time points or after equilibration to monitor the aggregation process.
-
-
Data Analysis:
-
Plot absorbance at the Soret band maximum versus concentration to check for deviations from the Beer-Lambert law.
-
Analyze the spectra for changes in the shape, position (red or blue shifts), and intensity of the Soret and Q-bands.[2][3]
-
For kinetic studies, plot the change in absorbance at a specific wavelength (e.g., the λmax of the aggregate) as a function of time.[18][19]
-
Protocol 2: Characterizing Porphyrin Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of porphyrin aggregates in solution.
Materials:
-
Porphyrin solution
-
DLS instrument
-
Low-volume DLS cuvettes
-
Syringe filters (e.g., 0.2 µm or smaller)[20]
-
High-purity solvent for dilutions
Procedure:
-
Sample Preparation:
-
The sample should be visually clear or only slightly hazy.[12][21] Highly concentrated or turbid samples should be diluted.[12][21]
-
Filter the sample through a syringe filter to remove any large dust particles or precipitates that could interfere with the measurement.[12][20][22] Ensure the filter pore size is appropriate so as not to remove the aggregates of interest.[22]
-
Use a clean, dust-free cuvette.[22]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.[12]
-
Enter the correct parameters for the solvent (viscosity and refractive index) and temperature.
-
-
Measurement:
-
Carefully pipette the filtered sample into the DLS cuvette, avoiding the introduction of air bubbles.[22]
-
Place the cuvette in the instrument and allow it to thermally equilibrate for several minutes.[12]
-
Perform the DLS measurement according to the instrument's software instructions. Multiple measurements should be taken to ensure reproducibility.
-
-
Data Analysis:
-
The DLS software will generate a size distribution profile, typically showing particle size (hydrodynamic radius or diameter) versus intensity.
-
Analyze the data to identify the presence of different particle populations (monomers and aggregates).
-
Report the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Section 4: Visual Troubleshooting Guides
Diagram 1: Factors Influencing Porphyrin Aggregation
Caption: Key intrinsic and extrinsic factors that influence the aggregation of porphyrin complexes.
Diagram 2: Experimental Workflow for Troubleshooting Porphyrin Aggregation
Caption: A logical workflow for identifying and resolving porphyrin aggregation issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ZnO nanorods assembled with different porphyrins – size-tunable hybrid particles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26964H [pubs.rsc.org]
- 5. The Assembly of Porphyrin Systems in Well-Defined Nanostructures: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of porphyrins from solution during analysis: effect of sample pH and matrix on porphyrin quantification in urine by "high-performance" liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of aqueous media properties on aggregation and solubility of four structurally related meso-porphyrin photosensitizers evaluated by spectrophotometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism for Copper(II)-Mediated Disaggregation of a Porphyrin J-Aggregate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. "Aggregation Kinetics Of Extended Porphyrin And Cyanine Dye Assemblies" by Robert F. Pasternack, Cavan N. Fleming , '96 et al. [works.swarthmore.edu]
- 19. researchgate.net [researchgate.net]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. research.colostate.edu [research.colostate.edu]
- 22. lsinstruments.ch [lsinstruments.ch]
improving the efficiency of metalloporphyrin-catalyzed reactions
Welcome to the technical support center for metalloporphyrin-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: My metalloporphyrin-catalyzed reaction is showing low efficiency. What are the most common factors I should investigate?
A1: Low efficiency in metalloporphyrin-catalyzed reactions can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. Begin by evaluating the catalyst's integrity and stability, as metalloporphyrins can be susceptible to degradation under harsh oxidative conditions.[1][2] The choice of the central metal ion and the peripheral substituents on the porphyrin ring significantly influences the catalyst's electronic properties and, consequently, its activity.[3][4] Additionally, the reaction conditions, including the solvent, temperature, pH, and the nature of the oxidant, play a crucial role and should be optimized.[5][6] The presence and nature of axial ligands are also critical, as they can modulate the catalyst's electronic structure and reactivity.[7][8][9]
Q2: How do axial ligands impact the catalytic activity of metalloporphyrins?
A2: Axial ligands are crucial in tuning the electronic and steric properties of the metalloporphyrin's active site.[7][10] They can influence the redox potential of the metal center and the stability of key catalytic intermediates. For instance, electron-donating axial ligands can increase the electron density on the metal center, which can enhance the rate of certain catalytic steps, a phenomenon sometimes referred to as the "push effect".[7][9] The coordination of axial ligands can also promote the activation of small molecules like O2 and CO2 at the metal's active site.[8] Conversely, bulky axial ligands may introduce steric hindrance, which can affect substrate binding and product release.
Q3: What is catalyst deactivation and how can I prevent it?
A3: Catalyst deactivation refers to the loss of catalytic activity over time. For metalloporphyrins, this can occur through several mechanisms, including oxidative degradation of the porphyrin macrocycle, formation of inactive dimeric species, or leaching of the metal center.[1][2] To mitigate deactivation, consider the following strategies:
-
Use of robust catalysts: Employing "third-generation" porphyrins with bulky or electron-withdrawing groups at the meso positions can protect the macrocycle from oxidative attack.[2]
-
Heterogenization: Immobilizing the metalloporphyrin onto a solid support, such as a polymer, silica, or a metal-organic framework (MOF), can prevent the formation of inactive dimers and facilitate catalyst recovery and reuse.[1][2][11]
-
Optimization of reaction conditions: Avoid excessively high temperatures or concentrations of harsh oxidants that can accelerate catalyst degradation.[12]
Q4: Should I use a homogeneous or heterogeneous catalyst system?
A4: The choice between a homogeneous and a heterogeneous system depends on the specific requirements of your reaction.
-
Homogeneous systems: The catalyst is in the same phase as the reactants, which often leads to higher activity and selectivity due to better accessibility of the active sites. However, catalyst recovery and reuse can be challenging.[2][13]
-
Heterogeneous systems: The catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling.[2][13][14] This approach can also enhance catalyst stability by preventing aggregation and degradation.[1][2] However, mass transfer limitations may sometimes lead to lower reaction rates compared to homogeneous systems.
Troubleshooting Guides
Problem 1: Low or No Product Yield
-
Question: I am not getting the expected yield for my oxidation reaction. What steps should I take to troubleshoot this?
-
Answer: A low product yield can stem from various issues. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Catalyst Instability and Degradation
-
Question: My catalyst appears to be degrading during the reaction, as indicated by a color change and loss of activity upon reuse. How can I improve its stability?
-
Answer: Catalyst degradation is a common issue, particularly in oxidation reactions. Here’s a guide to enhancing catalyst stability:
Caption: Strategies to improve catalyst stability.
Data Hub: Comparative Performance Metrics
The following tables summarize quantitative data on the effect of various factors on the efficiency of metalloporphyrin-catalyzed reactions.
Table 1: Effect of Axial Ligands on CO2 Reduction
| Catalyst | Axial Ligand | CO Production Rate (μmol·h⁻¹) | Reference |
| Zr-TPP | None | ~5 | [8] |
| Zr-TPP-OA | Oxalic Acid | ~15 | [8] |
| Zr-TPP-PTA | p-Phthalic Acid | ~25 | [8] |
Table 2: Influence of Porphyrin Substituents on Water Oxidation
| Catalyst | Substituent Nature | Turnover Frequency (TOF) | Reference |
| Ni-1 | Electron-rich | ~1 | [3] |
| Ni-2 | Electron-rich | ~1 | [3] |
| Ni-3 | Electron-poor | ~6 | [3] |
| Ni-4 | Electron-poor | ~6 | [3] |
Table 3: Comparison of Homogeneous vs. Heterogeneous Catalysis for Styrene Epoxidation
| Catalyst System | Turnover Number (TON) | Catalyst Reusability | Reference |
| Homogeneous [Mn(TPFPP)]Cl | 780 (deactivates) | No | [2] |
| Heterogeneous ZnMn-RPM (MOF) | 2150 | Yes (with some loss) | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Homogeneous Catalyzed Oxidation of Cyclohexene
-
Catalyst Preparation: Dissolve the metalloporphyrin catalyst (e.g., 1 μmol) in a suitable solvent (e.g., 2 mL of acetonitrile).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the substrate (e.g., cyclohexene, 1 mmol).
-
Initiation: Add the catalyst solution to the flask. If required, add any co-catalyst (e.g., imidazole, 10 μmol).
-
Oxidant Addition: Slowly add the oxidant (e.g., iodosylbenzene, 0.1 mmol) to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench any remaining oxidant. Extract the products with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of a Metalloporphyrin-Based MOF (Illustrative)
-
Ligand and Metal Salt Solubilization: Dissolve the porphyrin ligand (e.g., H4TCPP - tetrakis(4-carboxyphenyl)porphyrin) in a solvent such as DMF. In a separate container, dissolve the metal salt (e.g., sodium molybdate dihydrate) in water.[15]
-
Hydrothermal Synthesis: Combine the two solutions in a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).[15]
-
Isolation and Washing: After cooling to room temperature, collect the crystalline product by filtration. Wash the product sequentially with DMF and ethanol to remove any unreacted starting materials.
-
Activation: Dry the synthesized MOF under vacuum to remove the solvent molecules from the pores.
-
Characterization: Characterize the material using techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermogravimetric Analysis (TGA) to confirm its structure and stability.[15]
Visual Guides: Reaction Mechanisms
Diagram 1: General Catalytic Cycle for P450-type Oxidation
This diagram illustrates the key steps in the catalytic cycle of a metalloporphyrin mimicking cytochrome P450 in an oxidation reaction.
Caption: Cytochrome P450-type catalytic cycle.
References
- 1. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metalloporphyrins in bio-inspired photocatalytic conversions - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06655C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ph.nat.tum.de [ph.nat.tum.de]
- 11. Chemical reactions catalyzed by metalloporphyrin-based metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Double role of metalloporphyrins in catalytic bioinspired supramolecular metal–organic frameworks (SMOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A stable and highly selective metalloporphyrin based framework for the catalytic oxidation of cyclohexene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
storage and handling recommendations for Cr(III) Protoporphyrin IX chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Cr(III) Protoporphyrin IX chloride.
Frequently Asked Questions (FAQs)
Q1: How should I store Cr(III) Protoporphyrin IX chloride?
A: Cr(III) Protoporphyrin IX chloride should be stored at room temperature and protected from light.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent degradation.
Q2: What are the primary safety precautions for handling this compound?
A: When handling Cr(III) Protoporphyrin IX chloride, it is essential to use personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. All handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes.
Q3: How do I dissolve Cr(III) Protoporphyrin IX chloride?
A: The solubility of Cr(III) Protoporphyrin IX chloride can be challenging. For related metalloporphyrins, such as Co(III) protoporphyrin IX chloride, solubility has been achieved in dimethyl sulfoxide (DMSO).[2] It is often necessary to use techniques such as sonication or gentle warming (e.g., to 60°C) to facilitate dissolution in DMSO.[2] Always use freshly opened, anhydrous DMSO, as absorbed moisture can significantly reduce solubility. For aqueous solutions, adjusting the pH to a basic range (e.g., pH 8.5-9.0) may aid in dissolving the compound.
Q4: My Cr(III) Protoporphyrin IX chloride solution appears to have aggregated. What causes this and how can I prevent it?
A: Metalloporphyrin aggregation is a common issue where individual molecules clump together, forming larger clusters. This can be caused by several factors:
-
High Concentration: Higher concentrations increase the likelihood of intermolecular interactions.
-
Solvent Choice: Polar aprotic solvents can sometimes promote aggregation.
-
pH: The pH of the solution can affect the charge of the molecule, influencing aggregation.
-
Ionic Strength: In aqueous solutions, salt concentration can impact electrostatic interactions.
To prevent aggregation, consider using a lower concentration, optimizing the solvent system, and carefully controlling the pH and ionic strength of your solution.
Q5: Is Cr(III) Protoporphyrin IX chloride light-sensitive?
A: Yes, like many porphyrin-based compounds, Cr(III) Protoporphyrin IX chloride is light-sensitive.[1] Exposure to light can lead to photodegradation, altering its chemical properties and reducing its efficacy in experiments. Always store the solid compound and any solutions in light-protected containers, such as amber vials or containers wrapped in aluminum foil.
Troubleshooting Guides
Problem: The compound will not fully dissolve in my chosen solvent.
-
Question: Have you tried using fresh, anhydrous DMSO?
-
Answer: Porphyrins are often more soluble in high-quality, dry DMSO. Moisture can significantly hinder dissolution.
-
-
Question: Have you attempted to aid dissolution with sonication or gentle warming?
-
Answer: Applying gentle heat (up to 60°C) or using an ultrasonic bath can often help to break up solid particles and facilitate dissolution.[2]
-
-
Question: If using an aqueous buffer, have you tried adjusting the pH?
-
Answer: The solubility of some metalloporphyrins in aqueous solutions is pH-dependent. A basic pH (8.5-9.0) may improve solubility.
-
-
Question: Is it possible the concentration you are trying to achieve is too high?
-
Answer: Consult the literature for typical working concentrations of similar compounds and consider preparing a more dilute stock solution.
-
Problem: I am observing a change in the color or UV-Vis spectrum of my solution over time.
-
Question: Is your solution adequately protected from light?
-
Answer: Photodegradation can cause changes in the absorption spectrum. Ensure your solution is stored in a light-blocking container.
-
-
Question: Could your compound be aggregating in solution?
-
Answer: Aggregation can lead to shifts in the UV-Vis spectrum. Try diluting your sample to see if the spectral changes are concentration-dependent.
-
-
Question: Are there any reactive species in your solvent or buffer?
-
Answer: Some porphyrins can be degraded by reactive oxygen species or in the presence of certain thiols. Ensure your solvents and buffers are free from contaminants.
-
Data Presentation
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature | [1] |
| Light Sensitivity | Protect from light | [1] |
| Moisture | Store in a dry environment; keep container tightly sealed | N/A |
| Ventilation | Handle in a well-ventilated area or fume hood | N/A |
| Personal Protective Equipment | Gloves, safety glasses/goggles, lab coat | N/A |
Table 2: Solubility of Related Protoporphyrin IX Compounds
| Compound | Solvent | Concentration | Notes | Source(s) |
| Co(III) protoporphyrin IX chloride | DMSO | 62.5 mg/mL (95.42 mM) | Requires sonication and warming to 60°C. Use fresh DMSO. | [2] |
| Protoporphyrin IX | Water | Insoluble | N/A | N/A |
| Protoporphyrin IX | Ethanol | Insoluble | N/A | N/A |
Experimental Protocols
Protocol: Heme Oxygenase-1 (HO-1) Inhibition Assay in Cell Culture
This protocol provides a general framework for assessing the inhibitory effect of Cr(III) Protoporphyrin IX chloride on HO-1 activity in a cellular context. This is an illustrative protocol and may require optimization for specific cell lines and experimental conditions.
1. Preparation of Stock Solution: a. Prepare a 10 mM stock solution of Cr(III) Protoporphyrin IX chloride in anhydrous DMSO. b. To aid dissolution, sonicate the solution in a water bath for 15-30 minutes or warm gently to 50-60°C until the compound is fully dissolved. c. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Culture and Treatment: a. Plate your target cells (e.g., a cancer cell line known to express HO-1) in a suitable multi-well plate at a density that allows for optimal growth during the experiment. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. c. The next day, treat the cells with varying concentrations of Cr(III) Protoporphyrin IX chloride (e.g., 1 µM, 5 µM, 10 µM, 25 µM) by diluting the stock solution in fresh cell culture medium. Include a vehicle control (DMSO-treated) group. d. To induce HO-1 expression, you may co-treat with an inducing agent such as hemin, or use a cell line with high basal HO-1 levels. e. Incubate the cells for the desired treatment duration (e.g., 24 hours).
3. Assessment of HO-1 Inhibition: a. After treatment, harvest the cells. b. Prepare cell lysates for protein analysis. c. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). d. Analyze the expression levels of HO-1 protein via Western blotting using a specific anti-HO-1 antibody. A decrease in HO-1 expression in the Cr(III) Protoporphyrin IX chloride-treated groups compared to the control would indicate inhibitory activity. e. Alternatively, HO-1 enzymatic activity can be measured using commercially available assay kits that typically measure the production of bilirubin or carbon monoxide.
Visualizations
References
overcoming limitations in cell-free production of Protoporphyrin IX
Welcome to the technical support center for the cell-free production of Protoporphyrin IX (PPIX). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and limitations in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-free PPIX synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of producing Protoporphyrin IX in a cell-free system?
A1: Cell-free metabolic engineering (CFME) offers several advantages over traditional in-vivo production methods for PPIX.[1][2][3] Key benefits include:
-
Overcoming Cellular Toxicity: High concentrations of PPIX can be toxic to living cells. Cell-free systems bypass this limitation, potentially allowing for higher product titers.[1][2]
-
Reduced Production Time: Cell-free systems can significantly shorten the production timeline compared to cell-based methods that require lengthy cultivation periods.[1][2]
-
Simplified Purification: The absence of cell walls and other complex cellular components simplifies the downstream purification of PPIX.[1][2]
-
Direct Access and Control: Cell-free environments allow for direct manipulation and optimization of the enzymatic pathway, including substrate and cofactor concentrations, without the constraints of cellular metabolism and regulation.[3]
Q2: What are the essential components required for cell-free Protoporphyrin IX synthesis?
A2: A typical cell-free reaction for PPIX production from basic precursors requires:
-
Cell Extract: Commonly derived from E. coli, this provides the necessary ribosomes, enzymes, and other machinery for transcription and translation. Extracts can be enriched with overexpressed enzymes of the PPIX biosynthesis pathway.[1]
-
DNA Templates: Plasmids encoding the enzymes of the PPIX biosynthesis pathway (HemA through HemG).
-
Precursors: The initial building blocks for the pathway, typically glycine and succinyl-CoA (or succinate and Acetyl-CoA).[1][4][5]
-
Cofactors and Energy Source: ATP is essential as an energy source. Pyridoxal 5'-phosphate (P5P) is a crucial cofactor for the first enzymatic step.[1]
-
Reaction Buffer: Provides the optimal pH, ionic strength, and necessary salts for the enzymatic reactions.
Q3: What is the general biosynthetic pathway for Protoporphyrin IX?
A3: The biosynthesis of PPIX is a well-conserved eight-step enzymatic pathway that begins in the mitochondria (in eukaryotes) and continues in the cytoplasm, before the final steps occur back in the mitochondria.[6] In bacterial systems, the enzymes are typically located in the cytoplasm. The process starts with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[5][6] Four molecules of a subsequent intermediate, porphobilinogen, are eventually converted through a series of steps to produce Protoporphyrin IX.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 5. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for Spectroscopic Measurements
Welcome to the Technical Support Center for Spectroscopic Measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions for various spectroscopic techniques.
Frequently Asked Questions (FAQs)
General
Q1: My baseline is noisy and drifting. What are the common causes and solutions?
A1: Baseline instability is a frequent issue in spectroscopy. Common causes include temperature fluctuations in the instrument or sample, and changes in the light source's intensity.[1][2] To address this, ensure your instrument has had adequate time to warm up before use.[3] Regular baseline correction with a suitable blank solution is also crucial.[1] Additionally, maintaining a stable laboratory environment in terms of temperature and humidity can significantly improve baseline stability.[1]
Q2: I'm observing unexpected peaks in my spectrum. What could be the source?
A2: Unexpected peaks are often due to sample or solvent contamination.[3] Ensure you are using high-purity solvents and that all glassware and cuvettes are thoroughly cleaned.[1] Contamination can be introduced at any stage of sample preparation.[3] It's also possible that the instrument itself is contaminated; running a blank can help diagnose this.
UV-Vis Spectroscopy
Q3: The absorbance reading of my sample is too high and seems non-linear. What should I do?
A3: High absorbance readings (typically above 1.0) can lead to non-linearity and inaccurate results.[4] This is often because the sample concentration is too high.[3] The recommended solution is to dilute your sample to bring the absorbance into the optimal range of 0.1 to 1.0.[4]
Q4: My UV-Vis spectrum shows significant solvent absorption. How can I correct for this?
A4: Some solvents absorb light in the UV-Vis range, which can interfere with your measurements.[1][2] To correct for this, always use a blank solution containing the same solvent as your sample to zero the instrument.[1] This process subtracts the solvent's contribution to the absorbance.[1]
Fluorescence Spectroscopy
Q5: The fluorescence intensity of my sample is very low. How can I improve the signal?
A5: Low fluorescence intensity can be due to a low sample concentration or a fluorophore with a low quantum yield.[5][6] To enhance the signal, you can try increasing the sample concentration, although be mindful of potential inner filter effects if the concentration becomes too high.[5] Optimizing the excitation and emission bandwidths can also increase the amount of light reaching the detector.[5] Additionally, adjusting the detector voltage (sensitivity) can amplify the signal.[5]
Q6: The shape of my emission spectrum changes when I change the excitation wavelength. Is this normal?
A6: According to the Kasha's rule, the shape of the emission spectrum should be independent of the excitation wavelength.[7] If you observe changes, it could indicate the presence of multiple fluorescent species in your sample or complex photophysical phenomena.
NMR Spectroscopy
Q7: My NMR peaks are broad. What are the possible reasons?
A7: Peak broadening in NMR can be caused by several factors, including poor shimming of the magnetic field, a non-homogenous sample due to poor solubility, or a sample that is too concentrated.[8] If adjusting these doesn't help, there might be an issue with the instrument itself that requires a technician's attention.[8]
Q8: I have an unwanted water peak in my 1H NMR spectrum. How can I remove it?
A8: Water peaks are a common issue, often arising from residual moisture in the NMR solvent.[8] To mitigate this, you can add a drying agent like potassium carbonate to your solvent bottle.[8] Alternatively, for labile protons like those in OH or NH groups, you can add a drop of D2O to your sample and shake it; the protons will exchange with deuterium, causing the peak to disappear.[8]
Mass Spectrometry
Q9: I am seeing no peaks or very poor signal intensity in my mass spectrum. What should I check?
A9: A lack of signal in mass spectrometry can stem from issues with the sample, the ionization source, or the detector.[9][10] First, ensure your sample is appropriately concentrated; too dilute, and the signal may be too weak, while too concentrated can cause ion suppression.[9] Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector.[9] Also, verify that the sample is being properly introduced to the instrument and that there are no leaks in the system.[10]
Q10: My mass accuracy is poor. How can I improve it?
A10: Accurate mass determination is critical for compound identification.[9] To improve mass accuracy, perform regular mass calibration using appropriate standards.[9] Instrument maintenance is also key, as contaminants or instrument drift can negatively affect mass accuracy and resolution.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Signal-to-Noise Ratio in UV-Vis Spectroscopy
This guide provides a systematic approach to diagnosing and resolving a poor signal-to-noise ratio (S/N) in UV-Vis measurements.
Experimental Protocol: Improving Signal-to-Noise Ratio
-
Increase Sample Concentration: If the signal is weak, carefully increase the concentration of the analyte. Be mindful to keep the absorbance within the linear range (ideally < 1.0 AU).
-
Increase Integration Time: A longer integration time allows the detector to collect more photons, which can improve the S/N. However, this may also increase the measurement time.
-
Signal Averaging: Increase the number of scans to be averaged. This will improve the S/N by the square root of the number of scans.[1]
-
Optimize Slit Width: A wider slit width allows more light to reach the detector, increasing the signal. However, this will decrease the spectral resolution. A balance must be found based on the specific application.
-
Check Lamp Status: Ensure the light source (deuterium and/or tungsten lamp) is functioning correctly and has had sufficient warm-up time.[3] An aging lamp can lead to decreased intensity and increased noise.
Data Presentation: Signal-to-Noise Improvement Strategies
| Parameter | Action | Expected Outcome | Caveat |
| Concentration | Increase | Higher absorbance, stronger signal | Risk of non-linearity above ~1.0 AU |
| Integration Time | Increase | Improved S/N | Longer measurement time |
| Number of Scans | Increase | Improved S/N | Longer measurement time |
| Slit Width | Increase | Higher signal intensity | Decreased spectral resolution |
Troubleshooting Workflow
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 3. ossila.com [ossila.com]
- 4. vernier.com [vernier.com]
- 5. jascoinc.com [jascoinc.com]
- 6. youtube.com [youtube.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of various metalloporphyrins in key organic transformations. The information presented is supported by experimental data to aid in the selection of appropriate catalysts for specific applications.
Introduction to Metalloporphyrin Catalysis
Metalloporphyrins, synthetic analogues of the active sites in heme-containing enzymes like cytochrome P450, are versatile catalysts for a wide range of chemical reactions.[1][2] Their catalytic activity is primarily attributed to the central metal ion, which can be varied to tune the catalyst's redox properties and reactivity.[3] The porphyrin ligand itself can also be modified with different substituents to enhance stability and selectivity.[3] This guide focuses on comparing the catalytic prowess of metalloporphyrins with different metal centers in three crucial classes of reactions: oxidation, reduction, and carbon-carbon bond formation.
I. Oxidation Reactions: Alkanes and Alkenes
Metalloporphyrins are renowned for their ability to catalyze the oxidation of hydrocarbons, mimicking the function of cytochrome P450 enzymes.[2] These reactions are fundamental in organic synthesis and drug metabolism studies.
A. Cyclohexane Hydroxylation
The selective oxidation of C-H bonds in alkanes is a challenging yet highly valuable transformation. The table below compares the catalytic activity of different metalloporphyrins in the oxidation of cyclohexane.
Table 1: Comparison of Metalloporphyrins in Cyclohexane Oxidation
| Catalyst | Oxidant | Conversion (%) | Product Selectivity (%) | TON | Ref. |
| Mn(TPP)Cl | PhI(OAc)₂ | 47-89 | Cyclohexanol favored | - | [4] |
| Fe(TPP)Cl | PhI(OAc)₂ | - | - | - | [4] |
| Third-gen Mn-porphyrin | PhIO | 80 | - | - | [4] |
| Third-gen Mn-porphyrin | PhI(OAc)₂ | 57 | - | - | [4] |
| [Fe(Salen)Cl] | tBuOOH | 10.2 | Cyclohexanol: 4.2%, Cyclohexanone: 6.0% | - | [5] |
| [Mn(Salen)Cl] | tBuOOH | - | - | - | [5] |
| Fe(III) Complex 1 | H₂O₂ | 38 | Cyclohexanol (up to 95%) | - | [6] |
Note: "-" indicates data not available in the cited source. TPP = tetraphenylporphyrin; Salen = N,N'-bis(salicylidene)ethylenediamine; PhIO = iodosylbenzene; PhI(OAc)₂ = iodobenzene diacetate; tBuOOH = tert-butyl hydroperoxide. Conditions may vary between studies.
Manganese porphyrins, particularly third-generation catalysts with electron-withdrawing groups, have shown high efficiency in cyclohexane oxidation.[4] Iron-based catalysts, including both porphyrin and salen complexes, are also effective, with product selectivity being a key area of investigation.[5][6]
B. Alkene Epoxidation
The epoxidation of alkenes is a crucial reaction for the synthesis of fine chemicals and pharmaceutical intermediates.
Table 2: Comparison of Metalloporphyrins in Alkene Epoxidation
| Catalyst | Alkene | Oxidant | Conversion (%) | Epoxide Selectivity (%) | Ref. |
| Mn-porphyrin (in MOF) | Styrene | Iodosylbenzene | 100 | - | [7] |
| Fe-porphyrin (in MOF) | Styrene | Iodosylbenzene | Inactive | - | [7] |
| Co-porphyrin (in MOF) | Cyclohexene | TBHP | 87 | - | [7] |
| Mo₂TCPP (MOF) | Cyclohexene | H₂O₂ | >99 | >99 | [8] |
Note: MOF = Metal-Organic Framework; TBHP = tert-butyl hydroperoxide; TCPP = tetrakis(4-carboxyphenyl)porphyrin. Conditions may vary between studies.
When incorporated into metal-organic frameworks (MOFs), manganese and cobalt porphyrins demonstrate high catalytic activity for alkene epoxidation, while the iron analogue was found to be inactive under the tested conditions.[7] A molybdenum-porphyrin based MOF has shown exceptional conversion and selectivity for cyclohexene epoxidation.[8]
II. Reduction Reactions: Carbon Dioxide
The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a key technology for a sustainable future. Metalloporphyrins have emerged as promising electrocatalysts for this transformation.[3][9]
Table 3: Comparison of Metalloporphyrins in Electrochemical CO₂ Reduction
| Catalyst | Product | Faradaic Efficiency (%) | Turnover Frequency (TOF) (s⁻¹) | Overpotential (V) | Ref. |
| Fe-porphyrin | CO/HCOOH | - | - | - | [10] |
| Co-porphyrin | CO/HCOOH | - | - | - | [10] |
| Ni-porphyrin | CO/HCOOH | - | - | - | [10] |
| Cu-porphyrin | CO/HCOOH | - | - | - | [10] |
| o-Fe₂DTPP | CO | 95 | 4300 | 0.66 | [11] |
| Fe⁰TPP (modified) | CO | ~100 | - | - | [12] |
| Cofacial Co-porphyrin | CO | - | 8.0 | - | [13] |
Note: "-" indicates data not available in the cited source. Computational studies suggest that Fe-porphyrins exhibit superior catalytic properties for CO₂ reduction compared to Ni, Cu, and Co analogues.[10][14][15] Experimental results highlight the high efficiency of dimeric and modified iron porphyrins, achieving high Faradaic efficiencies and turnover frequencies.[11][12] Cofacial cobalt porphyrins have also demonstrated significant catalytic activity.[13]
III. Carbon-Carbon Bond Formation: Cyclopropanation
The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Metalloporphyrins can catalyze various C-C bond-forming reactions, with cyclopropanation being a prominent example.
Table 4: Comparison of Metalloporphyrins in Styrene Cyclopropanation
| Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (ee %) | Ref. |
| Fe(TPP)Cl | Low | - | Poor | [16] |
| Co(II)-chiral porphyrin | High | High | High | [16] |
| Fe(II)TTP | - | 8.7:1 | - | [1] |
| Fe(PFP)Cl | >90 (with 900 turnovers) | - | - | [1] |
Note: "-" indicates data not available in the cited source. TTP = tetra-tolyl-porphyrin; PFP = pentafluorophenyl-porphyrin.
In the asymmetric cyclopropanation of styrenes, cobalt complexes with chiral porphyrin ligands have shown clear superiority over their iron counterparts, delivering high yields and excellent stereoselectivity.[16] Iron porphyrins, particularly those with electron-withdrawing substituents, are also efficient catalysts, demonstrating high turnover numbers.[1]
Experimental Protocols
General Procedure for Cyclohexane Oxidation[4]
To a solution of the metalloporphyrin catalyst in a suitable solvent (e.g., dichloromethane), the substrate (cyclohexane) and the oxidant (e.g., iodosylbenzene or iodobenzene diacetate) are added. The reaction mixture is stirred at room temperature for a specified period. The products, cyclohexanol and cyclohexanone, are then analyzed by gas chromatography. The catalyst can often be recovered by UV-vis spectroscopy.
General Procedure for Alkene Epoxidation in a Metal-Organic Framework[7]
The metalloporphyrin-based MOF catalyst is suspended in a solvent such as acetonitrile. The alkene substrate and the oxidant (e.g., iodosylbenzene or tert-butyl hydroperoxide) are added to the suspension. The reaction is carried out at a specific temperature for a set duration. The conversion of the alkene and the yield of the epoxide are determined by gas chromatography.
General Procedure for Electrochemical CO₂ Reduction[11][13]
Electrochemical studies are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The electrolyte is a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an organic solvent (e.g., N,N-dimethylformamide) saturated with CO₂. The metalloporphyrin catalyst is added to this solution. The reduction is carried out at a controlled potential, and the products (e.g., CO, HCOOH) are analyzed by techniques such as gas chromatography and high-performance liquid chromatography.
General Procedure for Styrene Cyclopropanation[1][16]
The metalloporphyrin catalyst is dissolved in an appropriate solvent. The styrene substrate is then added. A solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent is added slowly to the reaction mixture at a controlled temperature. After the reaction is complete, the solvent is removed, and the products are purified by column chromatography. The yield and stereoselectivity are determined by NMR spectroscopy and chiral HPLC.
Visualizations
Catalytic Cycle for Metalloporphyrin-Catalyzed Oxidation
Caption: A simplified catalytic cycle for alkane hydroxylation by a metalloporphyrin.
Experimental Workflow for Comparing Catalytic Activity
Caption: Workflow for the comparative study of different metalloporphyrin catalysts.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Heteroatom-Containing Metalloporphyrin-Based Catalysts for CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable and highly selective metalloporphyrin based framework for the catalytic oxidation of cyclohexene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. recercat.cat [recercat.cat]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Efficient electrocatalytic CO2 reduction with a molecular cofacial iron porphyrin dimer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Ultraefficient homogeneous catalyst for the CO2-to-CO electrochemical conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. crespootero.uk [crespootero.uk]
- 15. Designing molecular and two-dimensional metalloporphyrin catalysts for the electrochemical CO 2 reduction reaction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00156K [pubs.rsc.org]
- 16. Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Metalloporphyrins: A Comparative Guide to Cr(III) Protoporphyrin IX Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional structure of metalloporphyrins is fundamental to understanding their function and for the rational design of novel therapeutics. X-ray crystallography remains the gold standard for elucidating these intricate molecular architectures. This guide provides a comparative analysis of the structural validation of Cr(III) Protoporphyrin IX chloride and its common alternatives, namely the iron(III), manganese(III), and cobalt(III) analogs. While a definitive crystal structure for Cr(III) Protoporphyrin IX chloride is not publicly available, this guide utilizes the crystallographically characterized structure of a closely related chromium(III) porphyrin, bis(cyanato-N)[meso-tetraphenylporphyrinato]chromate(III), as a reference for comparison.
Structural and Physicochemical Data Comparison
The following table summarizes key physicochemical and available crystallographic data for Cr(III) Protoporphyrin IX chloride and its alternatives. This data is essential for researchers working on the synthesis, characterization, and application of these compounds.
| Parameter | Cr(III) Protoporphyrin IX chloride | Fe(III) Protoporphyrin IX chloride (Hemin) | Mn(III) Protoporphyrin IX chloride | Co(III) Protoporphyrin IX chloride |
| Molecular Formula | C₃₄H₃₂ClCrN₄O₄[1][2] | C₃₄H₃₂ClFeN₄O₄ | C₃₄H₃₂ClMnN₄O₄[3] | C₃₄H₃₂ClCoN₄O₄[4] |
| Molecular Weight | 648.09 g/mol [1][2] | 651.94 g/mol | 651.03 g/mol [3] | 655.04 g/mol [4] |
| CAS Number | 41628-83-5[1][2][5] | 16009-13-5 | 120389-54-0[3] | 102601-60-5[4] |
| Crystal System | Triclinic (for Cr(III) TPP analog)[6] | Data available in literature[7] | Data available in literature[8] | Data available in literature[9] |
| Space Group | P-1 (for Cr(III) TPP analog)[6] | Data available in literature[7] | Data available in literature[8] | Data available in literature[9] |
| Metal-N (equatorial) Bond Length (Å) | ~2.039 (for Cr(III) TPP analog)[6] | Not explicitly found | Not explicitly found | Not explicitly found |
| Metal-Cl (axial) Bond Length (Å) | N/A (Cyanato ligand in analog) | Not explicitly found | Not explicitly found | Not explicitly found |
Note: TPP refers to meso-tetraphenylporphyrinato. The data for the Cr(III) complex is based on a close structural analog.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and crystallization of metalloporphyrins, enabling their structural validation by X-ray crystallography.
General Synthesis of Metalloporphyrin IX Chlorides
This protocol outlines a general method for the insertion of a metal ion into the protoporphyrin IX macrocycle.
Materials:
-
Protoporphyrin IX
-
Metal(II) chloride (e.g., CrCl₂, FeCl₂, MnCl₂, CoCl₂)
-
Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Dissolve Protoporphyrin IX in DMF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add an excess of the respective metal(II) chloride to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in chloroform and wash with water to remove any unreacted metal salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude metalloporphyrin.
-
Purify the product by chromatography on a silica gel column.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method for crystallizing metalloporphyrins is slow evaporation or vapor diffusion.
Procedure:
-
Dissolve the purified metalloporphyrin in a suitable solvent, such as chloroform or a mixture of dichloromethane and methanol.
-
Filter the solution to remove any particulate matter.
-
For slow evaporation, leave the filtered solution in a loosely capped vial in a vibration-free environment.
-
For vapor diffusion, place the vial containing the metalloporphyrin solution inside a larger sealed container with a less polar "anti-solvent" (e.g., hexane or pentane). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Harvest the resulting crystals carefully for X-ray diffraction analysis.
Signaling Pathway and Experimental Workflow
Metalloporphyrins play a significant role in various biological processes, most notably in the heme biosynthesis and degradation pathway. Heme (Fe(III) Protoporphyrin IX) is a crucial component of hemoglobin and various enzymes. The enzyme heme oxygenase (HO) catalyzes the rate-limiting step in heme degradation. Different metalloporphyrins can act as competitive inhibitors or inducers of HO, making them valuable tools in studying this pathway and as potential therapeutic agents.
Caption: The heme biosynthesis and degradation pathway, highlighting the role of Protoporphyrin IX and the modulatory effects of various metalloporphyrins on Heme Oxygenase.
The following diagram illustrates a general experimental workflow for evaluating the potential of a novel metalloporphyrin as a therapeutic agent, for instance, as an inhibitor of a target enzyme.
Caption: A generalized workflow for the development of metalloporphyrin-based drugs, from synthesis and structural validation to preclinical and clinical studies.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Co(III) Protoporphyrin IX chloride | [frontierspecialtychemicals.com]
- 5. Cr(III) Protoporphyrin IX Chloride | [frontierspecialtychemicals.com]
- 6. Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, solid state molecular structures, and cyclic voltammetry of five-coordinate perchlorate manganese porphyrins and a benzamide derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co(iii) protoporphyrin IX chloride in solution: spin-state and metal coordination revealed from resonant inelastic X-ray scattering and electronic structure calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
mass spectrometry for the characterization of porphyrin complexes
A comparative guide to mass spectrometry techniques for the characterization of porphyrin complexes is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of common mass spectrometry (MS) methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for a given research need.
Introduction to Mass Spectrometry for Porphyrin Analysis
Porphyrins and their metal complexes (metalloporphyrins) are a class of aromatic tetrapyrrole macrocycles with diverse biological functions and therapeutic applications. Mass spectrometry is a powerful analytical tool for their characterization, offering high sensitivity and structural information. The choice of ionization technique is critical and depends on the specific properties of the porphyrin complex and the analytical goals. The most common techniques employed are Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Inductively Coupled Plasma (ICP) Mass Spectrometry.
Comparison of Key Mass Spectrometry Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules, including porphyrins, from a liquid solution. It typically produces multiply charged ions, which allows for the analysis of high-mass compounds on mass analyzers with a limited mass-to-charge (m/z) range.[1] ESI is readily coupled with liquid chromatography (LC), enabling the separation of complex mixtures of porphyrins prior to their detection.[2][3]
Advantages:
-
Excellent for analyzing polar and high molecular weight porphyrins.[1]
-
Easily coupled with liquid chromatography (LC-ESI-MS) for mixture analysis.[2][3]
-
Soft ionization preserves the molecular ion, minimizing fragmentation.[4]
Disadvantages:
-
Can be susceptible to ion suppression from complex matrices.[2][5]
-
May not be as sensitive as other techniques for certain metalloporphyrins.[4]
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI is another soft ionization technique that analyzes co-crystallized samples of a matrix and the analyte. A laser is used to desorb and ionize the sample, typically producing singly charged ions.[6] This simplifies the resulting mass spectra, especially for complex mixtures.[6] MALDI-MS is ideal for rapid screening of synthetic pathways and can be used for imaging applications.[4]
Advantages:
-
High sensitivity and rapid analysis.
-
Produces predominantly singly charged ions, simplifying spectral interpretation.[6]
-
Tolerant of salts and other impurities to some extent.
Disadvantages:
-
Coupling with liquid chromatography is not as straightforward as with ESI.[6]
-
Choice of matrix is crucial and can be sample-dependent.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for elemental analysis.[7] It is not used to characterize the entire porphyrin structure but is exceptionally powerful for detecting and quantifying the metal center in metalloporphyrins.[8][9] This technique can achieve detection limits in the parts per trillion (ppt) range.[7] ICP-MS is often used in conjunction with other techniques to confirm the presence and quantity of the metal in a purified porphyrin complex.[8]
Advantages:
-
Excellent for quantitative analysis of metalloporphyrins.[8]
-
Can be used to assess the stability of metalloporphyrin complexes.[8]
Disadvantages:
-
Provides no information about the organic porphyrin macrocycle.
-
Requires sample digestion, which destroys the complex.[7]
Quantitative Performance Comparison
The following table summarizes the quantitative performance of different mass spectrometry techniques for porphyrin analysis based on data from various studies.
| Parameter | ESI-MS | MALDI-MS | ICP-MS |
| Sensitivity | High (femtomole range)[4] | Very High | Extremely High (ppt range for metals)[7][9] |
| Limit of Detection (LOD) | 0.006–0.199 µg/mL | - | - |
| Limit of Quantification (LOQ) | 0.021–0.665 µg/mL | - | - |
| Typical Analytes | Free-base porphyrins, polar metalloporphyrins[4] | Broad range of porphyrins and metalloporphyrins | Metalloporphyrins (metal core)[8] |
| Coupling with LC | Yes (Standard)[2][3] | Possible but less common[10] | Yes (LC-ICP-MS)[11] |
| Ionization Type | Soft[1] | Soft[1] | Hard (destructive)[7] |
Experimental Protocols
Protocol 1: UHPLC-ESI-MS/MS for Porphyrin Profiling in Urine
This protocol is adapted from a method for the quantification of urinary porphyrins.[12]
1. Sample Preparation:
- Take 75 µL of urine in a microcentrifuge tube.
- Add 30 µL of 6.0 M formic acid and vortex for 60 seconds.
- Centrifuge the sample for 10 minutes at 13,000 rpm.
- Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[12]
2. UHPLC Conditions:
- Column: Shim-pack GIST C18
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to separate the porphyrins of interest.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
3. ESI-MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 4500 V[2]
- Capillary Temperature: 180 °C[2]
- Nebulizing Gas Flow: 6.0 L/min[2]
- Detection Mode: Multiple Reaction Monitoring (MRM) for targeted porphyrins.
Protocol 2: MALDI-TOF-MS for General Porphyrin Characterization
This is a general protocol for the analysis of purified porphyrin samples.
1. Sample Preparation:
- Clean up the porphyrin sample using a C18 ZipTip.
- Prepare a matrix solution (e.g., 4 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in 70% acetonitrile, 0.1% TFA).[13]
- Mix the sample and matrix solution in a 1:1 ratio.
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.[13]
2. MALDI-TOF-MS Conditions:
- Instrument: 4800 Plus MALDI TOF/TOF Analyzer or similar.
- Ionization Mode: Positive or negative ion mode, depending on the analyte.
- Laser: Nd:YAG laser (355 nm) or nitrogen laser (337 nm).
- Mode: Reflector mode for high resolution.
- Calibration: Use a suitable calibrant mixture (e.g., Pepmix).[13]
Protocol 3: ICP-MS for Metalloporphyrin Quantification
This protocol is for determining the total metal content in a sample containing a metalloporphyrin.
1. Sample Preparation (Digestion):
- Accurately weigh the sample containing the metalloporphyrin.
- Digest the sample using a mixture of high-purity nitric acid and hydrochloric acid in a microwave digestion system.
- Dilute the digested sample to a known volume with deionized water.
2. ICP-MS Conditions:
- Instrument: An ICP-MS system (e.g., Agilent, PerkinElmer).
- Plasma Gas: Argon.
- Nebulizer: A suitable nebulizer for the sample matrix.
- Detection Mode: Scan for the specific isotopes of the metal of interest.
- Calibration: Use a series of certified metal standards to create a calibration curve.
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the characterization of porphyrin complexes using the discussed mass spectrometry techniques.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 8. Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Team:Macquarie Australia/WetLab/Protocols/MassSpec - 2014.igem.org [2014.igem.org]
A Comparative Guide to the Photophysical Properties of Cr(III), Mn(III), and Co(III) Protoporphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties of three key metalloprotoporphyrins: Chromium(III) protoporphyrin, Manganese(III) protoporphyrin, and Cobalt(III) protoporphyrin. Understanding these properties is crucial for their application in diverse fields, including photodynamic therapy (PDT), catalysis, and sensor development. This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes the fundamental mechanism of photosensitization.
Data Presentation: A Comparative Overview
The photophysical characteristics of metalloporphyrins are critically influenced by the central metal ion. The following table summarizes the available quantitative data for the Soret and Q-bands in the absorption spectra, as well as fluorescence emission maxima, quantum yields, and excited-state lifetimes for Cr(III), Mn(III), and Co(III) protoporphyrins.
| Photophysical Parameter | Cr(III) Protoporphyrin | Mn(III) Protoporphyrin | Co(III) Protoporphyrin |
| Absorption Maxima (λabs, nm) | |||
| Soret Band (B-band) | ~447 | ~380 (aggregated), ~463 (monomeric) | ~411-442 |
| Q-bands | 500-610 | 500-700 | 557, 596 |
| Emission Maximum (λem, nm) | ~811, ~847 (at 77K) | ~654, 714 | ~637, 699 |
| Fluorescence Quantum Yield (Φf) | Not reported | Very low | ~0.051 - 0.065 |
| Excited-State Lifetime (τ) | 44 µs (at 77K) | Ultrafast intersystem crossing | ~2.40 ns |
Note: Data for Cr(III) protoporphyrin is limited, and the reported emission data is for a related tetraphenylporphyrin complex at cryogenic temperatures. Paramagnetic metal ions like Mn(III) often lead to very low or negligible fluorescence quantum yields due to efficient intersystem crossing.
Experimental Protocols
The determination of the photophysical properties outlined above requires a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
Synthesis of Metalloprotoporphyrins
a) General Procedure for Metal Insertion into Protoporphyrin IX:
Protoporphyrin IX (H₂PPIX) is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a chloroform/methanol mixture. A salt of the desired metal (e.g., CrCl₃, MnCl₂, CoCl₂) is added in excess. The reaction mixture is heated under reflux for several hours while monitoring the progress of the reaction using UV-Vis spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of the typical two Q-bands of the metalloporphyrin indicate the completion of the reaction. The solvent is then removed under reduced pressure, and the product is purified by chromatography.
b) Synthesis of Cr(III) Protoporphyrin IX Chloride:
A specific method involves reacting protoporphyrin IX with chromium(III) chloride in DMF. The mixture is heated to reflux and the reaction progress is monitored by UV-Vis spectroscopy until the characteristic spectrum of the Cr(III) porphyrin is observed. The product is then precipitated, washed, and dried.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. Solutions of the metalloprotoporphyrins are prepared in a suitable solvent (e.g., dichloromethane, ethanol, or DMF) in a quartz cuvette with a 1 cm path length. The concentration is typically in the micromolar range (10⁻⁶ M) to ensure that the absorbance at the Soret band maximum is below 1.5 to avoid inner filter effects. The spectrum is scanned over a wavelength range of approximately 300-800 nm to capture both the intense Soret band and the weaker Q-bands.
Fluorescence Spectroscopy
Steady-state fluorescence emission and excitation spectra are measured using a spectrofluorometer. The sample is prepared in a quartz cuvette and excited at a wavelength corresponding to one of its absorption bands, typically the Soret band for higher intensity or a Q-band to minimize scattering. The emission is collected at a 90-degree angle to the excitation beam. To avoid inner filter effects, the
A Comparative Guide to Cross-Reactivity in Metalloporphyrin-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of various metalloporphyrin-based sensors. Understanding the selectivity and potential for cross-reactivity is crucial for the accurate interpretation of sensor data and the development of robust sensing platforms for diverse applications, including environmental monitoring, medical diagnostics, and quality control. This document summarizes quantitative data from recent studies, details common experimental protocols for assessing cross-reactivity, and visualizes key workflows and sensing mechanisms.
Data Presentation: Cross-Reactivity of Metalloporphyrin-Based Sensors
The following tables summarize the response of different metalloporphyrin-based sensors to a range of volatile organic compounds (VOCs) and other analytes. The data highlights the varying degrees of selectivity conferred by different central metal ions and porphyrin macrocycles.
Table 1: Response of a Metalloporphyrin Sensor Array to Various Volatile Organic Compounds
| Analyte | Sensor 1 (CoTPP) Response | Sensor 2 (ZnTPP) Response | Sensor 3 (MnTPP) Response | Sensor 4 (SnTPP) Response |
| Toluene | +++ | ++ | + | ++ |
| Benzene | ++ | ++ | + | ++ |
| Methanol | + | +++ | ++ | + |
| Ethanol | + | +++ | ++ | + |
| Acetone | ++ | + | +++ | + |
| Chloroform | + | + | ++ | +++ |
| Pyridine | +++ | +++ | + | + |
| Triethylamine | +++ | ++ | + | + |
Response magnitude is simplified for illustrative purposes: + (low), ++ (medium), +++ (high). TPP = Tetraphenylporphyrin.
Table 2: Quantitative Response of Metalloporphyrin-Functionalized Metal Oxide Nanoparticle Sensors to BTEX Compounds [1]
| Sensor | Analyte (1-9 ppm) | Response (ΔR/R₀ %) |
| SnO₂ NPs/Co-porphyrin | Benzene | ~15-40 |
| Toluene | ~20-60 | |
| Ethylbenzene | ~25-70 | |
| Xylene | ~30-80 | |
| SnO₂ NPs/Zn-porphyrin | Benzene | ~10-30 |
| Toluene | ~15-45 | |
| Ethylbenzene | ~20-55 | |
| Xylene | ~25-65 | |
| SnO₂ NPs/Ni-porphyrin | Benzene | ~5-20 |
| Toluene | ~10-35 | |
| Ethylbenzene | ~15-45 | |
| Xylene | ~20-55 | |
| ZnO NPs/Co-porphyrin | Benzene | ~10-35 |
| Toluene | ~15-50 | |
| Ethylbenzene | ~20-60 | |
| Xylene | ~25-70 |
Note: The response is concentration-dependent. The ranges are estimated from graphical data presented in the source.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are typical protocols for the fabrication and testing of metalloporphyrin-based sensors.
Synthesis and Functionalization of Metalloporphyrin-Based Sensing Material
a. Synthesis of Metalloporphyrins (e.g., M-TPP):
-
Free-base Porphyrin Synthesis: Tetraphenylporphyrin (H₂TPP) is synthesized by condensing pyrrole and benzaldehyde in a refluxing acidic medium (e.g., propanoic acid).
-
Metal Insertion: The free-base porphyrin is dissolved in a high-boiling point solvent such as dimethylformamide (DMF).
-
An excess of a metal salt (e.g., CoCl₂, ZnCl₂, MnCl₂, SnCl₂) is added to the solution.
-
The mixture is refluxed for several hours until the reaction is complete, which can be monitored by UV-Vis spectroscopy (disappearance of the free-base Soret and Q bands and appearance of the metalloporphyrin bands).
-
The metalloporphyrin is purified by chromatography.
b. Fabrication of a Chemiresistive Sensor Array with Metal Oxide Nanoparticles: [1]
-
Substrate Preparation: A micro-electro-mechanical system (MEMS) platform with interdigitated electrodes is cleaned.
-
Metal Oxide Nanoparticle Dispersion: Metal oxide nanoparticles (e.g., SnO₂, ZnO) are dispersed in a suitable solvent (e.g., ethanol) through ultrasonication.
-
Metalloporphyrin Solution: The synthesized metalloporphyrin is dissolved in a solvent like chloroform.
-
Deposition: The metal oxide nanoparticle dispersion is drop-casted onto the electrode area of the MEMS device and dried. Subsequently, the metalloporphyrin solution is drop-casted on top of the metal oxide layer and dried.
Cross-Reactivity Testing Protocol
-
Sensor Array Placement: The sensor array is placed in a sealed test chamber with a controlled environment (temperature, humidity).
-
Baseline Measurement: A carrier gas (e.g., dry air or nitrogen) is passed through the chamber until a stable baseline signal (e.g., resistance, absorbance) is established for each sensor in the array.
-
Analyte Exposure: A known concentration of a volatile organic compound (VOC) is introduced into the chamber. The flow of the analyte is maintained until the sensor responses reach a steady state.
-
Data Acquisition: The change in the sensor signal is recorded throughout the exposure.
-
Purging: The chamber is purged with the carrier gas to allow the sensors to return to their baseline.
-
Repeat for Different Analytes: Steps 3-5 are repeated for a wide range of analytes and interferents at various concentrations.
-
Data Analysis: The responses of all sensors in the array to all analytes are collected and analyzed. Pattern recognition techniques like Principal Component Analysis (PCA) are often used to visualize the selectivity and cross-reactivity of the sensor array.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the typical workflow for cross-reactivity studies and the general mechanism of sensing.
Caption: Experimental workflow for cross-reactivity studies of metalloporphyrin-based sensors.
Caption: Generalized signaling pathway for a metalloporphyrin-based sensor.
References
A Comparative Guide to the Biological Activity of Synthetic Heme Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various synthetic heme analogs, supported by experimental data. The information is intended to assist researchers in selecting appropriate analogs for their studies in areas such as enzyme inhibition, antimicrobial drug development, and cellular signaling.
Comparative Biological Activity of Synthetic Heme Analogs
Synthetic heme analogs exhibit a wide range of biological activities, primarily centered around their ability to interact with heme-binding proteins and interfere with heme-dependent cellular processes. Key activities include the inhibition of heme oxygenase-1 (HO-1), a critical enzyme in heme catabolism and cellular stress response, and antimicrobial effects against various pathogens.
Heme Oxygenase-1 (HO-1) Inhibition
Several synthetic metalloporphyrins, where the central iron atom of heme is replaced with another metal, act as potent competitive inhibitors of HO-1. The inhibitory potency is influenced by both the metal center and the porphyrin ring structure.
| Compound | Chemical Class | IC50 (µM) | Reference |
| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | 0.05 - 0.5 | [1] |
| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | 0.1 - 1.0 | [1] |
| Tin Mesoporphyrin (SnMP) | Porphyrin Analog | Most potent for HO-1 and HO-2 | [2] |
| Azalanstat | Imidazole-based | ~5.0 | [1] |
| Imidazole-based Compound 1 | Imidazole-based | 0.25 | [1] |
| Acetamide-based Compound 7l | Acetamide-based | ~1.0 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Antimicrobial Activity
Synthetic heme analogs, particularly non-iron metalloporphyrins, have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[3] These compounds are thought to exert their effects by exploiting bacterial heme uptake systems to enter the cell, where they can interfere with essential processes.[3] Gallium protoporphyrin IX, for instance, has been shown to be a potent antimicrobial agent.[3]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Gallium Protoporphyrin IX (Ga-PPIX) | Yersinia enterocolitica | Potent activity reported | [3] |
| Gallium Protoporphyrin IX (Ga-PPIX) | Methicillin-resistant S. aureus | Potent activity reported | [3] |
| Gallium Protoporphyrin IX (Ga-PPIX) | Mycobacterium smegmatis | Potent activity reported | [3] |
| Pheophytins a Ag(II) | Candida albicans | 15.6 | [1] |
| Cationic AgTOEt4PyP | Candida albicans | 15.6 | [1] |
| Pheophytins (a and b) Ag(II) | Methicillin-resistant S. aureus | 0.0625 | [1] |
| Cationic AgTOEt4PyP | Staphylococcus aureus | 0.125 | [1] |
| Complex of AgTOEt4PyP and indigo carmine | Staphylococcus aureus | 0.125 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. These values can be influenced by the specific strain and culture conditions.
Signaling Pathway and Experimental Workflow
Nrf2/HO-1 Signaling Pathway
Many synthetic heme analogs are known to induce the expression of heme oxygenase-1 (HO-1), a key cytoprotective enzyme. This induction is often mediated through the Nrf2 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene, initiating its transcription.
Caption: The Nrf2/HO-1 signaling pathway induction by cellular stress.
Experimental Workflow for Comparing Biological Activity
The following diagram outlines a typical workflow for comparing the biological activities of various synthetic heme analogs.
Caption: A generalized workflow for comparing synthetic heme analogs.
Experimental Protocols
Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)
This protocol describes the measurement of HO-1 activity by quantifying the formation of bilirubin.[4][5]
1. Preparation of Microsomal Fraction (Source of HO-1): a. Homogenize cells or tissues in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing protease inhibitors. b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris. c. Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g) to pellet mitochondria. d. Subject the supernatant from the previous step to ultracentrifugation (e.g., 105,000 x g) to pellet the microsomal fraction. e. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Reaction Mixture: a. In a microcentrifuge tube, combine the following:
- Microsomal protein (containing HO-1)
- Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
- Hemin (substrate)
- NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
- Potassium phosphate buffer (pH 7.4)
3. Incubation: a. Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 30-60 minutes).
4. Termination and Bilirubin Extraction: a. Stop the reaction by adding chloroform. b. Vortex vigorously to extract the bilirubin into the chloroform phase. c. Centrifuge to separate the phases.
5. Quantification: a. Measure the absorbance of the chloroform layer at approximately 464 nm. b. Calculate the amount of bilirubin formed using its molar extinction coefficient.
For Inhibition Studies: a. Pre-incubate the reaction mixture with varying concentrations of the synthetic heme analog for a set time (e.g., 15 minutes) at room temperature before initiating the reaction with NADPH.[1] b. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
1. Preparation of Heme Analog Solutions: a. Prepare a stock solution of the synthetic heme analog in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
2. Preparation of Microbial Inoculum: a. Culture the test microorganism (e.g., S. aureus, E. coli) overnight. b. Dilute the overnight culture to a standardized concentration (e.g., ~5 x 10^5 CFU/mL) in the growth medium.
3. Inoculation and Incubation: a. Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted heme analog. b. Include positive control wells (microorganism in medium without the analog) and negative control wells (medium only). c. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity (microbial growth). b. The MIC is the lowest concentration of the heme analog that completely inhibits visible growth of the microorganism.
References
Safety Operating Guide
Proper Disposal of Cr(III) Protoporphyrin IX Chloride: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Cr(III) Protoporphyrin IX chloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with general laboratory hazardous waste management practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the waste in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of Cr(III) Protoporphyrin IX chloride must be managed through your institution's hazardous waste program.[1][2] Never dispose of this chemical in the regular trash or down the drain.[1][3]
-
Waste Identification and Classification : Treat all Cr(III) Protoporphyrin IX chloride waste as hazardous chemical waste.[1] Although Cr(III) compounds are generally less toxic than Cr(VI) compounds, the potential for oxidation under certain environmental conditions necessitates careful handling.[4]
-
Waste Segregation :
-
Do not mix Cr(III) Protoporphyrin IX chloride waste with other types of waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Store it separately from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent any dangerous reactions.[5]
-
-
Containerization :
-
Use a chemically compatible container for waste collection, preferably the original container if it is in good condition.[2][5] The container must be free from damage and have a secure, leak-proof closure.[6]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Cr(III) Protoporphyrin IX chloride," the concentration, and the date of accumulation.[3]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][5]
-
The SAA should be a designated, secondary containment area away from general laboratory traffic.
-
Ensure the waste container remains closed at all times, except when adding waste.[1][2]
-
-
Arranging for Disposal :
-
Once the container is full or you have no further use for the chemical, contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.[2]
-
Follow all institutional procedures for waste pickup requests.
-
-
Disposal of Empty Containers :
-
An empty container that held Cr(III) Protoporphyrin IX chloride should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent that can dissolve the compound).[1][3]
-
The rinsate must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous solid waste, in accordance with your institution's guidelines.[1][3]
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [2] |
| Storage Time Limit in SAA | Up to 12 months (provided accumulation limits are not exceeded) | [2] |
Note: While Cr(III) Protoporphyrin IX chloride is not typically classified as acutely toxic, it is best practice to minimize the amount of waste stored in the laboratory.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cr(III) Protoporphyrin IX chloride.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cr(III) Protoporphyrin IX Chloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Cr(III) Protoporphyrin IX chloride (CAS Number: 41628-83-5). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for various stages of handling Cr(III) Protoporphyrin IX chloride.
| Stage of Handling | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses |
| Storage | - Standard laboratory coat- Nitrile gloves |
| Weighing and Solution Preparation (in a fume hood) | - Chemical-resistant lab coat- Double-layered nitrile gloves or heavy-duty nitrile/neoprene gloves- Chemical splash goggles and a face shield- N95, R95, or P95 particulate respirator (or higher, as per NIOSH recommendations for chromium compounds)[3] |
| Experimental Use | - Chemical-resistant lab coat- Nitrile gloves- Chemical splash goggles |
| Spill Cleanup | - Chemical-resistant coveralls or apron- Heavy-duty nitrile or neoprene gloves- Chemical splash goggles and a face shield- Air-purifying respirator with an N100, R100, or P100 filter[3] |
| Waste Disposal | - Chemical-resistant lab coat- Heavy-duty nitrile or neoprene gloves- Chemical splash goggles |
Standard Operating Procedure for Cr(III) Protoporphyrin IX Chloride
This step-by-step guide outlines the safe handling of Cr(III) Protoporphyrin IX chloride from receipt to disposal.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear nitrile gloves and safety glasses during inspection.
-
Verify that the container is properly labeled and sealed.
-
If the container is compromised, implement spill cleanup procedures immediately.
Storage
-
Store Cr(III) Protoporphyrin IX chloride at room temperature, protected from light.[5]
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
The container should be kept tightly closed.
Weighing and Solution Preparation
-
All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Wear a lab coat, double gloves, and chemical splash goggles. A face shield is also recommended.
-
Use a disposable weighing paper or boat to handle the solid material.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
Protoporphyrin IX is soluble in polar organic solvents.[6] For aqueous solutions, it can be initially dissolved in a small amount of 0.1M base (e.g., Tris or NaOH) and a water-miscible organic solvent (e.g., ethanol, methanol, DMSO) before dilution.[6]
Experimental Use
-
Conduct all experiments involving Cr(III) Protoporphyrin IX chloride in a well-ventilated area, preferably within a fume hood.
-
Wear a lab coat, nitrile gloves, and safety goggles.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Don the appropriate PPE for spill cleanup, including a respirator.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Collect the absorbed material in a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
-
All waste contaminated with Cr(III) Protoporphyrin IX chloride, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and impermeable container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of Cr(III) Protoporphyrin IX chloride.
Caption: Workflow for handling Cr(III) Protoporphyrin IX chloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cr(III) Protoporphyrin IX chloride - Immunomart [immunomart.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Chromium(III) compounds (as Cr) [cdc.gov]
- 4. Protoporphyrin IX-induced structural and functional changes in human red blood cells, haemoglobin and myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cr(III) Protoporphyrin IX Chloride | [frontierspecialtychemicals.com]
- 6. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
